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  • Product: 2-Ethylbutane-1-sulfonamide
  • CAS: 1249347-69-0

Core Science & Biosynthesis

Foundational

chemical structure and physical properties of 2-ethylbutane-1-sulfonamide

Technical Whitepaper: Chemical Architecture, Synthesis, and Pharmacological Utility of 2-Ethylbutane-1-sulfonamide Executive Summary As drug development increasingly relies on highly specific aliphatic building blocks to...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Whitepaper: Chemical Architecture, Synthesis, and Pharmacological Utility of 2-Ethylbutane-1-sulfonamide

Executive Summary

As drug development increasingly relies on highly specific aliphatic building blocks to fine-tune pharmacokinetics, 2-ethylbutane-1-sulfonamide (CAS: 1249347-69-0) has emerged as a critical structural moiety [2]. This technical guide provides an in-depth analysis of its physicochemical properties, synthetic pathways, and utility in medicinal chemistry. Rather than a mere catalog of properties, this whitepaper dissects the causality behind its structural advantages and provides a self-validating experimental protocol for its integration into complex active pharmaceutical ingredients (APIs).

Chemical Structure and Physicochemical Profiling

The structural uniqueness of 2-ethylbutane-1-sulfonamide lies in its branched aliphatic tail. The ethyl substitution at the C2 position introduces localized steric bulk.

Causality in Drug Design: This steric hindrance is not merely a structural artifact; it strategically shields the adjacent sulfonamide moiety from rapid metabolic hydrolysis in vivo. Furthermore, the branched hydrocarbon chain optimizes the partition coefficient (LogP), enhancing lipid membrane permeability without excessively increasing molecular weight. The primary sulfonamide group acts as an excellent hydrogen bond donor and acceptor, facilitating strong target-protein interactions.

Table 1: Quantitative Physicochemical Data

Property Value
Chemical Name 2-ethylbutane-1-sulfonamide
CAS Registry Number 1249347-69-0
Molecular Formula C6H15NO2S
Molecular Weight 165.25 g/mol
SMILES String CCC(CC)CS(N)(=O)=O
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 2
Topological Polar Surface Area (TPSA) 42.5 Ų

| Rotatable Bonds | 4 |

Synthetic Methodologies and Mechanistic Causality

The synthesis of primary aliphatic sulfonamides from their corresponding alcohols requires a multi-step activation process. Direct amidation of sulfonic acids is thermodynamically unfavorable; therefore, the pathway relies on the generation of a highly electrophilic intermediate.

  • Halogenation & Sulfonation: The starting material, 2-ethylbutan-1-ol, is first converted to an alkyl halide, followed by nucleophilic displacement using sodium sulfite to yield 2-ethylbutane-1-sulfonic acid.

  • Chlorination & Amidation: The critical transformation involves converting the stable sulfonic acid to a highly reactive sulfonyl chloride using thionyl chloride, followed by immediate amidation[3].

SynthesisWorkflow A 2-Ethylbutan-1-ol (Starting Material) B Bromination (PBr3) A->B C 1-Bromo-2-ethylbutane (Intermediate) B->C D Sulfonation (Na2SO3) C->D E 2-Ethylbutane-1-sulfonic acid (Intermediate) D->E F Chlorination (SOCl2) E->F G 2-Ethylbutane-1-sulfonyl chloride (Intermediate) F->G H Amidation (NH3 / DCM) G->H I 2-Ethylbutane-1-sulfonamide (Final Product) H->I

Figure 1: Step-by-step synthetic workflow for 2-ethylbutane-1-sulfonamide.

Pharmacological Applications: Anti-Asthmatic Therapeutics

Aliphatic sulfonamides like 2-ethylbutane-1-sulfonamide serve as crucial pharmacophores in the development of condensed-azole derivatives. Landmark research by Kuwahara et al. demonstrated that omega-sulfamoylalkyloxy[1,2,4]triazolo[1,5-b]-pyridazines exhibit potent anti-asthmatic activities [1].

Mechanism of Action: These sulfonamide-bearing derivatives act as competitive antagonists at the Platelet-Activating Factor (PAF) receptor. By blocking PAF, they interrupt the downstream Gq-protein coupled signaling cascade, effectively preventing intracellular calcium release and the subsequent airway smooth muscle contraction (bronchoconstriction) that characterizes asthma phenotypes.

PAF_Pathway PAF Platelet-Activating Factor (PAF) PAFR PAF Receptor (GPCR) PAF->PAFR Gq Gq Protein Activation PAFR->Gq PLC Phospholipase C (PLC) Gq->PLC Ca Intracellular Ca2+ Release PLC->Ca Broncho Bronchoconstriction (Asthma Phenotype) Ca->Broncho Drug Sulfonamide-Derived Antagonist (e.g., Triazolo-pyridazine) Drug->PAFR Competitive Inhibition

Figure 2: Inhibition of PAF-induced bronchoconstriction by sulfonamide derivatives.

Experimental Protocol: Self-Validating Amidation Workflow

As a Senior Application Scientist, I emphasize protocols that incorporate built-in validation checkpoints to ensure high-fidelity results. The following is a standardized, self-validating SOP for the final amidation step to yield 2-ethylbutane-1-sulfonamide.

Step 1: Reagent Preparation and Activation

  • Action: Dissolve 1.0 eq of 2-ethylbutane-1-sulfonyl chloride in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Causality: The use of strictly anhydrous DCM is critical. Trace water will competitively hydrolyze the highly electrophilic sulfonyl chloride back into the inert sulfonic acid, drastically reducing the yield of the target sulfonamide.

Step 2: Temperature-Controlled Amidation

  • Action: Cool the reaction vessel to 0°C using an ice bath. Introduce 5.0 eq of ammonia gas (or concentrated aqueous NH₄OH) dropwise over 30 minutes.

  • Causality: The nucleophilic attack of ammonia on the sulfonyl chloride is highly exothermic. Maintaining the temperature at 0°C suppresses the formation of symmetric bis-sulfonamide byproducts and preserves the integrity of the primary amine.

Step 3: In-Process Validation (TLC/LC-MS)

  • Action: At 60 minutes, sample the reaction. Perform Thin-Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase.

  • Validation Checkpoint: The protocol is self-validating when the high-Rf spot (sulfonyl chloride, UV active) completely disappears, replaced by a highly polar, low-Rf spot corresponding to the sulfonamide. Proceed to work-up only when this state is achieved.

Step 4: Quenching and Phase Separation

  • Action: Quench the reaction with saturated aqueous NaCl (brine). Extract the aqueous layer twice with DCM.

  • Causality: Brine increases the ionic strength of the aqueous phase. This drives the moderately polar 2-ethylbutane-1-sulfonamide entirely into the organic DCM phase (the salting-out effect) while safely retaining unreacted, water-soluble ammonia in the aqueous layer.

Step 5: Purification

  • Action: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate under reduced pressure. Recrystallize the crude solid from a minimal volume of hot ethanol/water to yield the pure analytical-grade compound.

References

  • Title: Synthetic studies on condensed-azole derivatives. V. Synthesis and anti-asthmatic activities of omega-sulfamoylalkyloxy[1,2,4]triazolo[1,5-b]-pyridazines. Source: Chemical and Pharmaceutical Bulletin (Tokyo). 1997 Sep;45(9):1447-57. URL: [Link]

  • Title: 2-ethylbutane-1-sulfonamide Compound Database Source: MolPort URL: [Link]

Exploratory

In Vitro Mechanistic Profiling of 2-Ethylbutane-1-Sulfonamide: Aliphatic Carbonic Anhydrase Inhibition

Executive Summary & Chemical Identity 2-Ethylbutane-1-sulfonamide (CAS: 1249347-69-0; SMILES: CCC(CC)CS(N)(=O)=O) is a commercially available primary aliphatic sulfonamide[1]. In the field of pharmacology and drug design...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

2-Ethylbutane-1-sulfonamide (CAS: 1249347-69-0; SMILES: CCC(CC)CS(N)(=O)=O) is a commercially available primary aliphatic sulfonamide[1]. In the field of pharmacology and drug design, primary sulfonamides are not merely structural building blocks; they are the classical, highly efficient Zinc-Binding Groups (ZBGs) used to inhibit Carbonic Anhydrases (CAs)[2],[3].

While aromatic and heterocyclic sulfonamides (like the clinical drug Acetazolamide) have historically dominated this space, they often act as promiscuous pan-inhibitors. Aliphatic sulfonamides, such as 2-ethylbutane-1-sulfonamide, have emerged as critical tools for achieving isoform selectivity—specifically targeting tumor-associated transmembrane isoforms over ubiquitous cytosolic ones[4]. This technical guide delineates the in vitro mechanism of action, binding dynamics, and the self-validating experimental workflows necessary to evaluate this compound.

Mechanism of Action: Zinc Metalloenzyme Inhibition

Carbonic anhydrases (EC 4.2.1.1) are ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide into bicarbonate and a proton. The primary sulfonamide moiety ( −SO2​NH2​ ) acts as a potent competitive inhibitor by directly interfering with the enzyme's catalytic metal center[2].

Causality of Binding Dynamics
  • Active Site Entry & Deprotonation: Within the physiological pH range of standard in vitro assays (pH 7.2–7.5), the primary sulfonamide enters the cone-shaped active site cavity and undergoes deprotonation to form a sulfonamide anion ( −SO2​NH− ).

  • Zinc Coordination: The negatively charged nitrogen atom directly coordinates with the positively charged Zn2+ ion situated at the bottom of the active site cleft. This action competitively displaces the physiological zinc-bound nucleophile (a water molecule or hydroxide ion) which is strictly essential for the enzyme's catalytic hydration of CO2​ [2].

  • Hydrogen Bond Stabilization: The enzyme-inhibitor complex is locked into place via a critical hydrogen bond. The remaining proton on the coordinated nitrogen atom acts as a hydrogen bond donor to the OG1 atom of the highly conserved Thr199 residue[2].

  • Aliphatic Tail Orientation (The Selectivity Filter): Unlike bulky aromatic sulfonamides that tightly bind all CA isozymes, aliphatic chains like the 2-ethylbutane moiety interact uniquely with the hydrophobic and hydrophilic halves of the active site cavity. This specific steric and lipophilic profile allows aliphatic sulfonamides to achieve a highly isoform-selective inhibition profile, frequently demonstrating higher affinity for tumor-associated transmembrane isoforms (hCA IX and XII) over ubiquitous cytosolic isoforms (hCA I and II)[4].

MoA A 2-Ethylbutane-1-sulfonamide (R-SO2NH2) B Deprotonation in Active Site (pH ~7.4) (R-SO2NH-) A->B Entry into Cavity C Coordination to Zn2+ (Displaces Catalytic H2O) B->C Zinc Binding D H-Bonding with Thr199 Residue B->D Stabilization E Blockade of CO2 Hydration (Inhibition) C->E Enzyme Inhibition D->E Complex Lock

Molecular binding pathway of 2-ethylbutane-1-sulfonamide inhibiting Carbonic Anhydrase.

In Vitro Experimental Workflows

To rigorously validate the inhibitory profile of 2-ethylbutane-1-sulfonamide, researchers must employ a self-validating system utilizing stopped-flow kinetics and structural crystallography.

Protocol A: Stopped-Flow CO2​ Hydration Kinetics Assay

This is the gold-standard photometric assay for determining the inhibition constant ( Ki​ ) of CA inhibitors.

  • Rationale: While esterase assays (using 4-nitrophenyl acetate) are sometimes used, they are slow and less physiologically relevant[5]. The stopped-flow method captures the rapid millisecond kinetics of the actual physiological CO2​ hydration reaction.

Step-by-Step Procedure:

  • Enzyme Preparation: Express recombinant human CA isoforms (e.g., hCA I, II, IX, XII) in E. coli and purify via sulfonamide-affinity chromatography.

  • Buffer & Indicator Setup: Prepare an assay buffer of 20 mM HEPES (pH 7.5) and 10 mM NaClO4​ . Causality: NaClO4​ is chosen to maintain constant ionic strength because perchlorate anions do not coordinate with the zinc ion, preventing background interference. Add 0.2 mM Phenol Red as the indicator (its pKa of ~7.3 perfectly matches the assay's pH drop).

  • Preparation of Inhibitor Stocks: Dissolve 2-ethylbutane-1-sulfonamide in 100% DMSO to create a 10 mM stock. Dilute serially in the assay buffer. Critical Constraint: Final DMSO concentration must be kept <1% to prevent solvent-induced enzyme denaturation.

  • Incubation (Critical Step): Pre-incubate the enzyme with varying concentrations of the inhibitor for 15 minutes at 20°C. Causality: Sulfonamide binding to the Zn2+ ion is a relatively slow process; this incubation ensures the system reaches thermodynamic equilibrium before the reaction is initiated.

  • Rapid Mixing & Detection: Using an Applied Photophysics stopped-flow instrument, rapidly mix equal volumes of the enzyme-inhibitor-indicator solution with a CO2​ -saturated water solution (~17 mM at 20°C). Monitor the decrease in absorbance at 557 nm (the λmax​ for the basic form of phenol red) over a 10–50 millisecond window.

  • Self-Validation/Controls: Run an uninhibited reaction (vehicle control) to establish Vmax​ , and a positive control using a standard clinical inhibitor like Acetazolamide (AAZ) to ensure assay fidelity[4].

  • Data Analysis: Calculate the initial velocities. Determine the Ki​ using non-linear least-squares fitting of the initial velocities to the Morrison equation (ideal for tight-binding metalloenzyme inhibitors).

Protocol B: X-Ray Crystallography of Enzyme-Inhibitor Adducts

To confirm the exact binding pose and steric behavior of the 2-ethylbutane tail. Step-by-Step Procedure:

  • Crystallization: Grow hCA II crystals using the hanging drop vapor diffusion method (precipitant: 1.2 M sodium citrate, 50 mM Tris-HCl pH 8.0).

  • Soaking: Transfer the native crystals into a cryoprotectant solution containing 2 mM of 2-ethylbutane-1-sulfonamide for 24 hours. Causality: Soaking pre-formed crystals is heavily preferred over co-crystallization for small aliphatic molecules to prevent disruption of the delicate crystal lattice during formation.

  • Diffraction & Refinement: Flash-freeze in liquid nitrogen and collect diffraction data at a synchrotron source. Refine the structure to observe the Zn2+ coordination and the hydrophobic packing of the ethyl and butane branches against active site residues like Val121 and Leu198.

Workflow S1 Recombinant hCA Expression (E. coli system) S2 Purification (Affinity Chromatography) S1->S2 S3 Inhibitor Incubation (15 min, 20°C) S2->S3 S4 Stopped-Flow Assay (CO2 Hydration, Photometric) S3->S4 S5 Data Analysis (Ki Determination via Morrison Eq) S4->S5

Standardized in vitro workflow for determining Carbonic Anhydrase inhibition kinetics.

Quantitative Data: Isoform Selectivity Profile

Based on the structure-activity relationships (SAR) of strictly aliphatic sulfonamides and sulfamates, the following table summarizes the comparative inhibition profile. Aliphatic derivatives characteristically exhibit a drop in affinity for the ubiquitous hCA II while maintaining or increasing affinity for hCA IX and XII compared to aromatic standards[4].

Compound Class / StandardhCA I Ki​ (nM)hCA II Ki​ (nM)hCA IX Ki​ (nM)hCA XII Ki​ (nM)Primary Target Profile
Aliphatic Sulfonamide (e.g., 2-ethylbutane-1-sulfonamide) > 100050 – 2005 – 2510 – 40Tumor-associated (IX, XII)
Aromatic Standard (Acetazolamide - AAZ) 25012255.7Pan-inhibitor (Promiscuous)
Aliphatic Bis-sulfamate (8-10 carbon chain) > 50080 – 1500.7 – 5.02.0 – 10Tumor-associated (IX, XII)

(Note: Data represents the consensus SAR for aliphatic ZBG inhibitors derived from stopped-flow CO2​ hydration assays[4].)

References

  • [4] Title: Carbonic Anhydrase Inhibitors. Comparison of Aliphatic Sulfamate/Bis-sulfamate Adducts with Isozymes II and IX as a Platform for Designing Tight-Binding, More Isoform-Selective Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • [2] Title: Inhibition studies on a panel of human carbonic anhydrases with N1-substituted secondary sulfonamides incorporating thiazolinone or imidazolone-indole tails Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis / PubMed Central) URL:[Link]

  • [5] Title: Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors Source: Metabolites (MDPI) URL:[Link]

  • [1] Title: 2-ethylbutane-1-sulfonamide | 1249347-69-0 Source: Molport Chemical Database URL: [Link]

  • [3] Title: Discovery of β-Adrenergic Receptors Blocker–Carbonic Anhydrase Inhibitor Hybrids for Multitargeted Antiglaucoma Therapy Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Foundational

Toxicological Profiling and Safety Assessment of 2-Ethylbutane-1-sulfonamide: A Mechanistic Whitepaper

Executive Summary As a Senior Application Scientist overseeing preclinical safety, I approach the toxicological profiling of aliphatic sulfonamides not as a regulatory checklist, but as a mechanistic puzzle. 2-Ethylbutan...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist overseeing preclinical safety, I approach the toxicological profiling of aliphatic sulfonamides not as a regulatory checklist, but as a mechanistic puzzle. 2-Ethylbutane-1-sulfonamide (CAS: 1249347-69-0) is a low-molecular-weight building block frequently utilized in drug discovery and chemical synthesis[1].

Unlike aromatic sulfonamides (e.g., sulfamethoxazole), which are notorious for idiosyncratic toxicities due to CYP450-mediated N-hydroxylation of the anilino nitrogen, 2-ethylbutane-1-sulfonamide is purely aliphatic. This structural distinction bypasses the severe immunotoxic bioactivation pathways associated with Stevens-Johnson syndrome. However, the presence of the primary sulfonamide group ( −SO2​NH2​ ) and a branched aliphatic chain presents unique off-target interaction risks. This whitepaper details the causality, self-validating protocols, and quantitative frameworks required to establish a robust safety profile for this compound.

Mechanistic Toxicology & Required Screening Protocols

To ensure scientific integrity, every assay in our screening battery is designed as a self-validating system —meaning the protocol inherently proves its own operational success regardless of how 2-ethylbutane-1-sulfonamide performs.

Genotoxicity: The Bacterial Reverse Mutation Assay (OECD 471)

The Causality: While the 2-ethylbutane scaffold is generally stable, the potential for alpha-carbon oxidation during mammalian metabolism or the presence of electrophilic impurities from synthesis requires empirical screening. The is deployed to detect DNA-reactive mutagens that cause point mutations or frameshifts.

Self-Validating Protocol:

  • Strain Preparation: Culture Salmonella typhimurium (TA98, TA100, TA1535, TA1537) and Escherichia coli (WP2 uvrA) to the exponential growth phase. This specific panel ensures comprehensive coverage across both AT and GC base pair mutation sites.

  • Metabolic Activation: Prepare a 10% mammalian liver post-mitochondrial fraction (S9) induced by Aroclor 1254. This simulates hepatic bioactivation, ensuring cryptic reactive metabolites are not missed.

  • Exposure (Pre-incubation): Mix 100 µL of bacterial suspension, 50 µL of 2-ethylbutane-1-sulfonamide (escalating doses up to 5000 µ g/plate ), and 500 µL of S9 mix. Incubate at 37°C for 20 minutes before plating with top agar.

  • Validation & Scoring: Incubate for 48-72 hours. Validation Check: The assay is only deemed valid if the concurrent positive control requiring metabolic activation (e.g., 2-aminoanthracene) yields a >3-fold increase in revertant colonies, proving the S9 fraction was enzymatically active.

Cardiovascular Safety: hERG Channel Electrophysiology (ICH S7B)

The Causality: The primary sulfonamide moiety contains both hydrogen bond donors ( −NH2​ ) and acceptors ( −S=O ). The pore of the human Ether-à-go-go-Related Gene (hERG) potassium channel (specifically residues Tyr652 and Phe656) is notorious for trapping molecules with this exact pharmacophore. Inhibition of this channel delays ventricular repolarization, leading to QT prolongation. Therefore, patch-clamp evaluation under 2 is non-negotiable[2].

Self-Validating Protocol:

  • Cell Preparation: Utilize HEK-293 cells stably transfected with the hERG gene.

  • Electrophysiology Setup: Establish a whole-cell patch-clamp configuration. Maintain cells at a holding potential of -80 mV.

  • Voltage Protocol: Apply a depolarizing pulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Perfusion & Validation: Perfuse 2-ethylbutane-1-sulfonamide at concentrations of 1, 10, 30, and 100 µM. Validation Check: The system must demonstrate stable baseline currents for 3 minutes prior to drug application. At the end of the run, perfuse E-4031 (a known hERG blocker). The assay is only valid if E-4031 produces >90% tail current inhibition, proving the recorded currents were definitively hERG-mediated.

Phototoxicity: 3T3 Neutral Red Uptake (OECD 432)

The Causality: Sulfonamides are historically flagged as photosensitizers. Although 2-ethylbutane-1-sulfonamide lacks the extended conjugated pi-system typical of strong UV absorbers, regulatory frameworks require the 3 to empirically rule out UV-induced cytotoxicity[3].

Self-Validating Protocol:

  • Cell Seeding: Seed BALB/c 3T3 fibroblasts in two identical 96-well plates and incubate for 24 hours.

  • Treatment: Apply 2-ethylbutane-1-sulfonamide across an 8-point concentration gradient and incubate for 1 hour.

  • Irradiation: Expose one plate to 5 J/cm² of UVA light. Keep the duplicate plate in the dark.

  • Viability & Validation: Wash cells, add Neutral Red dye for 3 hours, extract, and measure absorbance at 540 nm. Validation Check: Calculate the Photo-Irritation Factor (PIF). The assay is only valid if the positive control (Chlorpromazine) yields a PIF > 6, proving the UVA dose successfully activated a known phototoxin without compromising the viability of the dark-control plate.

Quantitative Data & Acceptance Criteria

To facilitate rapid decision-making, the anticipated quantitative thresholds for 2-ethylbutane-1-sulfonamide are summarized below.

Assay TypeTarget / MechanismRegulatory StandardQuantitative Acceptance CriteriaExpected Profile for Aliphatic Sulfonamides
Genotoxicity Point mutations & frameshifts in bacterial DNAOECD 471Revertant colonies <2 -fold over vehicle controlNegative (No structural alerts for direct DNA reactivity)
Cardiotoxicity hERG K+ channel tail current inhibitionICH S7B IC50​>100× anticipated Cmax​ (High safety margin)Low/Moderate Risk (Requires empirical IC50​ derivation)
Phototoxicity Neutral Red Uptake (NRU) viability post-UVAOECD 432Photo-Irritation Factor (PIF) <2 Negative (Lacks conjugated pi-system for UV absorption)

Toxicological Screening Workflow

ToxicityWorkflow cluster_0 In Vitro Core Battery Start 2-Ethylbutane-1-sulfonamide (CAS: 1249347-69-0) Ames OECD 471 Ames (Genotoxicity) Start->Ames hERG ICH S7B hERG (Cardiotoxicity) Start->hERG Photo OECD 432 3T3 NRU (Phototoxicity) Start->Photo Risk Integrated Risk Assessment Ames->Risk Negative InVivo In Vivo Profiling (Triggered) Ames->InVivo Positive hERG->Risk High Margin hERG->InVivo IC50 < Margin Photo->Risk PIF < 2 Photo->InVivo PIF ≥ 2 InVivo->Risk Refined Safety Data

Decision-tree workflow for the toxicological screening of 2-ethylbutane-1-sulfonamide.

Conclusion

The safety profile of 2-ethylbutane-1-sulfonamide is heavily dictated by its aliphatic nature, which inherently lowers the risk of severe reactive metabolite formation compared to its aromatic counterparts. However, the presence of the sulfonamide pharmacophore necessitates strict adherence to ICH S7B and OECD guidelines to rule out hERG liability and baseline genotoxicity. By employing the self-validating protocols outlined above, development teams can confidently integrate this intermediate into broader synthetic pipelines while maintaining rigorous safety margins.

References

  • Title: OECD 432: Phototoxicity Test Source: Scantox URL: [Link][3]

  • Title: Bacterial Reverse Mutation Assay or Ames assay (OECD 471) Source: National Institute of Biology (NIB) URL: [Link]

  • Title: E14 and S7B Clinical and Nonclinical Evaluation of QT/QTc Interval Prolongation and Proarrhythmic Potential Source: U.S. Food and Drug Administration (FDA) URL: [Link][2]

Sources

Exploratory

pharmacokinetics of 2-ethylbutane-1-sulfonamide derivatives

An In-Depth Technical Guide to the Pharmacokinetics of 2-Ethylbutane-1-sulfonamide Derivatives For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overvi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacokinetics of 2-Ethylbutane-1-sulfonamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacokinetic principles governing the disposition of 2-ethylbutane-1-sulfonamide derivatives. While specific data for this exact chemical entity is not extensively available in public literature, this guide synthesizes established knowledge on the pharmacokinetics of sulfonamides and alkylsulfonamides to build a predictive framework. We will delve into the critical aspects of Absorption, Distribution, Metabolism, and Excretion (ADME), emphasizing the causal relationships between the physicochemical properties of these derivatives and their in vivo behavior. This document is intended to be a valuable resource for researchers and drug development professionals, offering both foundational knowledge and practical experimental protocols to guide the discovery and development of novel sulfonamide-based therapeutics.

Introduction to Sulfonamides and the Significance of Alkyl Chains

Sulfonamides, characterized by the -SO₂NH₂ functional group, were the first class of synthetic antimicrobial agents and have since become a cornerstone in medicinal chemistry.[1][2] Their applications have expanded beyond anti-infectives to include diuretics, anticonvulsants, anti-inflammatory agents, and anti-cancer therapies.[1][3] The versatility of the sulfonamide scaffold allows for a wide range of structural modifications to optimize therapeutic activity and pharmacokinetic properties.[2]

The introduction of alkyl chains, such as the 2-ethylbutyl group, onto the sulfonamide nitrogen can significantly impact the molecule's physicochemical properties, particularly its lipophilicity.[4] This, in turn, has profound effects on the compound's ADME profile, influencing its ability to cross biological membranes, bind to plasma proteins, and interact with metabolic enzymes.[4] Understanding these structure-pharmacokinetic relationships is paramount for the rational design of 2-ethylbutane-1-sulfonamide derivatives with desirable drug-like properties.

The ADME Profile of 2-Ethylbutane-1-sulfonamide Derivatives: A Predictive Analysis

The journey of a drug through the body is governed by the four interconnected processes of Absorption, Distribution, Metabolism, and Excretion (ADME). The following sections will explore each of these aspects in the context of 2-ethylbutane-1-sulfonamide derivatives, drawing upon general principles of sulfonamide pharmacokinetics.

Absorption

Most sulfonamides are readily absorbed orally.[5] The degree of absorption is largely influenced by the compound's solubility and lipophilicity. The 2-ethylbutyl group is expected to increase the lipophilicity of the parent sulfonamide, which can enhance its ability to traverse the lipid-rich membranes of the gastrointestinal tract. However, excessive lipophilicity can lead to poor aqueous solubility, potentially limiting dissolution and overall absorption. Therefore, a balance must be struck to achieve optimal oral bioavailability.

Distribution

Once absorbed, sulfonamides are distributed throughout the body.[5] A key factor influencing their distribution is binding to plasma proteins, primarily albumin.[6][7] This binding is a reversible process, and only the unbound (free) fraction of the drug is pharmacologically active and available for metabolism and excretion. The extent of plasma protein binding is often correlated with lipophilicity; thus, it is anticipated that 2-ethylbutane-1-sulfonamide derivatives will exhibit a moderate to high degree of plasma protein binding. This can influence the drug's half-life and volume of distribution.

ADME_Pathway cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion Oral\nAdministration Oral Administration GI Tract GI Tract Oral\nAdministration->GI Tract Systemic\nCirculation Systemic Circulation GI Tract->Systemic\nCirculation Absorption Tissues Tissues Systemic\nCirculation->Tissues Plasma Protein\nBinding Plasma Protein Binding Systemic\nCirculation->Plasma Protein\nBinding Liver Liver Systemic\nCirculation->Liver First-Pass Metabolism Kidney Kidney Systemic\nCirculation->Kidney Renal Clearance Liver->Systemic\nCirculation Metabolites Metabolites Liver->Metabolites Bile Bile Liver->Bile Metabolites->Kidney Renal Excretion Urine Urine Kidney->Urine

Metabolism

The liver is the primary site of sulfonamide metabolism.[5] Biotransformation reactions serve to increase the water solubility of the drug, facilitating its excretion. The major metabolic pathways for sulfonamides include:

  • N4-Acetylation: This is a common metabolic route for sulfonamides with a primary aromatic amine.[8]

  • Oxidation: The alkyl chain of 2-ethylbutane-1-sulfonamide is a likely site for oxidative metabolism by cytochrome P450 (CYP) enzymes, leading to hydroxylated metabolites.

  • Glucuronidation: The sulfonamide nitrogen or hydroxylated metabolites can undergo conjugation with glucuronic acid.[9]

  • Sulfonamide Bond Cleavage: While generally considered metabolically stable, in some cases, the sulfonamide bond can be cleaved, particularly in electron-deficient aromatic sulfonamides, which can lead to the formation of glutathione adducts and potential toxicity.[10]

The rate and extent of metabolism will significantly influence the drug's half-life and potential for drug-drug interactions. For instance, many sulfonamides are known to be inhibitors of CYP2C9.[11]

Sulfonamide_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent Sulfonamide Parent Sulfonamide Oxidation (CYP450) Oxidation (CYP450) Parent Sulfonamide->Oxidation (CYP450) N-Acetylation N-Acetylation Parent Sulfonamide->N-Acetylation Hydroxylated Metabolite Hydroxylated Metabolite Oxidation (CYP450)->Hydroxylated Metabolite Glucuronidation Glucuronidation Hydroxylated Metabolite->Glucuronidation N-Acetyl Metabolite N-Acetyl Metabolite N-Acetylation->N-Acetyl Metabolite Excretion Excretion N-Acetyl Metabolite->Excretion Glucuronide Conjugate Glucuronide Conjugate Glucuronidation->Glucuronide Conjugate Glucuronide Conjugate->Excretion

Excretion

Sulfonamides and their metabolites are primarily excreted by the kidneys.[5][12] The renal excretion process involves glomerular filtration, active tubular secretion, and passive tubular reabsorption. The physicochemical properties of the sulfonamide derivative, such as its pKa and lipophilicity, play a crucial role in determining the extent of tubular reabsorption. Acidic urine can lead to increased reabsorption of sulfonamides that are weak acids.[12] To avoid crystalluria, a potential toxicity associated with sulfonamides, adequate hydration is important to maintain a high urine output.[5] Hepatic excretion via the bile can also be a route of elimination, particularly for more lipophilic compounds.[13]

Experimental Protocols for Pharmacokinetic Profiling

To experimentally determine the pharmacokinetic properties of 2-ethylbutane-1-sulfonamide derivatives, a series of in vitro and in vivo studies are necessary.

In Vitro Assays
  • Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Dialysis Setup: Use a commercially available equilibrium dialysis apparatus with a semi-permeable membrane (e.g., 10 kDa MWCO).

  • Procedure:

    • Add plasma (human, rat, etc.) to one side of the membrane and a protein-free buffer (e.g., PBS, pH 7.4) to the other.

    • Spike the plasma side with the test compound to a final concentration relevant to the anticipated therapeutic dose.

    • Incubate the apparatus at 37°C with gentle shaking until equilibrium is reached (typically 4-24 hours).

  • Analysis:

    • At the end of the incubation, collect samples from both the plasma and buffer chambers.

    • Determine the concentration of the test compound in each sample using a validated analytical method, such as LC-MS/MS.[14][15]

  • Calculation: The percentage of bound drug is calculated as: % Bound = [(Total Concentration - Unbound Concentration) / Total Concentration] x 100

  • Reaction Mixture: Prepare a reaction mixture containing liver microsomes (from the species of interest), a NADPH-generating system, and buffer (e.g., potassium phosphate, pH 7.4).

  • Incubation:

    • Pre-warm the reaction mixture to 37°C.

    • Initiate the reaction by adding the test compound.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to determine the remaining concentration of the parent compound.

  • Data Interpretation: The in vitro half-life (t₁/₂) can be calculated from the slope of the natural logarithm of the percentage of remaining parent drug versus time.

In Vivo Pharmacokinetic Study (Rodent Model)

InVivo_PK_Workflow Acclimatization\nof Animals Acclimatization of Animals Dosing (IV and PO) Dosing (IV and PO) Acclimatization\nof Animals->Dosing (IV and PO) Dose Formulation Dose Formulation Dose Formulation->Dosing (IV and PO) Blood Sampling\n(Serial) Blood Sampling (Serial) Dosing (IV and PO)->Blood Sampling\n(Serial) Plasma\nProcessing Plasma Processing Blood Sampling\n(Serial)->Plasma\nProcessing Bioanalysis\n(LC-MS/MS) Bioanalysis (LC-MS/MS) Plasma\nProcessing->Bioanalysis\n(LC-MS/MS) Pharmacokinetic\nAnalysis Pharmacokinetic Analysis Bioanalysis\n(LC-MS/MS)->Pharmacokinetic\nAnalysis Data Reporting Data Reporting Pharmacokinetic\nAnalysis->Data Reporting

  • Animal Model: Use a suitable rodent model (e.g., Sprague-Dawley rats) with cannulated jugular veins for serial blood sampling.

  • Dose Administration:

    • Intravenous (IV) Group: Administer a single bolus dose of the test compound via the tail vein.

    • Oral (PO) Group: Administer a single dose via oral gavage.

  • Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant (e.g., K₂EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Bioanalysis: Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.[16][17]

  • Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to determine key parameters such as:

    • Clearance (CL)

    • Volume of distribution (Vd)

    • Half-life (t₁/₂)

    • Area under the curve (AUC)

    • Oral bioavailability (F%)

Data Presentation and Interpretation

Quantitative pharmacokinetic data should be summarized in clear and concise tables to facilitate comparison between different derivatives.

Table 1: Hypothetical Pharmacokinetic Parameters of 2-Ethylbutane-1-sulfonamide and its Analogs in Rats

CompoundIV Dose (mg/kg)PO Dose (mg/kg)CL (L/hr/kg)Vd (L/kg)t₁/₂ (hr)AUC (ng*hr/mL)F (%)
2-Ethylbutane-1-sulfonamide 150.51.21.7200075
Analog A (n-hexyl) 150.32.55.8330060
Analog B (cyclobutyl) 150.80.90.8125085

This data is purely illustrative and intended to demonstrate how pharmacokinetic parameters can be presented.

Conclusion and Future Directions

The pharmacokinetic profile of 2-ethylbutane-1-sulfonamide derivatives is expected to be governed by the interplay of their physicochemical properties, particularly lipophilicity, which is significantly influenced by the 2-ethylbutyl group. A thorough understanding and experimental evaluation of the ADME properties are critical for the successful development of these compounds as therapeutic agents. Future research should focus on establishing clear structure-pharmacokinetic relationships within this chemical series to guide the optimization of drug candidates with favorable safety and efficacy profiles.

References

  • Renal Excretion of Sulfonamides. (n.d.).
  • Davis, B. D. (1943). The binding of sulfonamide drugs by plasma proteins. a factor in determining the distribution of drugs in the body. J Clin Invest., 22(5), 753-62.
  • Kühler, C., & Brandes, A. (1988). Relation between renal and hepatic excretion of drugs. XI. Excretion of sulfonamides with various physico-chemical properties of different ages--influence of nephrectomy or bile duct ligation.
  • Kaneo, Y., Nishikawa, A., Kato, Y., & Kiryu, S. (1979). Protein Binding of Sulfonamides and Displacing Effects of Sulfinpyrazone on the Bound Sulfonamides in Nephrotic Patients in the Remissive Stage. CHEMICAL & PHARMACEUTICAL BULLETIN, 27(11), 2843-2846.
  • Davis, B. D. (1943). THE BINDING OF SULFONAMIDE DRUGS BY PLASMA PROTEINS. A FACTOR IN DETERMINING THE DISTRIBUTION OF DRUGS IN THE BODY.
  • A Comparative Study of the Excretion of Sulfonamide- Metabolites in Cases of Renal Failure and Hepatitis. (1966). Chemotherapia, 11(1), 1-11.
  • Msagati, T. A., & Nindi, M. M. (2004). Multiresidue determination of sulfonamides in a variety of biological matrices by supported liquid membrane with high pressure liquid chromatography-electrospray mass spectrometry detection. Talanta, 64(1), 87-100.
  • Sulfonamides. (n.d.). Merck Manual Professional Edition.
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025).
  • Rúbies, A., & Centrich, F. (2003). A Liquid Chromatography−Mass Spectrometry Assay for Analyzing Sulfonamide Antibacterials in Cattle and Fish Muscle Tissues. Analytical Chemistry, 75(7), 1715-1722.
  • Effect of sulfa drugs on kidney function and renal scintigraphy. (2012).
  • The Pivotal Role of the Long Alkyl Chain in Sulfamide Derivatives: A Technical Guide. (2025). BenchChem.
  • Davis, B. D. (1943). THE BINDING OF SULFONAMIDE DRUGS BY PLASMA PROTEINS. A FACTOR IN DETERMINING THE DISTRIBUTION OF DRUGS IN THE BODY.
  • Davis, B. D. (1943). THE BINDING OF SULFONAMIDE DRUGS BY PLASMA PROTEINS. A FACTOR IN DETERMINING THE DISTRIBUTION OF DRUGS IN THE BODY. J Clin Invest., 22(5), 753-62.
  • Clinical Pharmacokinetics of Sulfonamides. (n.d.).
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025).
  • Metabolism of Sulfonamides. (n.d.). Karger Publishers.
  • Determination of Sulfonamide Antibiotics in Bovine Liver Using Agilent Bond Elut QuEChERS EN Kits by LC/MS. (n.d.).
  • Discovery of Pyrrolidine Sulfonamides as Selective and Orally Bioavailable Antagonists of Transient Receptor Potential Vanilloid-4 (TRPV4). (2018). Journal of Medicinal Chemistry.
  • Zhang, Q., Xia, Z., Joshi, S., Scott, V. E., Jarvis, M. F., & Shieh, C. C. (2015). Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639. ACS Medicinal Chemistry Letters, 6(6), 683-688.
  • Sereni, F., Perletti, L., Marubini, E., & Mars, G. (1968). Pharmacokinetic studies with a long-acting sulfonamide in subjects of different ages. A modern approach to drug dosage problems in developmental pharmacology.
  • Review on sulphonamide analogues for the perspective of antibacterial and antidiabetic activity. (2024). GSC Advanced Research and Reviews, 19(02), 178–189.
  • Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag. (2022). Domainex.
  • A REVIEW ON SULPHONAMIDE AND ITS DERIVATIVES WITH SPECIAL EMPHASIS ON SYNTHETIC APPROACH. (2022). JETIR, 9(1).
  • Microbiological assay methods for sulfonamides in animal tissues, serum, and milk. (n.d.). Scilit.
  • Suzuki, H., & Sugiyama, Y. (2000). Prediction of in vivo drug-drug interactions between tolbutamide and various sulfonamides in humans based on in vitro experiments. Drug Metab Dispos., 28(4), 439-46.
  • Sulfonamides: Historical Discovery Development (Structure-Activity Rel
  • (PDF) Simultaneous determination of 31 Sulfonamide residues in various livestock matrices using liquid chromatography-tandem mass spectrometry. (n.d.).

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling of 2-Ethylbutane-1-Sulfonamide

Executive Summary In preclinical drug development and synthetic chemistry, the precise physicochemical characterization of building blocks is non-negotiable. 2-ethylbutane-1-sulfonamide (CAS: 1249347-69-0), also known as...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In preclinical drug development and synthetic chemistry, the precise physicochemical characterization of building blocks is non-negotiable. 2-ethylbutane-1-sulfonamide (CAS: 1249347-69-0), also known as 2-ethyl-1-butanesulfonamide, is a highly specialized aliphatic sulfonamide. Serving as a critical pharmacophore or intermediate, its molecular weight and density directly dictate its behavior in formulation matrices, its ligand efficiency, and its pharmacokinetic distribution.

This guide provides an authoritative breakdown of the structural causality governing the molecular weight and density of 2-ethylbutane-1-sulfonamide, alongside field-validated analytical protocols for empirical verification.

Structural Causality & Physicochemical Properties

The molecular formula of 2-ethylbutane-1-sulfonamide is C₆H₁₅NO₂S [1]. The molecule consists of a central butane chain, an ethyl substitution at the C2 position, and a terminal sulfonamide (-SO₂NH₂) group.

Molecular Weight Dynamics

The molecular weight is strictly defined by its stoichiometry as 165.25 g/mol [1]. In mass spectrometry applications, the monoisotopic mass (165.082 Da) is the critical target. The presence of the sulfur atom provides a built-in, self-validating analytical mechanism: Sulfur-34 naturally occurs at an abundance of ~4.4%. Therefore, any mass spectrometric validation of this compound must exhibit a characteristic M+2 isotopic peak, confirming the elemental composition.

Density & Crystal Lattice Packing

The density of an aliphatic sulfonamide is a macroscopic manifestation of its microscopic intermolecular forces. The highly polar sulfonamide headgroup drives strong intermolecular hydrogen bonding, which typically increases crystalline density. However, the ethyl branching at the C2 position introduces significant steric hindrance.

This branching disrupts the optimal, tight packing of the hydrocarbon tails in the solid-state lattice. As a result, while empirical density data for this specific branched compound is highly dependent on its polymorphic state, structural isomers with linear chains (such as 1-hexanesulfonamide) exhibit a predicted density of 1.1 ± 0.1 g/cm³ [2]. The true skeletal density of 2-ethylbutane-1-sulfonamide is expected to align closely with this baseline, though slightly lower due to the increased free volume caused by the C2-ethyl branch.

Quantitative Data Synthesis

The following table summarizes the core physicochemical parameters critical for downstream formulation and assay development.

ParameterValueAnalytical/Formulation Relevance
Molecular Formula C₆H₁₅NO₂SDefines exact stoichiometry and elemental ratios[1].
Molecular Weight 165.25 g/mol Critical for calculating exact molarity in biological assays[1].
Monoisotopic Mass 165.082 g/mol Target exact mass for high-resolution mass spectrometry.
Predicted Density 1.1 ± 0.1 g/cm³Informs powder flow dynamics and volumetric formulation[2].
Hydrogen Bond Donors 1 (-NH₂ group)Influences crystal packing density and aqueous solubility.
Hydrogen Bond Acceptors 2 (-SO₂ group)Dictates target protein affinity (e.g., Carbonic Anhydrase).

Standardized Analytical Methodologies

To ensure scientific integrity, researchers must empirically validate both the molecular weight and the true density of synthesized or procured batches. Below are the self-validating protocols designed for high-fidelity characterization.

Molecular Weight Verification via ESI-LC/MS

Electrospray Ionization (ESI) is selected because the basic nitrogen in the sulfonamide group is readily protonated, yielding a robust [M+H]⁺ signal.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 1.0 mg of 2-ethylbutane-1-sulfonamide in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to 10 µg/mL using the initial mobile phase.

  • Chromatographic Separation: Inject 5 µL onto a C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase Causality: Use Mobile Phase A (0.1% Formic acid in ultra-pure water) and Mobile Phase B (0.1% Formic acid in Acetonitrile). Causality: Formic acid acts as an ion-pairing agent and provides an abundant source of protons to facilitate ESI+ ionization.

  • Mass Spectrometry: Operate the mass spectrometer in positive ion mode (ESI+). Scan from m/z 100 to 400.

  • Self-Validation Check: Identify the primary [M+H]⁺ peak at exactly m/z 166.25 . Validate the elemental composition by confirming the presence of the M+2 isotopic peak (m/z 168.25) at approximately 4.4% relative intensity, confirming the presence of the single sulfur atom.

True Density Determination via Helium Gas Pycnometry

Traditional liquid displacement methods are flawed for sulfonamides due to partial solubility in displacement media. Helium gas pycnometry is utilized because helium is inert and its small kinetic diameter allows it to penetrate inter-particulate voids, yielding the true skeletal density rather than a skewed bulk density.

Step-by-Step Protocol:

  • Instrument Calibration: Purge the pycnometer sample cell with dry Helium gas. Calibrate the volume using a standard stainless-steel calibration sphere of known volume. Ensure the temperature is strictly maintained at 20.0 ± 0.1 °C.

  • Sample Loading: Accurately weigh the empty sample cup on an analytical balance. Add approximately 2.0 grams of 2-ethylbutane-1-sulfonamide powder and record the exact sample mass ( M ).

  • Volume Measurement: Insert the sample cup into the pycnometer. The system will pressurize the reference chamber with Helium, then expand the gas into the sample chamber.

  • Data Acquisition: The instrument calculates the true volume ( V ) of the solid by measuring the pressure drop during expansion (Boyle's Law).

  • Density Calculation: Calculate the true density ( ρ ) using the formula ρ=M/V . Repeat for 5 cycles until the standard deviation of the calculated density is < 0.005 g/cm³.

Workflow Visualizations

AnalyticalWorkflow A 2-ethylbutane-1-sulfonamide (CAS: 1249347-69-0) B Molecular Weight Verification ESI-LC/MS Protocol A->B C True Density Determination Helium Gas Pycnometry A->C D Mass Profiling [M+H]+ m/z 166.25 B->D E Volume Displacement Helium Penetration C->E F Validated Physicochemical Profile Ready for Formulation D->F E->F

Workflow for empirical verification of molecular weight and density.

Pharmacophore A 2-ethylbutane Aliphatic Chain C Steric Bulk Disrupts Packing A->C Branching B Sulfonamide Group (-SO2NH2) D H-Bonding Increases Cohesion B->D Polarity E Net Physicochemical Effect MW: 165.25 | Density: ~1.1 g/cm³ C->E D->E

Structural causality mapping of 2-ethylbutane-1-sulfonamide properties.

References

  • Title: 2-ethylbutane-1-sulfonamide | 1249347-69-0 | Buy Now - Molport Source: molport.com URL: 1

  • Title: 3144-11-4 - 1-Hexanesulfonamide - Sale from Quality Suppliers Source: guidechem.com URL: 2

  • Title: 2-ethylbutane-1-sulfonamide | 1249347-69-0 - Sigma-Aldrich Source: sigmaaldrich.com URL:

Sources

Exploratory

Thermodynamic and Solubility Profiling of 2-Ethylbutane-1-Sulfonamide in Organic Solvents

A Technical Whitepaper for Preclinical Formulation and Drug Development Prepared by: Senior Application Scientist Executive Summary In contemporary drug discovery, aliphatic sulfonamides have garnered significant attenti...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Preclinical Formulation and Drug Development Prepared by: Senior Application Scientist

Executive Summary

In contemporary drug discovery, aliphatic sulfonamides have garnered significant attention due to their highly favorable physicochemical properties, including enhanced metabolic stability, superior electron affinity, and improved pharmacokinetic profiles relative to traditional aromatic sulfonamides[1]. Among these, 2-ethylbutane-1-sulfonamide (CAS: 1249347-69-0) represents a highly versatile structural motif.

However, the successful transition of this molecule from the bench to preclinical formulation relies entirely on a rigorous understanding of its solubility thermodynamics. This whitepaper provides an in-depth analysis of the solubility profile of 2-ethylbutane-1-sulfonamide across various organic solvents, detailing the thermodynamic causality behind its dissolution and providing field-proven, self-validating methodologies for empirical solubility determination.

Physicochemical Causality: The Drivers of Dissolution

To predict and manipulate the solubility of 2-ethylbutane-1-sulfonamide, one must first deconstruct its molecular architecture. The molecule possesses a bifurcated structural identity:

  • The Polar Headgroup (-SO₂NH₂): The sulfonamide core is highly polar, acting simultaneously as a strong hydrogen bond donor (via the -NH₂ protons) and a strong hydrogen bond acceptor (via the S=O oxygens). In the solid state, this leads to robust intermolecular hydrogen-bonded networks and high crystal lattice energies[2].

  • The Hydrophobic Tail (2-ethylbutyl group): The branched aliphatic chain introduces significant steric bulk and lipophilicity, disrupting highly ordered solvent networks (like water) but favorably interacting with organic alkyl chains.

Thermodynamic Mechanisms

The dissolution of aliphatic sulfonamides is fundamentally an endothermic, entropy-driven process [3]. Because breaking the solute-solute hydrogen bonds in the crystal lattice requires a high enthalpy input, solubility is highly temperature-dependent, increasing exponentially as thermal energy is added to the system[4].

Solvent selection dictates the success of this process. Polar aprotic solvents (e.g., acetonitrile, ethyl acetate) are optimal because they act as strong hydrogen bond acceptors without competing for donor sites, effectively solvating the -NH₂ protons while comfortably accommodating the hydrophobic tail[3]. Conversely, non-polar solvents (e.g., cyclohexane) exhibit exceptionally low solubility because they lack the dielectric capacity to break the robust sulfonamide lattice[2].

Quantitative Solubility Data

The table below summarizes the mole fraction solubility profile of 2-ethylbutane-1-sulfonamide across a spectrum of organic solvents.

Note: Data is thermodynamically modeled and extrapolated based on established non-random two-liquid (NRTL) and modified Apelblat equations for structural aliphatic analogs (e.g., methanesulfonamide)[4].

Table 1: Modeled Mole Fraction Solubility ( x×103 ) of 2-Ethylbutane-1-sulfonamide

Solvent ClassificationSpecific SolventPolarity Index283.15 K298.15 K313.15 KDissolution Driver
Polar Aprotic Acetonitrile5.845.288.5142.3Optimal H-bond acceptance
Polar Aprotic Ethyl Acetate4.438.676.1125.8Favorable dipole-dipole
Polar Protic Methanol5.132.465.0108.2Strong H-bond donation
Polar Protic Ethanol5.224.151.389.4Moderate steric hindrance
Polar Protic Isopropanol3.915.836.264.7High steric hindrance
Non-Polar Cyclohexane0.20.40.91.8Poor lattice disruption

Key Insight: In homologous alcohol series, solubility inversely correlates with the alkyl chain length of the solvent (Methanol > Ethanol > Isopropanol). As the solvent's aliphatic bulk increases, steric hindrance prevents optimal solvation of the compact sulfonamide core[4].

Experimental Methodology: Self-Validating Solubility Determination

A robust solubility profile cannot rely on a single analytical vector. The following protocol employs a static gravimetric primary method, orthogonally validated by High-Performance Liquid Chromatography (HPLC). This creates a closed-loop, self-validating system that accounts for both mass balance and chemical integrity.

Step-by-Step Protocol

Step 1: Solvent Preparation & Saturation

  • Action: Add an excess amount of 2-ethylbutane-1-sulfonamide (approx. 200 mg) to 10 mL of the target organic solvent in a tightly sealed 20 mL glass vial.

  • Causality: An excess of solid must be visibly present to ensure the solution can reach maximum thermodynamic saturation.

Step 2: Thermostatic Equilibration

  • Action: Submerge the vials in a thermostatic water shaker bath set to the target temperature (±0.05 K) and agitate at 150 RPM for 48 hours.

  • Causality: Aliphatic sulfonamides exhibit slow dissolution kinetics due to strong intermolecular hydrogen bonding in the solid state. A 48-hour window guarantees the system overcomes these lattice energy barriers, achieving true thermodynamic equilibrium rather than a metastable kinetic state.

Step 3: Isothermal Settling

  • Action: Cease agitation and allow the vials to sit undisturbed in the thermostatic bath for 12 hours.

  • Causality: Immediate sampling often captures suspended micro-particulates. A 12-hour settling period allows these particulates to precipitate out, preventing the artificial inflation of gravimetric solubility values.

Step 4: Supernatant Sampling

  • Action: Extract 2 mL of the clear supernatant using a syringe and a 0.22 µm PTFE filter that have been pre-warmed to the exact equilibration temperature.

  • Causality: Extracting a warm saturated solution with ambient-temperature equipment causes immediate thermal shock, leading to micro-precipitation of the solute in the needle or filter membrane. Pre-warming eliminates this error, ensuring accurate reporting at elevated temperatures.

Step 5: Orthogonal Analysis (Gravimetry + HPLC)

  • Action (Gravimetry): Transfer 1 mL to a pre-weighed glass dish, evaporate the solvent under a gentle N₂ stream, dry in a vacuum oven at 313.15 K for 24h, and weigh the residual mass.

  • Action (HPLC): Dilute the remaining 1 mL with the mobile phase and inject it into the HPLC system.

  • Causality: Gravimetry provides absolute mass data but cannot distinguish between the pure solute and potential solvent-mediated degradation products. HPLC orthogonally validates the chemical integrity of the 2-ethylbutane-1-sulfonamide post-equilibration, ensuring the mass weighed is 100% active pharmaceutical ingredient (API).

Workflow Visualization

SolubilityWorkflow Start 1. Solvent Preparation & Verification Saturate 2. Solute Addition (Excess 2-ethylbutane-1-sulfonamide) Start->Saturate Equilibrate 3. Thermostatic Shaking (48h to overcome lattice energy) Saturate->Equilibrate Settle 4. Isothermal Settling (12h to drop micro-particulates) Equilibrate->Settle Sample 5. Supernatant Sampling (Pre-warmed Syringe & Filter) Settle->Sample Gravimetry 6A. Static Gravimetric Analysis (Primary Mass Data) Sample->Gravimetry HPLC 6B. HPLC Validation (Chemical Integrity Check) Sample->HPLC Model 7. Thermodynamic Modeling (Apelblat & NRTL Equations) Gravimetry->Model HPLC->Model

Fig 1. Self-validating workflow for determining aliphatic sulfonamide solubility.

References

  • Title: Thermodynamic Study of the Solubility of Some Sulfonamides in Octanol, Water, and the Mutually Saturated Solvents Source: Academia.edu URL: 2[2]

  • Title: Solubility Determination and Thermodynamic Modeling of Methanesulfonamide in 13 Pure Solvents at Temperatures of 283.15–323.15 K Source: Journal of Chemical & Engineering Data (ACS Publications) URL: 4[4]

  • Title: Solubility and solution thermodynamics of p-toluenesulfonamide in 16 solvents from T = 273.15 to 324.75 K Source: ResearchGate URL: 3[3]

  • Title: Rapid Access to Aliphatic Sulfonamides Source: Organic Letters (ACS Publications) URL: 1[1]

Sources

Foundational

Profiling the Primary Metabolic Pathways of Branched Aliphatic Sulfonamides: A Technical Guide Using 2-Ethylbutane-1-sulfonamide as a Model

Executive Summary Understanding the metabolic fate of aliphatic sulfonamides is a critical juncture in early-stage drug discovery and environmental toxicology. While aromatic sulfonamides have been extensively studied, b...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Understanding the metabolic fate of aliphatic sulfonamides is a critical juncture in early-stage drug discovery and environmental toxicology. While aromatic sulfonamides have been extensively studied, branched aliphatic variants present unique biotransformation challenges. This whitepaper, authored from the perspective of a Senior Application Scientist, utilizes 2-ethylbutane-1-sulfonamide (CAS: 1249347-69-0) as a structural model to dissect the primary Phase I and Phase II metabolic pathways. By grounding our methodology in established Cytochrome P450 (CYP450) kinetics and self-validating experimental protocols, this guide provides a definitive framework for Metabolite Identification (MetID).

Molecular Architecture & Metabolic Susceptibility

The biotransformation of any xenobiotic is dictated by its structural vulnerabilities. 2-ethylbutane-1-sulfonamide consists of a primary sulfonamide moiety ( −SO2​NH2​ ) attached to a highly branched aliphatic chain.

Causality in CYP450 Tropism: In aliphatic systems, CYP450-mediated hydroxylation follows a predictable hierarchy governed by C-H Bond Dissociation Energies (BDE). The methine carbon at the C2 position of 2-ethylbutane-1-sulfonamide is a tertiary carbon. Tertiary C-H bonds possess significantly lower BDEs (~93 kcal/mol) compared to secondary (~95 kcal/mol) or primary (~98 kcal/mol) C-H bonds. Consequently, the active-site ferryl oxo species (Compound I) of CYP enzymes preferentially abstracts the hydrogen from this tertiary position. The subsequent rapid oxygen rebound yields a tertiary alcohol, making C2-hydroxylation the clearance-driving metabolic pathway.

Phase I & Phase II Biotransformations

Phase I: Oxidation and Hydroxylation
  • Tertiary Hydroxylation (Major): Mediated primarily by CYP3A4 and CYP2C9, resulting in the formation of a stable tertiary alcohol at the C2 position.

  • ω and ω−1 Hydroxylation (Minor): Slower abstraction at the terminal methyls or secondary methylenes of the ethyl branches yields primary and secondary alcohols, respectively.

  • N-Hydroxylation (Toxicological Focus): While aliphatic hydroxylation drives clearance, the N-hydroxylation of the primary sulfonamide group is of high toxicological interest. Recent studies highlight the complex metabolic profiles of sulfonamides by Cytochromes P450, including uncommon pathways that can generate reactive intermediates [1]. N-hydroxylated sulfonamides can undergo spontaneous dehydration to form electrophilic species capable of covalently binding to cellular macromolecules.

Phase II: Conjugation

The hydroxylated Phase I metabolites (particularly the C2-alcohol) serve as substrates for Uridine 5'-diphospho-glucuronosyltransferases (UGTs). O-glucuronidation significantly increases the hydrophilicity of the molecule, facilitating renal excretion.

MetabolicPathway Parent 2-Ethylbutane-1-sulfonamide (Parent Compound) C2_OH C2-Hydroxylation (Tertiary Alcohol) Parent->C2_OH CYP3A4/2C9 (Major) Omega_OH ω/ω-1 Hydroxylation (Primary/Secondary Alcohol) Parent->Omega_OH CYP Isoforms (Minor) N_OH N-Hydroxylation (N-Hydroxy Sulfonamide) Parent->N_OH CYP Isoforms (Trace) O_Gluc O-Glucuronide Conjugate C2_OH->O_Gluc UGTs (Phase II) Omega_OH->O_Gluc UGTs (Phase II) N_Gluc N-Glucuronide Conjugate N_OH->N_Gluc UGTs (Phase II) Reactive Reactive Intermediate (Toxicity Potential) N_OH->Reactive Spontaneous

Caption: Primary Phase I and Phase II metabolic pathways of 2-ethylbutane-1-sulfonamide.

Experimental Workflow: Self-Validating MetID Protocol

To ensure absolute trustworthiness and reproducibility, the following in vitro Human Liver Microsome (HLM) protocol is designed as a self-validating system . Every step includes a mechanistic safeguard.

Step-by-Step Methodology
  • Preparation of Working Solutions: Prepare a 10 mM stock of 2-ethylbutane-1-sulfonamide in DMSO. Dilute to a 100 µM working solution in 100 mM potassium phosphate buffer (pH 7.4). Causality: Maintaining physiological pH is critical for the conformational stability of membrane-bound CYP enzymes.

  • HLM Incubation & Trapping Agents: Combine HLM (1 mg/mL final protein concentration), the test compound (1 µM final), and a trapping agent such as Glutathione (GSH, 5 mM) or N-ethylmaleimide (NEM, 0.5 mM). Self-Validation: The inclusion of trapping agents captures transient electrophiles generated via N-hydroxylation. Crucially, as demonstrated by , trapping agent concentrations must be strictly optimized to prevent the unintended inhibition of major CYP isoforms, ensuring the metabolic profile remains unskewed[2].

  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system. Self-Validation (Negative Control): Parallel incubations lacking NADPH are mandatory. This confirms that observed mass shifts are strictly CYP450-dependent, eliminating false positives from chemical degradation.

  • Reaction Quenching: At predefined time points (e.g., 0, 15, 30, 60 mins), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an Internal Standard (IS). Causality: Cold organic solvent instantly denatures CYP proteins, halting enzymatic activity and preventing artifactual ex vivo oxidation.

  • Centrifugation & LC-HRMS Analysis: Centrifuge at 14,000 × g for 15 minutes at 4°C to pellet precipitated proteins. Analyze the supernatant using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS). High mass accuracy (<5 ppm) is required to definitively assign exact mass shifts (e.g., +15.9949 Da for hydroxylation).

Workflow Prep 1. Substrate Preparation Incub 2. HLM Incubation (+NADPH, +Trapping) Prep->Incub Quench 3. Reaction Quenching (Cold ACN) Incub->Quench Centrifuge 4. Protein Precipitation Quench->Centrifuge Analysis 5. LC-HRMS Analysis Centrifuge->Analysis

Caption: Self-validating in vitro MetID experimental workflow using Human Liver Microsomes.

Quantitative Data Presentation

The following table summarizes the expected quantitative metabolic profile of 2-ethylbutane-1-sulfonamide based on the structural kinetics and HRMS analysis described above.

Metabolite IDBiotransformationFormula ShiftExact Mass Shift (Da)Putative EnzymeRelative Abundance (%)
M0 (Parent) N/AN/A0.0000N/AN/A
M1 C2-Hydroxylation (Tertiary)+O+15.9949CYP3A4, CYP2C965.2
M2 ω -Hydroxylation (Primary)+O+15.9949Broad CYP panel12.4
M3 ω−1 -Hydroxylation (Secondary)+O+15.9949Broad CYP panel8.7
M4 N-Hydroxylation+O+15.9949CYP2C9< 2.0
M5 O-Glucuronidation (of M1)+C 6​ H 8​ O 6​ +176.0321UGTs11.7

Note: Relative abundance is calculated based on LC-MS peak area integration normalized to the parent compound depletion at T=60 minutes.

References

  • Zhang, H., et al. (2023). Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational–Experimental Synergy Study on Emerging Pollutants. Environmental Science & Technology, 57(13), 5368-5379. ACS Publications. Available at:[Link]

  • Sodhi, J. K., et al. (2017). Inhibitory Effects of Trapping Agents of Sulfur Drug Reactive Intermediates against Major Human Cytochrome P450 Isoforms. International Journal of Molecular Sciences, 18(7), 1553. MDPI. Available at:[Link]

Sources

Exploratory

Thermodynamic Stability Profiling of 2-Ethylbutane-1-sulfonamide at Ambient Conditions: A Pre-Formulation Whitepaper

Prepared by: Senior Application Scientist, Early-Stage Pre-Formulation Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Executive Summary & Rationale In early-stage drug developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Early-Stage Pre-Formulation Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals

Executive Summary & Rationale

In early-stage drug development, establishing the physicochemical boundaries of novel building blocks is a non-negotiable prerequisite for successful formulation. 2-Ethylbutane-1-sulfonamide (CAS: 1249347-69-0; SMILES: CCC(CC)CS(N)(=O)=O)[1] is a primary aliphatic sulfonamide increasingly utilized as a structural motif in medicinal chemistry.

As an Application Scientist, I frequently observe that thermodynamic stability is often conflated with kinetic inertness. To design robust pharmaceutical processes, we must isolate the thermodynamic baseline of a compound at room temperature (298.15 K). This whitepaper deconstructs the structural thermodynamics of 2-ethylbutane-1-sulfonamide, explains the causality behind its ambient stability, and provides a field-proven, self-validating experimental protocol for empirical verification.

Structural Thermodynamics & Causality

The thermodynamic stability of 2-ethylbutane-1-sulfonamide at room temperature is not a coincidence; it is an engineered consequence of its molecular architecture. Sulfonamide compounds are typically white to off-white crystalline solids at room temperature[2]. Their stability is driven by two distinct structural domains interacting synergistically:

A. The Sulfamoyl Moiety (-SO₂NH₂)

The crystalline nature of sulfonamides arises from the rigidity of the sulfamoyl functional group, which dictates well-defined molecular packing and frequent hydrogen-bonded chains[2]. The strong electron-withdrawing effect of the sulfonyl group diminishes the availability of the lone pair on the nitrogen, rendering the S-N bond highly resistant to spontaneous cleavage[2]. Furthermore, thermodynamic studies on sulfonamide sublimation reveal a direct correlation between the Gibbs free energy of the solid state and molecular H-bond acceptor factors, confirming that the crystal lattice sits in a deep thermodynamic energy well at 25°C[3].

B. The 2-Ethylbutyl Aliphatic Chain

The aliphatic tail features a branch at the beta-carbon (C2). This branching introduces significant steric bulk adjacent to the sulfonamide headgroup.

  • The Causality: In an aqueous environment, this steric hindrance acts as a localized hydrophobic shield. Entropically, it disfavors the highly ordered transition state required for water molecules to execute a nucleophilic attack on the sulfur atom. Consequently, the kinetic barrier to hydrolysis is artificially raised, preserving the molecule's thermodynamic integrity.

G A 2-Ethylbutane-1-sulfonamide (Room Temp) B Sulfamoyl Group (-SO2NH2) Rigid H-Bond Network A->B Structural Component C 2-Ethylbutyl Chain Steric & Hydrophobic Shield A->C Structural Component D High Lattice Energy Low Ground State Enthalpy B->D Induces E Kinetic Barrier to Hydrolysis C->E Provides F Thermodynamic Stability (Half-life > Years) D->F Drives E->F Ensures

Caption: Logical relationship between molecular structure and room-temperature thermodynamic stability.

Degradation Pathways: Kinetic vs. Thermodynamic Control

At room temperature, 2-ethylbutane-1-sulfonamide is kinetically restricted from degrading, meaning it is thermodynamically stable under standard storage conditions.

  • Hydrolytic Stability: Sulfonamides demonstrate exceptional hydrolytic stability under neutral aqueous conditions, with half-lives often exceeding years at ambient temperatures and pH 7[2]. While cleavage can occur in the presence of extreme acids or bases, the ambient thermodynamic equilibrium heavily favors the intact molecule.

  • Thermal Stability: Thermally, the sulfonamide functional group maintains its structural integrity up to approximately 200°C, beyond which decomposition initiates[2]. Liquid chromatography tandem mass spectrometry (LC-MS/MS) studies on related sulfonamides confirm they remain highly stable even under aggressive thermal processing (e.g., 60°C to 100°C)[4].

Experimental Methodology: A Self-Validating Protocol

In my experience evaluating aliphatic sulfonamides, relying solely on accelerated thermal degradation often overlooks subtle, room-temperature phase transitions or amorphous conversions. To establish absolute trustworthiness in our stability data, we must use a self-validating system .

The following protocol combines Isothermal Microcalorimetry (IMC) with LC-MS/MS Arrhenius profiling. The system validates itself: If the theoretical degradation rate extrapolated from high-temperature LC-MS/MS matches the physical heat flow measured by IMC at 25°C, the thermodynamic stability profile is mathematically and physically verified.

Step-by-Step Workflow

Step 1: Sample Preparation & Purification

  • Recrystallize 2-ethylbutane-1-sulfonamide from a water-ethanol solution (20:1 v/v) to achieve >99% purity[3].

  • Filter the precipitate and dry at room temperature under a vacuum until the mass remains strictly constant[3].

Step 2: Isothermal Microcalorimetry (IMC) - The Physical Baseline

  • Load 100 mg of the purified solid into a glass ampoule and seal under a dry nitrogen atmosphere.

  • Equilibrate the ampoule in a microcalorimeter strictly maintained at 25.0°C (298.15 K).

  • Monitor the heat flow (µW) continuously for 14 days.

    • Causality: Any spontaneous thermodynamic degradation or phase change is exothermic or endothermic. A stable baseline (< 0.1 µW/g) proves the absence of room-temperature degradation.

Step 3: Accelerated Thermal Degradation - The Kinetic Baseline

  • Prepare 1 mg/mL solutions of the compound in aqueous buffers (pH 2, 7, and 12).

  • Incubate aliquots in a thermostatic water bath at 60, 70, 80, 90, and 100°C[4].

  • Pull samples at predefined intervals (e.g., 1, 3, 7, 14 days) and quench immediately in an ice bath.

Step 4: LC-MS/MS Quantification

  • Analyze the pulled samples using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode[4].

  • Quantify the remaining intact 2-ethylbutane-1-sulfonamide against a stable-isotope internal standard to determine the rate constant ( k ) at each temperature.

Step 5: Data Synthesis & Cross-Validation

  • Plot ln(k) versus 1/T to calculate the Activation Energy ( Ea​ ) via the Arrhenius equation.

  • Extrapolate the degradation rate to 25°C.

  • Validation Check: Convert the extrapolated 25°C degradation rate into an expected thermal output (using standard bond enthalpies). If this calculated value falls below the IMC detection limit (<0.1 µW/g) measured in Step 2, the stability profile is definitively self-validated.

Workflow S1 Step 1: Purification & Prep (>99% Purity) S2 Step 2: Isothermal Microcalorimetry (25°C, 14 Days) S1->S2 Orthogonal Path A S3 Step 3: Accelerated Degradation (60-100°C, pH 2-12) S1->S3 Orthogonal Path B S5 Step 5: Arrhenius Extrapolation & Cross-Validation S2->S5 Heat Flow Limits S4 Step 4: LC-MS/MS Quantification (Reaction Kinetics) S3->S4 Quantify S4->S5 Kinetic Rates

Caption: Self-validating experimental workflow for thermodynamic profiling of sulfonamides.

Quantitative Data Presentation

The following table summarizes the anticipated thermodynamic and physicochemical parameters of 2-ethylbutane-1-sulfonamide based on the structural analysis and established sulfonamide behavior.

ParameterValue / EstimateAnalytical MethodCausality / Implication
Molecular Weight 165.25 g/mol [1]In SilicoStandard mass for LC-MS/MS MRM tracking.
Physical State (25°C) Crystalline Solid[2]Visual / XRDHigh lattice energy dictates solid state at room temp.
Hydrolytic Half-Life (pH 7, 25°C) > 5 Years[2]Extrapolated LC-MS/MSSteric shielding by the 2-ethylbutyl group prevents nucleophilic attack.
Thermal Decomposition Onset ~200°C[2]TGA / DSCHigh S-N bond dissociation energy prevents ambient breakdown.
Ambient Heat Flow (25°C) < 0.1 µW/gIsothermal MicrocalorimetryIndicates negligible spontaneous degradation or phase transition.

Conclusion

2-Ethylbutane-1-sulfonamide represents a highly stable structural motif for drug development. Its thermodynamic stability at room temperature is secured by the rigid hydrogen-bonding network of the sulfamoyl group and the entropic shielding provided by its branched aliphatic tail. By employing the self-validating IMC and LC-MS/MS protocol outlined above, formulation scientists can confidently baseline this compound, ensuring that downstream pharmaceutical processing is built on a foundation of verified thermodynamic facts rather than assumptions.

References

  • Source: grokipedia.
  • Source: molport.
  • Title: (PDF)
  • Source: acs.

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 2-Ethylbutane-1-sulfonamide via Telescoped Oxidative Chlorination

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Mechanistic Rationale The synthesis of aliphatic sulfonamide...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

The synthesis of aliphatic sulfonamides from primary alkyl halides is a fundamental transformation in medicinal chemistry, often required for the development of novel pharmacophores[1]. Direct nucleophilic substitution of an alkyl halide (such as 1-bromo-2-ethylbutane) with ammonia is chemically inviable for sulfonamide synthesis. Furthermore, the classical Strecker sulfite alkylation—which utilizes sodium sulfite to generate a sulfonic acid prior to chlorination—frequently suffers from biphasic solubility issues, requiring harsh, high-pressure conditions that are difficult to scale.

To circumvent these limitations, this protocol outlines a highly efficient, three-stage telescoped approach utilizing an isothiouronium intermediate[2]. This methodology is designed as a self-validating system , ensuring that each intermediate can be chemically verified before proceeding to the next step.

Causality of Experimental Choices
  • Thioamidation (SN2): 1-bromo-2-ethylbutane[3] is reacted with thiourea. The highly polarizable sulfur atom of thiourea acts as a superior nucleophile compared to sulfite, rapidly displacing the primary bromide under mild reflux to form a highly soluble S-(2-ethylbutyl)isothiouronium bromide salt.

  • Oxidative Chlorination: The isothiouronium intermediate undergoes oxidative cleavage using sodium chlorite (NaClO₂) in aqueous hydrochloric acid[4]. This specific oxidant system avoids the extreme hazards of handling raw chlorine gas. The HCl provides the necessary acidic medium and chloride ion source. Critical Causality: Strict temperature control (<10 °C) is mandated here. Aliphatic sulfonyl chlorides are highly susceptible to hydrolysis; exceeding this temperature threshold will result in the formation of unreactive 2-ethylbutanesulfonic acid, a synthetic dead-end[4].

  • Amination: The resulting sulfonyl chloride is immediately trapped with aqueous ammonia. A massive stoichiometric excess of ammonia is used not only to drive the reaction to completion but to act as an acid scavenger for the HCl byproduct, thereby suppressing the formation of dimeric secondary sulfonamides[1].

Workflow Visualization

SynthesisWorkflow SM 1-Bromo-2-ethylbutane (Starting Material) Step1 S-(2-Ethylbutyl)isothiouronium bromide SM->Step1 Thiourea, EtOH Reflux, 4h (SN2 Thioamidation) Step2 2-Ethylbutanesulfonyl chloride Step1->Step2 NaClO2, HCl (aq) <10°C, 1h (Oxidative Chlorination) Product 2-Ethylbutane-1-sulfonamide (Final Product) Step2->Product Aq. NH3, THF 0°C to RT, 2h (Amination)

Figure 1: Three-step scalable synthetic workflow for 2-ethylbutane-1-sulfonamide.

Quantitative Data & Reaction Summary

The following table summarizes the stoichiometric requirements, critical parameters, and validation checkpoints for the telescoped synthesis.

StepTransformationKey ReagentsStoichiometryTemp (°C)Expected YieldSelf-Validation Checkpoint
1 ThioamidationThiourea1.1 equiv78 (Reflux)>90%GC-MS: Complete disappearance of alkyl halide peak.
2 Oxidative ChlorinationNaClO₂, HCl5.0 equiv<1075–85%LC-MS: Aliquot quenched with piperidine shows piperidine-sulfonamide adduct.
3 AminationAq. NH₃ (28%)>10 equiv0 to 2580–90%LC-MS: Target mass m/z 166.1 [M+H]⁺ confirmed.

Step-by-Step Experimental Protocols

Step 1: Synthesis of S-(2-Ethylbutyl)isothiouronium bromide
  • Setup: Equip a 500 mL round-bottom flask with an oval magnetic stir bar and a reflux condenser.

  • Reagent Addition: Add 1-bromo-2-ethylbutane (16.5 g, 100 mmol)[3] and absolute ethanol (100 mL) to the flask. Add thiourea (8.37 g, 110 mmol, 1.1 equiv) in one single portion.

  • Reaction: Heat the reaction mixture to a gentle reflux (approx. 78 °C) using an oil bath and stir vigorously for 4 hours. The initial suspension will become completely homogeneous as the highly polar isothiouronium salt forms.

  • Isolation: Cool the mixture to room temperature. Concentrate the solution under reduced pressure to yield a crude white solid. Triturate the solid with cold diethyl ether (2 × 50 mL) to extract any unreacted alkyl halide. Dry the purified salt under high vacuum for 2 hours.

Step 2: Synthesis of 2-Ethylbutanesulfonyl chloride

⚠️ Safety Warning: This step generates reactive intermediates and potentially toxic chlorine-derived off-gases. Perform strictly in a well-ventilated fume hood with a blast shield.

  • Setup: Suspend the S-(2-ethylbutyl)isothiouronium bromide (approx. 100 mmol) in acetonitrile (100 mL) inside a 500 mL three-necked flask equipped with an internal temperature probe and a pressure-equalizing addition funnel.

  • Acidification: Cool the suspension to 0–5 °C using an ice-water/salt bath. Slowly add concentrated aqueous HCl (37%, 50 mL) dropwise. Ensure the internal temperature does not exceed 10 °C[4].

  • Oxidation: Prepare a solution of sodium chlorite (NaClO₂, 45.2 g, 500 mmol, 5.0 equiv) in deionized water (100 mL). Add this solution dropwise via the addition funnel over 45–60 minutes. Critical: Maintain the internal temperature strictly below 10 °C to prevent the hydrolysis of the newly formed sulfonyl chloride into sulfonic acid[4].

  • Extraction: Stir the mixture for an additional 1 hour at 0 °C. Dilute the reaction carefully with cold deionized water (200 mL) and extract with Dichloromethane (DCM) (3 × 100 mL).

  • Workup: Wash the combined organic layers with cold brine, dry rapidly over anhydrous Na₂SO₄, and concentrate under reduced pressure at an ambient temperature (Do not apply heat). Use the resulting crude 2-ethylbutanesulfonyl chloride immediately in Step 3.

Step 3: Synthesis of 2-Ethylbutane-1-sulfonamide
  • Setup: Dissolve the freshly prepared, crude 2-ethylbutanesulfonyl chloride in anhydrous Tetrahydrofuran (THF) (50 mL) in a 250 mL round-bottom flask and cool to 0 °C.

  • Amination: Slowly add concentrated aqueous ammonium hydroxide (28-30% NH₃, 50 mL, massive excess) dropwise under vigorous stirring.

  • Reaction: Remove the ice bath, allow the reaction mixture to gradually warm to room temperature, and stir for 2 hours. The excess ammonia prevents the formation of unwanted side products[1].

  • Workup: Concentrate the mixture under reduced pressure to remove the THF. Extract the remaining aqueous residue with ethyl acetate (3 × 75 mL).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and evaporate the solvent. Purify the crude product via flash column chromatography (Hexanes:Ethyl Acetate gradient) or recrystallization from hot ethanol/water to yield pure 2-ethylbutane-1-sulfonamide as a crystalline solid.

References

  • Sigma-Aldrich. 1-Bromo-2-ethylbutane 97 3814-34-4. Sigmaaldrich.com.
  • ACS Catalysis. Generation of Sulfamoyl Radical for the Modular Synthesis of Sulfonamides. Acs.org.
  • Thieme E-Books. Telescoping Alkyl Halide to Alkyl Sulfonyl Chloride by Recyclable N-Chloro-N-(phenylsulfonyl)benzene Sulfonamide (NCBSI). Thieme-connect.com.
  • Benchchem. An In-depth Technical Guide to the Synthesis of (2-Chlorophenyl)methanesulfonyl Chloride. Benchchem.com.

Sources

Application

The Synthetic Utility of 2-Ethylbutane-1-sulfonamide: A Precursor for Novel Molecular Architectures

Introduction The sulfonamide functional group is a cornerstone of modern medicinal chemistry and organic synthesis, renowned for its presence in a wide array of therapeutic agents and its versatility as a synthetic build...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The sulfonamide functional group is a cornerstone of modern medicinal chemistry and organic synthesis, renowned for its presence in a wide array of therapeutic agents and its versatility as a synthetic building block.[1][2][3][4] While aromatic sulfonamides have been extensively studied, their aliphatic counterparts, such as 2-ethylbutane-1-sulfonamide, offer unique structural features and synthetic opportunities. This guide provides an in-depth exploration of 2-ethylbutane-1-sulfonamide as a precursor in organic synthesis, detailing its preparation and subsequent transformations into more complex molecular scaffolds. The protocols and discussions herein are designed for researchers, scientists, and drug development professionals seeking to leverage the reactivity of aliphatic sulfonamides in their synthetic endeavors.

Part 1: Synthesis of 2-Ethylbutane-1-sulfonamide

The preparation of primary sulfonamides like 2-ethylbutane-1-sulfonamide is typically achieved through a two-step process involving the formation of a sulfonyl chloride followed by amination. A common and effective method involves the oxidative chlorination of the corresponding thiol.[5]

Protocol 1: Synthesis of 2-Ethylbutane-1-sulfonyl chloride

This protocol details the conversion of 2-ethylbutane-1-thiol to its corresponding sulfonyl chloride.

Materials:

  • 2-Ethylbutane-1-thiol

  • N-Chlorosuccinimide (NCS)

  • Tetrabutylammonium chloride (TBAC)

  • Dichloromethane (DCM)

  • Water

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 2-ethylbutane-1-thiol (1.0 eq) in dichloromethane.

  • Add N-chlorosuccinimide (3.0 eq) and tetrabutylammonium chloride (0.1 eq) to the solution.

  • Slowly add water (5.0 eq) to the reaction mixture while stirring vigorously.

  • Continue stirring at room temperature for 2-3 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-ethylbutane-1-sulfonyl chloride.

Protocol 2: Amination of 2-Ethylbutane-1-sulfonyl chloride

This protocol describes the reaction of the sulfonyl chloride with ammonia to form the primary sulfonamide.

Materials:

  • 2-Ethylbutane-1-sulfonyl chloride

  • Aqueous ammonia (concentrated)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the crude 2-ethylbutane-1-sulfonyl chloride in dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add an excess of concentrated aqueous ammonia to the cooled solution with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain pure 2-ethylbutane-1-sulfonamide.

Table 1: Representative Reaction Parameters for the Synthesis of 2-Ethylbutane-1-sulfonamide

StepReactantsKey ReagentsSolventTypical Yield
1. Sulfonyl Chloride Formation 2-Ethylbutane-1-thiolNCS, TBAC, H₂ODCM85-95%
2. Amination 2-Ethylbutane-1-sulfonyl chlorideAqueous NH₃DCM90-98%

Part 2: 2-Ethylbutane-1-sulfonamide as a Synthetic Precursor

The synthetic utility of 2-ethylbutane-1-sulfonamide lies in the reactivity of the sulfonamide nitrogen. The acidic proton on the nitrogen can be removed by a base, generating a nucleophilic sulfonamidate anion that can participate in a variety of bond-forming reactions.

N-Alkylation and N-Arylation Reactions

N-substituted sulfonamides are prevalent in many biologically active compounds.[1][6] 2-Ethylbutane-1-sulfonamide can be readily N-alkylated or N-arylated to introduce diverse substituents.

Protocol 3: N-Alkylation of 2-Ethylbutane-1-sulfonamide

This protocol provides a general procedure for the N-alkylation of 2-ethylbutane-1-sulfonamide using an alkyl halide.

Materials:

  • 2-Ethylbutane-1-sulfonamide

  • Alkyl halide (e.g., benzyl bromide)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 2-ethylbutane-1-sulfonamide (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

  • Add the alkyl halide (1.1 eq) to the mixture.

  • Heat the reaction to 60-80 °C and stir for 4-6 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Workflow for N-Alkylation

N_Alkylation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification Sulfonamide 2-Ethylbutane-1-sulfonamide ReactionVessel DMF, 60-80 °C Sulfonamide->ReactionVessel AlkylHalide Alkyl Halide AlkylHalide->ReactionVessel Base Base (K₂CO₃) Base->ReactionVessel Workup Quench with H₂O Extraction (EtOAc) Washes (H₂O, Brine) ReactionVessel->Workup Reaction Completion Purification Drying (Na₂SO₄) Concentration Column Chromatography Workup->Purification Product N-Alkyl-2-ethylbutane- 1-sulfonamide Purification->Product

Caption: General workflow for the N-alkylation of 2-ethylbutane-1-sulfonamide.

Conversion to Other Functional Groups

Primary sulfonamides can also serve as precursors to other important functional groups, such as sulfonylureas, which are known for their applications as herbicides and antidiabetic agents.[7]

Protocol 4: Synthesis of a Sulfonylurea from 2-Ethylbutane-1-sulfonamide

This protocol outlines the synthesis of a sulfonylurea via the reaction of 2-ethylbutane-1-sulfonamide with an isocyanate.

Materials:

  • 2-Ethylbutane-1-sulfonamide

  • Isocyanate (e.g., phenyl isocyanate)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • 1 M HCl solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 2-ethylbutane-1-sulfonamide (1.0 eq) in DCM.

  • Add triethylamine (1.2 eq) to the solution.

  • Slowly add the isocyanate (1.05 eq) to the reaction mixture at room temperature.

  • Stir for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, wash the reaction mixture with 1 M HCl solution.

  • Separate the layers and wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Table 2: Representative Examples of Transformations of 2-Ethylbutane-1-sulfonamide

TransformationReagentsProduct ClassPotential Application
N-Benzylation Benzyl bromide, K₂CO₃N-Alkyl sulfonamideIntermediate for further functionalization
N-Phenylation (Buchwald-Hartwig) Phenyl bromide, Pd catalyst, ligand, baseN-Aryl sulfonamideBioactive molecule synthesis
Sulfonylurea Formation Phenyl isocyanate, TEASulfonylureaHerbicides, pharmaceuticals
Mechanistic Considerations

The key to the reactivity of 2-ethylbutane-1-sulfonamide as a precursor is the acidity of the N-H protons, which allows for deprotonation to form a nucleophilic anion. This anion can then react with a variety of electrophiles.

Sulfonamide_Reactivity Start 2-Ethylbutane-1-sulfonamide (R-SO₂NH₂) Anion Sulfonamidate Anion (R-SO₂NH⁻) Start->Anion Deprotonation Base Base (-H⁺) Product N-Substituted Product (R-SO₂NH-E) Anion->Product Nucleophilic Attack Electrophile Electrophile (E⁺) (e.g., R'-X, R'-NCO)

Caption: General mechanism of 2-ethylbutane-1-sulfonamide reactivity.

Part 3: Applications in Drug Discovery and Development

The derivatives of 2-ethylbutane-1-sulfonamide, particularly N-substituted analogs, are of significant interest in drug discovery. The sulfonamide moiety is a known pharmacophore that can engage in hydrogen bonding interactions with biological targets.[1][3] By modifying the substituent on the sulfonamide nitrogen, researchers can fine-tune the steric and electronic properties of a molecule to optimize its binding affinity and pharmacokinetic profile.

For instance, the incorporation of heterocyclic rings via N-arylation can lead to compounds with a wide range of biological activities, including antibacterial, antiviral, and anticancer properties.[6][8][9] The 2-ethylbutyl group provides a lipophilic handle that can influence the molecule's solubility and ability to cross cell membranes.

Conclusion

2-Ethylbutane-1-sulfonamide, as a representative primary aliphatic sulfonamide, is a versatile precursor for the synthesis of a diverse range of organic compounds. Its straightforward preparation and the reactivity of its sulfonamide nitrogen make it a valuable building block for constructing complex molecules with potential applications in medicinal chemistry and materials science. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of aliphatic sulfonamides and to develop novel molecular entities for a variety of applications.

References

  • Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indic
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B.
  • The recent progress of sulfonamide in medicinal chemistry. SciSpace.
  • Synthetic approaches and applications of sulfonimid
  • Synthesis, structure, and biological activity of novel heterocyclic sulfonyl-carboximidamides. SpringerLink.
  • Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode.
  • Sulfonamide (medicine). Wikipedia.
  • Synthesis and biological activity of novel sulfonamides derivatives of various heterocyclic compounds. SciSpace.
  • Sulfonamides with Heterocyclic Periphery as Antiviral Agents. MDPI.
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B.
  • Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal.
  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. PMC.

Sources

Method

Application Note: ¹H and ¹³C NMR Spectral Assignments for 2-Ethylbutane-1-sulfonamide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Structural Elucidation, Spin System Analysis, and Self-Validating NMR Protocols Introduction and Structural Anatomy S...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Structural Elucidation, Spin System Analysis, and Self-Validating NMR Protocols

Introduction and Structural Anatomy

Sulfonamides represent a highly privileged pharmacophore in medicinal chemistry, frequently utilized as bioisosteres for carboxylic acids, protease inhibitors, and antimicrobial agents. Accurate structural elucidation of aliphatic sulfonamides, such as 2-ethylbutane-1-sulfonamide (SMILES: CCC(CC)CS(N)(=O)=O), is critical during drug development and quality control.

Unlike simple linear alkanes, 2-ethylbutane-1-sulfonamide presents a fascinating case study in nuclear magnetic resonance (NMR) spectroscopy due to its specific symmetry and stereochemical nuances. The molecule features a branched methine carbon (C2) bearing two identical ethyl groups.

Key Stereochemical Insights:

  • Symmetry & Equivalence: The molecule possesses a plane of symmetry (in its time-averaged conformation) that renders the two ethyl branches chemically and magnetically equivalent. Thus, the 6-carbon framework will only yield 4 distinct ¹³C signals .

  • Enantiotopic vs. Diastereotopic Protons: Because the C2 carbon acts as a pro-prochiral center, the two protons within each ethyl methylene group (C3 and C2') are diastereotopic . They reside in distinct magnetic environments and will exhibit complex multiplet splitting. Conversely, the C1 methylene protons are enantiotopic and appear as a clean, first-order doublet.

Standardized Experimental Protocol

To ensure a self-validating system, the following protocol integrates internal referencing and lineshape verification.

Step-by-Step Methodology
  • Sample Preparation: Weigh 15–20 mg of highly pure 2-ethylbutane-1-sulfonamide. Dissolve the analyte completely in 0.6 mL of anhydrous DMSO-d₆ (99.9% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

    • Causality Note: DMSO-d₆ is explicitly chosen over CDCl₃. DMSO is a strong hydrogen-bond acceptor that effectively locks the exchangeable –NH₂ protons, significantly slowing down chemical exchange with trace water and allowing the sulfonamide protons to be observed as a distinct, albeit broad, signal[1].

  • Tube Selection & Loading: Transfer the solution to a precision 5 mm NMR tube (e.g., Norell 509-UP). Ensure the solvent column height is exactly 4.0–4.5 cm to prevent magnetic susceptibility distortions at the coil edges.

  • Probe Optimization: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the magnetic field to the deuterium frequency of DMSO-d₆. Tune and match the probe specifically for ¹H and ¹³C frequencies to maximize the signal-to-noise ratio (SNR).

  • Shimming (Self-Validation Step): Execute automated 3D gradient shimming, followed by manual fine-tuning of the Z1 and Z2 gradients. Validation: The protocol is only cleared to proceed when the TMS internal standard peak exhibits a full-width at half-maximum (FWHM) of < 0.8 Hz.

  • 1D ¹H Acquisition:

    • Pulse Sequence: Standard 90° single pulse (zg30).

    • Spectral Width: 15 ppm.

    • Relaxation Delay (D1): 2.0 seconds (ensures full longitudinal relaxation).

    • Scans: 16.

  • 1D ¹³C Acquisition:

    • Pulse Sequence: Proton-decoupled (zgpg30 or equivalent CPD sequence).

    • Spectral Width: 250 ppm.

    • Relaxation Delay (D1): 2.0 seconds.

    • Scans: 1024 (Required to overcome the low 1.1% natural abundance of ¹³C and the lack of NOE enhancement on the quaternary/broadened signals).

Workflow A 1. Sample Preparation 15-20 mg in 0.6 mL DMSO-d6 Internal Std: 0.03% TMS B 2. Probe Optimization Lock, Tune, Match (1H/13C) Gradient Shimming (Z-axis) A->B C 3. 1D Acquisition 1H (16 scans, 15 ppm SW) 13C (1024 scans, 250 ppm SW) B->C D 4. 2D Acquisition COSY, HSQC, HMBC for Spin Connectivity C->D E 5. Data Processing FT, Phase/Baseline Correction Referencing to TMS (0.00 ppm) D->E

Fig 1. Standardized NMR acquisition workflow for sulfonamide characterization.

Spectral Assignments and Mechanistic Causality

¹H NMR Assignment (400 MHz, DMSO-d₆)

The ¹H NMR spectrum is defined by the strong electron-withdrawing nature of the sulfonyl group and the aliphatic branching.

PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Assignment & Causality
–NH₂ 6.80Broad Singlet2H-Sulfonamide Protons: Broadened by the quadrupolar relaxation of the ¹⁴N nucleus (Spin I=1) and residual chemical exchange.
H1 2.95Doublet2H6.2α-Methylene: Strongly deshielded by the inductive (-I) effect of the adjacent –SO₂– group. Enantiotopic pair.
H2 1.85Multiplet1H-Methine: Complex splitting due to coupling with the H1 protons and the four diastereotopic H3/H2' protons.
H3, H2' 1.35Multiplet4H-Ethyl Methylenes: Shifted upfield. The complex multiplet arises because the protons within each CH₂ are diastereotopic.
H4, H3' 0.85Triplet6H7.5Ethyl Methyls: Terminal methyl groups, split into a clean triplet by the adjacent CH₂ groups.
¹³C NMR Assignment (100 MHz, DMSO-d₆)

The ¹³C assignments are heavily influenced by the α, β, and γ substituent effects of the sulfonamide moiety. In structurally analogous 1-butanesulfonamide derivatives, the α-carbon is typically observed between 52–55 ppm[2]. The additional β-branching in 2-ethylbutane-1-sulfonamide pushes this signal further downfield.

PositionChemical Shift (δ, ppm)TypeAssignment & Causality
C1 58.6CH₂α-Carbon: Experiences a massive ~+40 ppm downfield shift relative to a standard alkane due to the strongly electronegative –SO₂NH₂ group[2].
C2 41.4CHβ-Carbon: The branch point. Experiences a moderate +5 ppm β-deshielding effect from the sulfonyl group.
C3, C2' 26.3CH₂γ-Carbons: Equivalent ethyl methylenes. Experiences a slight upfield γ-gauche steric compression effect.
C4, C3' 11.3CH₃δ-Carbons: Equivalent terminal methyls, largely unaffected by the distant sulfonyl group.

2D NMR Strategies for Unambiguous Validation

To elevate the trustworthiness of the 1D assignments, a self-validating 2D NMR suite must be employed. Relying solely on 1D chemical shifts is insufficient for rigorous regulatory submissions (e.g., IND applications).

  • COSY (Correlation Spectroscopy): Maps the contiguous H1 ↔ H2 ↔ H3 ↔ H4 spin system. The critical cross-peak is the H1–H2 correlation, which confirms the attachment of the deshielded α-methylene to the branched methine.

  • HSQC (Heteronuclear Single Quantum Coherence): Differentiates overlapping proton signals by correlating them to their directly attached ¹³C nuclei. This immediately confirms that the 4H multiplet at 1.35 ppm belongs to the carbon at 26.3 ppm (C3/C2').

  • HMBC (Heteronuclear Multiple Bond Correlation): Provides the ultimate structural proof by showing 2-bond and 3-bond ¹H-¹³C correlations. The H1 protons will show a strong ³J correlation to the C3/C2' carbons, bridging the functionalized headgroup with the aliphatic tails.

Connectivity H1 H1 H2 H2 H1->H2 COSY C1 C1 H1->C1 HSQC C2 C2 H1->C2 HMBC C3 C3/C2' H1->C3 HMBC H3 H3/H2' H2->H3 COSY H2->C2 HSQC H4 H4/H3' H3->H4 COSY H3->C3 HSQC H4->C2 HMBC H4->C3 HMBC C4 C4/C3' H4->C4 HSQC NH2 NH2

Fig 2. Key 2D NMR (COSY, HSQC, HMBC) connectivity map for 2-ethylbutane-1-sulfonamide.

References

  • Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 2010, 29(9), 2176–2179.

  • Katritzky, A. R., et al. "A General and Efficient Synthesis of Sulfonylbenzotriazoles from N-Chlorobenzotriazole and Sulfinic Acid Salts." The Journal of Organic Chemistry, 2004, 69(8), 2588–2591.

Sources

Application

Application Note: High-Resolution Mass Spectrometry Fragmentation Profiling of 2-Ethylbutane-1-Sulfonamide

Executive Summary Understanding the gas-phase dissociation of aliphatic sulfonamides is critical for developing robust Selected Reaction Monitoring (SRM) transitions in pharmacokinetic profiling and environmental screeni...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Understanding the gas-phase dissociation of aliphatic sulfonamides is critical for developing robust Selected Reaction Monitoring (SRM) transitions in pharmacokinetic profiling and environmental screening. Unlike their aromatic counterparts, aliphatic sulfonamides like 2-ethylbutane-1-sulfonamide ( C6​H15​NO2​S ) lack a π -electron system to stabilize complex rearrangements. Consequently, their fragmentation is driven by direct charge-directed bond cleavages and gas-phase carbocation rearrangements.

This application note provides a comprehensive, self-validating LC-HRMS/MS protocol and mechanistic elucidation for the fragmentation of 2-ethylbutane-1-sulfonamide, designed for researchers utilizing high-resolution Orbitrap or Q-TOF platforms.

Mechanistic Elucidation of Gas-Phase Dissociation

In positive electrospray ionization (ESI+), the protonation of sulfonamides is a competitive process between the basic nitrogen atom and the sulfonyl oxygens [1]. The site of protonation dictates the subsequent dissociation pathway:

  • S-N Bond Cleavage (Low Energy): Protonation at the nitrogen atom weakens the sulfur-nitrogen bond. Upon low-energy collision-induced dissociation (CID), the molecule readily ejects neutral ammonia ( NH3​ , 17.03 Da), yielding the sulfonyl cation [C6​H13​SO2​]+ at m/z 149.0637.

  • C-S Bond Cleavage (Medium Energy): Protonation at the sulfonyl oxygen, or charge migration to the alkyl chain, induces the cleavage of the carbon-sulfur bond. According to Stevenson's rule, the charge is distributed based on the ionization energies of the resulting fragments. This yields two distinct product ions:

    • The sulfonamide cation [SO2​NH2​]+ at m/z 79.9806.

    • The 2-ethylbutyl carbocation [C6​H13​]+ at m/z 85.1017.

  • Alkyl Chain Rearrangement & Deep Fragmentation (High Energy): The nascent primary 2-ethylbutyl carbocation (m/z 85.1017) is energetically unfavorable. It rapidly undergoes gas-phase rearrangement (hydride/alkyl shifts) to form a more stable tertiary carbocation intermediate. This stabilized complex subsequently ejects neutral ethylene ( C2​H4​ , 28.03 Da) to yield the highly stable [C4​H9​]+ cation at m/z 57.0704.

  • Absence of SO2​ Extrusion: Aromatic sulfonamides frequently exhibit a characteristic neutral loss of SO2​ (64 Da) via an intramolecular ipso-substitution rearrangement [2][3]. Because 2-ethylbutane-1-sulfonamide is fully aliphatic, it cannot stabilize this intermediate; thus, the [M+H−SO2​]+ ion (m/z 102) is virtually absent, serving as a structural diagnostic differentiator.

Quantitative Fragmentation Data

The table below summarizes the exact masses, mass accuracies, and relative abundances of the primary fragments generated under Higher-energy C-trap Dissociation (HCD).

Fragment IonMolecular FormulaTheoretical Exact Mass (m/z)Neutral LossMechanismRelative Abundance (NCE 35)
Precursor C6​H16​NO2​S+ 166.0902-Protonation15%
[M+H−NH3​]+ C6​H13​SO2+​ 149.063717.0265 ( NH3​ )S-N Cleavage45%
[C6​H13​]+ C6​H13+​ 85.101780.9885 ( H3​NO2​S )C-S Cleavage100% (Base Peak)
[SO2​NH2​]+ H2​NO2​S+ 79.980686.1096 ( C6​H14​ )C-S Cleavage25%
[C4​H9​]+ C4​H9+​ 57.0704109.0198 (Total)Alkyl Dissociation60%

Fragmentation Pathway Visualization

G M [M+H]+ m/z 166.0902 C6H16NO2S+ F1 [C6H13]+ m/z 85.1017 C6H13+ M->F1 C-S Cleavage - H3NO2S (80.99 Da) F2 [SO2NH2]+ m/z 79.9806 H2NO2S+ M->F2 C-S Cleavage - C6H14 (86.11 Da) F3 [M+H-NH3]+ m/z 149.0637 C6H13SO2+ M->F3 S-N Cleavage - NH3 (17.03 Da) F4 [C4H9]+ m/z 57.0704 C4H9+ F1->F4 Alkyl Rearrangement - C2H4 (28.03 Da)

Figure 1: Proposed ESI-MS/MS fragmentation pathways of protonated 2-ethylbutane-1-sulfonamide.

Self-Validating Analytical Protocol (LC-HRMS/MS)

To ensure the highest degree of trustworthiness and reproducibility, this protocol incorporates built-in validation steps, including stepped collision energies and isotopic signature tracking.

Step 1: Sample Preparation & Matrix Matching
  • Stock Solution: Dissolve the 2-ethylbutane-1-sulfonamide reference standard in LC-MS grade methanol to yield a 1 mg/mL stock.

  • Working Dilution: Dilute the stock to 100 ng/mL using 95:5 Water:Acetonitrile (containing 0.1% Formic Acid).

  • Causality: Matching the sample diluent to the initial mobile phase conditions prevents solvent-induced peak broadening and ensures sharp chromatographic focusing on the column head.

Step 2: Chromatographic Separation
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 × 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in H2​O .

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B hold for 1 min, ramp to 95% B over 7 mins, hold for 2 mins. Flow rate: 0.4 mL/min.

Step 3: High-Resolution Mass Spectrometry (Orbitrap HCD)
  • Source Parameters: Heated Electrospray Ionization (HESI) in Positive Mode (+). Spray voltage at 3.5 kV, Capillary temperature at 320 °C.

  • Acquisition Mode: Full MS / dd-MS2 (Data-dependent MS/MS).

  • Stepped Normalized Collision Energy (NCE): Set HCD to stepped NCE of 20, 35, and 50.

  • Causality: Using a single collision energy often skews data. NCE 20 is required to capture the fragile [M+H−NH3​]+ (m/z 149) ion, while NCE 50 is strictly necessary to drive the deep alkyl fragmentation to m/z 57. Averaging these scans into a single composite spectrum ensures a comprehensive and reproducible fragmentation profile [4]. Note: Avoid using traditional 3D ion traps for this analysis, as their "1/3 rule" Low Mass Cut-Off (LMCO) will artificially blind the detector to the critical m/z 57 fragment when isolating the m/z 166 precursor.

Step 4: Quality Control via Isotopic Signature Verification

To definitively validate the proposed fragmentation pathways, utilize the natural isotopic abundance of sulfur ( 34S , ~4.4% relative to 32S ):

  • Extract the MS/MS spectrum and locate the m/z 149.0637 peak. Verify the presence of an m/z 151.0595 peak at ~4.4% relative abundance. This confirms the retention of the sulfur atom.

  • Locate the base peak at m/z 85.1017 ( [C6​H13​]+ ). Verify the strict absence of a +1.99 Da isotope peak. This negative confirmation definitively proves the complete loss of the sulfur-containing moiety, validating the C-S bond cleavage mechanism.

References

  • Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry.[Link]

  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Rapid Communications in Mass Spectrometry.[Link]

  • Intramolecular charge transfer in the gas phase: fragmentation of protonated sulfonamides in mass spectrometry. Journal of Organic Chemistry.[Link]

  • Nontargeted Screening and Determination of Sulfonamides: A Dispersive Micro Solid-Phase Extraction Approach to the Analysis of Milk and Honey Samples Using Liquid Chromatography–High-Resolution Mass Spectrometry. Journal of Agricultural and Food Chemistry.[Link]

Method

Preclinical Evaluation and In Vivo Dosing Protocols for 2-Ethylbutane-1-sulfonamide in Murine Models

Application Note & Protocol Guide Target Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists Executive Summary & Mechanistic Rationale The transition of small-molecule inhibitors from in v...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide Target Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists

Executive Summary & Mechanistic Rationale

The transition of small-molecule inhibitors from in vitro screening to in vivo murine models is a critical inflection point in drug development. This application note details the formulation, pharmacokinetic (PK), and pharmacodynamic (PD) evaluation protocols for 2-ethylbutane-1-sulfonamide (CAS: 1249347-69-0), a representative aliphatic primary sulfonamide.

Primary sulfonamides are universally recognized as the most efficient zinc-binding groups (ZBGs) for the targeted inhibition of metalloenzymes, specifically the Carbonic Anhydrase (CA) family[1]. The mechanism of action is driven by the deprotonation of the sulfonamide nitrogen at physiological pH. The resulting anion coordinates directly with the catalytic Zn(II) ion within the CA active site, displacing a zinc-bound water molecule and forming a critical hydrogen bond network with the Thr199 residue[2].

While aromatic sulfonamides dominate the clinical landscape, aliphatic sulfonamides like 2-ethylbutane-1-sulfonamide have demonstrated nanomolar inhibition constants against specific CA isoforms[3]. Furthermore, orally dosed sulfonamide-based compounds have shown excellent systemic distribution and bioavailability in murine models[4]. In oncology models, inhibiting tumor-associated CA isoforms (e.g., CA IX) with sulfonamides disrupts the hypoxic tumor microenvironment, increasing intracellular acidity and sensitizing tumors to cytotoxic therapies[5].

CA_Inhibition Sulfonamide 2-ethylbutane-1-sulfonamide (Aliphatic Sulfonamide) Deprotonation Deprotonation at Physiological pH Sulfonamide->Deprotonation Anion Sulfonamide Anion (R-SO2NH-) Deprotonation->Anion CA_Active_Site Carbonic Anhydrase Active Site (Catalytic Zn2+) Anion->CA_Active_Site Active Site Entry Coordination Zn2+ Coordination & Water Displacement CA_Active_Site->Coordination H-bond with Thr199 Inhibition Enzyme Inhibition (Altered pH homeostasis) Coordination->Inhibition

Figure 1: Mechanistic pathway of CA inhibition by aliphatic sulfonamides via Zn(II) coordination.

Formulation Strategy for In Vivo Dosing

Causality & Rationale: 2-ethylbutane-1-sulfonamide possesses a highly lipophilic branched alkyl chain (2-ethylbutane) paired with a polar sulfonamide headgroup. This amphiphilic nature can lead to unpredictable aqueous solubility. To prevent in vivo precipitation—which can cause fatal microembolisms upon intravenous (IV) injection or erratic gastrointestinal absorption upon oral (PO) gavage—a co-solvent system is mandatory.

Standard Vehicle: 5% DMSO / 40% PEG400 / 5% Tween 80 / 50% Sterile Saline

  • DMSO (5%): Disrupts the crystal lattice energy of the pure powder, ensuring complete initial solubilization.

  • PEG400 (40%): Acts as a primary co-solvent to maintain the drug in solution.

  • Tween 80 (5%): A surfactant that prevents micelle aggregation and precipitation upon dilution in the aqueous bloodstream.

  • Sterile Saline (50%): Restores isotonicity to prevent hemolysis at the injection site.

Experimental Protocols

Protocol A: Pharmacokinetic (PK) Profiling in C57BL/6 Mice

This protocol establishes the fundamental absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

Step-by-Step Methodology:

  • Animal Preparation: Acclimatize 8-week-old female C57BL/6 mice for 7 days. Fast the PO cohort for 12 hours prior to dosing to eliminate food-effect variability on absorption.

  • Dosing Administration:

    • IV Cohort (n=3 per timepoint): Administer 5 mg/kg via the lateral tail vein. Expert Insight: Warm the tail briefly with a heat lamp to induce vasodilation, ensuring a smooth bolus injection.

    • PO Cohort (n=3 per timepoint): Administer 10 mg/kg via oral gavage using a 20G reusable feeding needle.

  • Serial Blood Sampling: Collect 50 µL of blood at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Self-Validating Step: Use submandibular vein puncture rather than retro-orbital bleeding to minimize tissue trauma and stress-induced physiological changes.

    • Collect blood into K2EDTA-coated microcentrifuge tubes. Rationale: EDTA is preferred over heparin, as heparin is known to cause severe ion suppression during the electrospray ionization (ESI) phase of LC-MS/MS bioanalysis.

  • Plasma Extraction: Centrifuge blood at 3,000 × g for 10 minutes at 4°C. Transfer the plasma supernatant and store at -80°C until analysis.

  • Bioanalysis: Precipitate plasma proteins using 3 volumes of cold acetonitrile containing an internal standard (e.g., Tolbutamide). Analyze the supernatant via LC-MS/MS using a C18 column and multiple reaction monitoring (MRM) in negative ion mode (due to the acidic nature of the sulfonamide).

Protocol B: Pharmacodynamic (PD) Evaluation in a Syngeneic Tumor Model

This protocol evaluates the in vivo efficacy of the compound in modulating the hypoxic tumor microenvironment, a known application for CA inhibitors[5].

Step-by-Step Methodology:

  • Tumor Inoculation: Inject 1×106 A20 murine B-cell lymphoma cells subcutaneously into the right flank of Balb/C mice.

  • Randomization: Monitor tumor growth using digital calipers. Once tumors reach an average volume of 100–150 mm³, randomize mice into two cohorts (Vehicle Control vs. Treatment).

  • Dosing Regimen: Administer 2-ethylbutane-1-sulfonamide at 30 mg/kg intraperitoneally (IP) once daily for 14 days.

  • Endpoint Analysis:

    • Measure tumor volume every 2 days ( Volume=2length×width2​ ).

    • At day 14, euthanize the mice and harvest the tumors. Perform immunohistochemistry (IHC) to quantify CA IX expression and CD8+ T-cell infiltration, validating the microenvironmental shift.

PK_PD_Workflow cluster_PK Protocol A: Pharmacokinetics cluster_PD Protocol B: Pharmacodynamics Start Test Article: 2-ethylbutane-1-sulfonamide Formulation Vehicle Formulation (5% DMSO / 40% PEG400 / 55% Saline) Start->Formulation Dosing_PK IV (5 mg/kg) & PO (10 mg/kg) C57BL/6 Mice (n=3/timepoint) Formulation->Dosing_PK Dosing_PD IP (30 mg/kg daily) Syngeneic Tumor Model Formulation->Dosing_PD Sampling_PK Serial Bleeds (0.25h to 24h) Dosing_PK->Sampling_PK Analysis LC-MS/MS Bioanalysis & Non-Compartmental Modeling Sampling_PK->Analysis Sampling_PD Tumor Harvest (Microenvironment pH & IHC) Dosing_PD->Sampling_PD Sampling_PD->Analysis

Figure 2: Comprehensive in vivo workflow for preclinical evaluation of 2-ethylbutane-1-sulfonamide.

Data Presentation & Expected Outcomes

Based on the known physicochemical properties of aliphatic primary sulfonamides, non-compartmental analysis (NCA) of the LC-MS/MS data is expected to yield a favorable oral bioavailability profile. The table below summarizes the projected PK parameters.

Table 1: Simulated Pharmacokinetic Parameters for 2-Ethylbutane-1-sulfonamide in C57BL/6 Mice

PK ParameterIntravenous (IV) - 5 mg/kgPer Os (PO) - 10 mg/kgUnits
Cmax (Maximum Concentration)4,250 ± 3102,150 ± 195ng/mL
Tmax (Time to Cmax)0.08 (5 min)1.5 ± 0.5h
AUC(0-inf) (Area Under Curve)11,800 ± 92018,400 ± 1,250h·ng/mL
Half-life (T1/2) 4.1 ± 0.34.6 ± 0.4h
Clearance (CL) 0.42N/AL/h/kg
Volume of Distribution (Vd) 2.48N/AL/kg
Oral Bioavailability (%F) N/A77.9 %

Note: A Volume of Distribution (Vd) of 2.48 L/kg indicates extensive tissue penetration beyond the total body water compartment, which is highly desirable for targeting solid tumors or central nervous system (CNS) indications.

Sources

Application

Application Note: Evaluating Hypoxia-Induced pH Regulation in 3D Tumor Spheroids Using 2-Ethylbutane-1-sulfonamide (2-EBS)

Executive Summary The tumor microenvironment is characterized by severe hypoxia and extracellular acidosis, conditions that drive tumor progression, metastasis, and chemoresistance. To survive this metabolic stress, canc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The tumor microenvironment is characterized by severe hypoxia and extracellular acidosis, conditions that drive tumor progression, metastasis, and chemoresistance. To survive this metabolic stress, cancer cells upregulate pH-regulating metalloenzymes. This application note provides a comprehensive, self-validating methodology for utilizing 2-ethylbutane-1-sulfonamide (2-EBS) —a primary aliphatic sulfonamide—as a tool compound to interrogate hypoxia-induced pH regulation in 3D cell culture models. By leveraging 3D tumor spheroids, researchers can accurately mimic physiological oxygen gradients and evaluate the efficacy of sulfonamide-based inhibitors.

Mechanistic Rationale: Aliphatic Sulfonamides & CA IX

Historically, aromatic sulfonamides have been the gold standard for Carbonic Anhydrase (CA) inhibition. However, aliphatic sulfonamides like 2-EBS have garnered significant attention due to their favorable physicochemical properties, including improved solubility, enhanced metabolic stability, and unique selectivity profiles[1].

In solid tumors, transient and chronic hypoxia stabilizes Hypoxia-Inducible Factor 1-alpha (HIF-1α), which subsequently drives the transcription of Carbonic Anhydrase IX (CA IX)[2]. CA IX is a transmembrane enzyme that catalyzes the reversible hydration of carbon dioxide into bicarbonate and protons. This mechanism acts as a critical "pH-stat," importing bicarbonate to maintain a neutral or slightly alkaline intracellular pH (pHi) while venting protons to acidify the extracellular space[2].

Inhibition of CA IX by sulfonamides disrupts this delicate pH-stat mechanism, leading to rapid intracellular acidosis and reduced clonogenic survival[3]. Furthermore, targeted inhibition of CA IX has been shown to prevent hypoxia-induced cellular plasticity, vascular mimicry, and stemness in aggressive cancer models, such as Triple-Negative Breast Cancer (TNBC)[4].

Mechanism Hypoxia Hypoxia (1% O2) HIF1A HIF-1α Stabilization Hypoxia->HIF1A Induces CAIX CA IX Upregulation HIF1A->CAIX Transcribes pH_Reg pHi Maintenance CAIX->pH_Reg Catalyzes CO2 Hydration Acidosis Intracellular Acidosis pH_Reg->Acidosis Failure leads to EBS 2-EBS (Inhibitor) EBS->CAIX Inhibits

Fig 1: Mechanism of CA IX inhibition by 2-EBS under hypoxic conditions.

Reagent Formulation: 2-EBS Preparation

Proper formulation is critical for ensuring the bioavailability of aliphatic sulfonamides in aqueous culture media without inducing solvent toxicity.

  • Compound: 2-Ethylbutane-1-sulfonamide (CAS: 1249347-69-0)

  • Molecular Weight: 165.25 g/mol

  • Stock Solution (100 mM): Dissolve 16.53 mg of 2-EBS in 1.0 mL of sterile, cell-culture grade Dimethyl Sulfoxide (DMSO).

  • Storage: Aliquot the stock solution into 50 µL single-use vials and store at -20°C. Causality: Aliquoting prevents repeated freeze-thaw cycles, which can lead to compound precipitation and degradation of the sulfonamide moiety.

Experimental Workflow & Protocols

To accurately assess the efficacy of 2-EBS, the assay must utilize a 3D spheroid model. 2D monolayers are exposed to uniform oxygen levels, whereas 3D spheroids naturally develop a hypoxic core that accurately mimics the physiological gradients found in solid tumors[5].

Workflow Step1 Day 1-4 Spheroid Formation Step2 Day 4 2-EBS Treatment Step1->Step2 Step3 Day 4-7 Hypoxia (1% O2) Step2->Step3 Step4 Day 7 pHi & Viability Assay Step3->Step4

Fig 2: Step-by-step experimental workflow for the 3D spheroid hypoxia assay.

Protocol A: 3D Tumor Spheroid Generation

We utilize the MDA-MB-231 TNBC cell line, which is highly responsive to hypoxia and strongly upregulates CA IX[4].

  • Harvest MDA-MB-231 cells at 80% confluency using TrypLE Express.

  • Resuspend the cell pellet in phenol red-free DMEM supplemented with 10% FBS. Causality: Phenol red is explicitly omitted to prevent optical interference during the downstream BCECF-AM fluorescence readout.

  • Seed 1,000 cells per well (in a 100 µL volume) into a 96-well Ultra-Low Attachment (ULA) round-bottom plate.

  • Centrifuge the plate at 200 × g for 5 minutes. Causality: Mild centrifugation forces immediate cellular contact, bypassing integrin-based surface adhesion and initiating cadherin-mediated cell-cell aggregation.

  • Incubate at 37°C, 5% CO2 for 4 days to allow the formation of a compact spheroid.

Protocol B: Hypoxia Induction & 2-EBS Treatment

This protocol is designed as a self-validating system. The inclusion of a normoxic parallel plate validates that any observed toxicity is strictly hypoxia-dependent (CA IX mediated), while the Acetazolamide positive control confirms the assay's baseline sensitivity to pan-CA inhibition.

  • On Day 4, prepare 10× working solutions of 2-EBS (10, 100, 500, and 1000 µM) in culture media from the 100 mM DMSO stock.

  • Add 11.1 µL of the 10× solutions to the existing 100 µL in each well to achieve final assay concentrations of 1, 10, 50, and 100 µM.

  • Self-Validating Controls: Include a vehicle control (0.1% DMSO) and a positive control (100 µM Acetazolamide). Prepare an identical parallel plate to remain in a standard normoxic incubator.

  • Transfer the primary plate to a hypoxia incubator chamber set to 1% O2, 5% CO2, and 94% N2. Incubate for 72 hours. Causality: 1% O2 is the optimal threshold for stabilizing HIF-1α to drive maximal CA IX expression without inducing immediate necrotic shock.

Protocol C: Intracellular pH (pHi) and Viability Assays
  • pHi Measurement: Add the ratiometric fluorescent dye BCECF-AM (final concentration 5 µM) directly to the wells. Incubate for 30 minutes at 37°C.

  • Carefully wash the spheroids twice with PBS to remove extracellular dye.

  • Measure fluorescence using a microplate reader. Read at Excitation 490 nm / Emission 535 nm (pH-dependent signal) and Excitation 440 nm / Emission 535 nm (isosbestic, pH-independent signal). Calculate the 490/440 ratio. Causality: Using a ratiometric dye ensures that the pH measurement is independent of spheroid volume or dye uptake efficiency.

  • Viability Measurement: Add 100 µL of CellTiter-Glo® 3D Reagent per well. Shake vigorously for 5 minutes, then incubate in the dark for 25 minutes. Causality: Standard viability reagents cannot penetrate 3D structures. The 3D-specific formulation contains stronger lytic detergents necessary to breach the dense extracellular matrix of the spheroid.

  • Record luminescence to quantify ATP levels.

Data Presentation

The following table summarizes the expected quantitative outcomes when evaluating 2-EBS in this assay system. Effective CA IX inhibition should yield a dose-dependent drop in pHi and viability only under hypoxic conditions.

Treatment GroupConcentrationNormoxia pHi (Ratio)Hypoxia pHi (Ratio)Hypoxia Viability (% of Vehicle)
Vehicle Control 0.1% DMSO7.35 ± 0.057.28 ± 0.06100%
Acetazolamide (+) 100 µM7.32 ± 0.046.85 ± 0.0845% ± 4%
2-EBS 1 µM7.34 ± 0.057.25 ± 0.0598% ± 3%
2-EBS 10 µM7.35 ± 0.047.10 ± 0.0782% ± 5%
2-EBS 50 µM7.33 ± 0.066.92 ± 0.0558% ± 6%
2-EBS 100 µM7.31 ± 0.056.78 ± 0.0939% ± 5%

Table 1: Expected pHi and Viability Outcomes in MDA-MB-231 Spheroids post-72h Hypoxia.

Troubleshooting & Optimization

  • Issue: Loose or irregular spheroid formation.

    • Optimization: Add 2.5% Matrigel to the initial seeding media. Causality: The inclusion of extracellular matrix proteins provides a scaffold that promotes tighter integrin-mediated compaction in cell lines that lack strong endogenous cadherin expression.

  • Issue: High background luminescence during the viability assay.

    • Optimization: Ensure opaque white 96-well plates are used for the CellTiter-Glo readout. Causality: Clear plates allow optical crosstalk (light scattering) between adjacent wells, artificially inflating the viability signal of highly inhibited spheroids.

  • Issue: Difficulty translating BCECF fluorescence ratios into exact pH values.

    • Optimization: Generate an in situ standard curve using nigericin (10 µM) in high-potassium buffers of known pH (ranging from pH 6.5 to 7.5). Causality: Nigericin is an ionophore that equilibrates intracellular and extracellular pH, allowing you to accurately calibrate the BCECF fluorescence ratio to absolute pHi values.

References

  • Rapid Access to Aliphatic Sulfonamides - Organic Letters - ACS Publications 1

  • Novel fluorinated carbonic anhydrase IX inhibitors reduce hypoxia-induced acidification and clonogenic survival of cancer cells - PMC 5

  • A Novel Inhibitor of Carbonic Anhydrases Prevents Hypoxia-Induced TNBC Cell Plasticity - PMC 4

  • Recent Developments in Targeting Carbonic Anhydrase IX for Cancer Therapeutics - Oncotarget 2

  • Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides - PLOS One3

Sources

Technical Notes & Optimization

Troubleshooting

improving yield in 2-ethylbutane-1-sulfonamide synthesis

Welcome to the Technical Support Center for 2-Ethylbutane-1-sulfonamide Synthesis . As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubles...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-Ethylbutane-1-sulfonamide Synthesis . As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot low yields, mitigate byproducts, and optimize the synthesis of this specific aliphatic primary sulfonamide.

Aliphatic sulfonamides present unique synthetic challenges compared to their aromatic counterparts. The following guide breaks down the mechanistic causality behind common failures and provides field-proven, self-validating protocols to ensure high-yield conversions.

Synthesis Workflow Analysis

To understand where yield losses occur, we must first map the chemical pathways. The diagram below contrasts the traditional, hydrolysis-prone chlorosulfonation route with an optimized, high-yielding organometallic approach.

G cluster_trad Traditional Pathway (Chlorosulfonation) cluster_opt Optimized Pathway (Organometallic / t-BuONSO) SM Starting Material (2-Ethylbutyl halide) SC 2-Ethylbutane-1-sulfonyl chloride (Moisture Sensitive) SM->SC Oxidation / Cl2 Grignard 2-Ethylbutylmagnesium bromide (Grignard Reagent) SM->Grignard Mg, Anhydrous THF NH3 Aqueous NH3 (Competing Hydrolysis) SC->NH3 Amination TradProd 2-Ethylbutane-1-sulfonamide (Yield: 40-50%) NH3->TradProd High Hydrolysis Risk Reagent t-BuONSO Reagent (-78°C, 1 equiv) Grignard->Reagent Nucleophilic Addition OptProd 2-Ethylbutane-1-sulfonamide (Yield: >70%) Reagent->OptProd Clean Conversion

Synthesis pathways for 2-ethylbutane-1-sulfonamide comparing traditional and optimized methods.

Troubleshooting Guide & FAQs

Q1: Why is my yield of 2-ethylbutane-1-sulfonamide consistently low (<50%) when reacting 2-ethylbutane-1-sulfonyl chloride with aqueous ammonia? Causality & Mechanism: Aliphatic sulfonyl chlorides are highly electrophilic and exceptionally sensitive to moisture. When introduced to aqueous ammonia, a rapid competing hydrolysis reaction occurs. The water acts as a nucleophile, attacking the sulfonyl sulfur and irreversibly converting the intermediate into 2-ethylbutane-1-sulfonic acid rather than the desired sulfonamide[1]. Furthermore, handling gaseous ammonia as a water-free alternative is technically challenging and often leads to incomplete stoichiometric conversion[1]. Mitigation: If you must use the sulfonyl chloride intermediate, strict moisture exclusion is mandatory. Use molecular sieves and anhydrous ammonia solutions in organic solvents (e.g., ammonia in methanol or THF). However, for a fundamental fix, we recommend abandoning the sulfonyl chloride route in favor of the t-BuONSO umpolung strategy (detailed in Section 4)[2].

Q2: I am observing significant N-overalkylation and dimerization byproducts in my LC-MS. How can I suppress these? Causality & Mechanism: During the synthesis of alkyl sulfonamides, excess alkyl halides can react with the newly formed primary sulfonamide, generating unwanted secondary sulfonamides or quaternary ammonium salts. Additionally, if your synthesis involves radical-mediated C-H functionalization, carbon-centered radicals can dimerize[3]. Mitigation: To limit overalkylation, utilize Phase-Transfer Catalysis (PTC) with tetrabutylammonium bromide; this compartmentalizes the reagents between the aqueous and organic phases, restricting multiple alkylations[3]. If dimerization is the issue, adding a radical scavenger such as TEMPO or BHT at 5 mol% will effectively suppress dimer formation[3].

Q3: How does the t-BuONSO reagent improve amination efficiency compared to traditional methods? Causality & Mechanism: The traditional method relies on the electrophilicity of the sulfur center. The t-BuONSO (N-sulfinyl-O-(tert-butyl)hydroxylamine) method reverses this polarity. By converting your starting material into a Grignard reagent (2-ethylbutylmagnesium bromide), the alkyl chain becomes the nucleophile. It attacks the electrophilic sulfur of the t-BuONSO reagent at -78 °C, forming a stable sulfinamide intermediate that cleanly collapses into the primary sulfonamide upon acidic workup. This completely bypasses the need for moisture-sensitive sulfonyl chlorides and gaseous ammonia[2].

Quantitative Data: Method Comparison

To aid in route selection, the following table summarizes the expected yields and mechanistic limitations of various synthetic strategies for primary aliphatic sulfonamides.

Synthetic MethodKey ReagentsTemp.Typical YieldMechanistic Limitation
Traditional Chlorosulfonation R-SO₂Cl + NH₃ (aq)0 °C to 25 °C40 - 50%High rate of competitive hydrolysis; poor atom economy[1].
Iodine-Catalyzed Oxidation R-SH + NH₃ (aq) + I₂ / TBHPRoom Temp55 - 65%Requires thiol starting material; oxidants may degrade sensitive functional groups[4].
Organometallic Umpolung R-MgBr + t-BuONSO-78 °C to RT70 - 85%Requires strictly anhydrous conditions for Grignard reagent preparation.

Optimized Experimental Protocol: The t-BuONSO Route

This self-validating protocol utilizes the t-BuONSO reagent to synthesize 2-ethylbutane-1-sulfonamide, maximizing yield by eliminating hydrolytic degradation pathways[2].

Prerequisites: Ensure all glassware is oven-dried. The reaction must be performed under a strictly inert atmosphere (Nitrogen or Argon).

Step 1: Preparation of the Grignard Reagent

  • Suspend magnesium turnings (1.2 equiv) in anhydrous THF (0.5 M) in a round-bottom flask equipped with a reflux condenser.

  • Add a single crystal of iodine to activate the magnesium.

  • Dropwise, add 1-bromo-2-ethylbutane (1.0 equiv). Gently heat to initiate the reaction, then maintain at a gentle reflux until the magnesium is consumed, yielding 2-ethylbutylmagnesium bromide.

Step 2: Nucleophilic Addition

  • In a separate, flame-dried flask, dissolve the t-BuONSO reagent (1.0 equiv) in anhydrous THF (0.2 M).

  • Cool the t-BuONSO solution to exactly -78 °C using a dry ice/acetone bath. Note: Higher temperatures will result in lower yields due to the instability of the intermediate.

  • Slowly add the prepared Grignard reagent dropwise to the -78 °C solution over 15 minutes.

  • Stir the reaction mixture at -78 °C for 1 hour to ensure complete conversion to the sulfinamide intermediate.

Step 3: Cleavage and Isolation

  • Remove the cooling bath and allow the reaction mixture to warm to room temperature.

  • Quench the reaction carefully with saturated aqueous NH₄Cl. The acidic nature of the quench facilitates the cleavage of the tert-butoxy group, revealing the primary sulfonamide.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure. Purify the crude product via flash column chromatography (Hexanes/Ethyl Acetate) to isolate pure 2-ethylbutane-1-sulfonamide.

References

  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO Organic Letters - ACS Publications URL:[Link][2]

  • A General Iodine-mediated Synthesis of Primary Sulfonamides from Thiols and Aqueous Ammonia ResearchGate URL:[Link][4]

  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO Organic Chemistry Portal URL:[Link]

  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO National Library of Medicine (PMC) URL:[Link][1]

Sources

Optimization

Technical Support Center: Troubleshooting 2-Ethylbutane-1-sulfonamide Solubility in DMSO

Welcome to the Technical Support Center. Handling aliphatic sulfonamides like 2-ethylbutane-1-sulfonamide presents unique physicochemical challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Handling aliphatic sulfonamides like 2-ethylbutane-1-sulfonamide presents unique physicochemical challenges. This compound features a highly hydrophobic branched aliphatic tail (the 2-ethylbutyl group) paired with a polar, weakly acidic primary sulfonamide headgroup. While Dimethyl Sulfoxide (DMSO) is the gold-standard solvent for high-throughput screening and stock preservation[1], its environmental sensitivity often leads to assay-ruining precipitation.

This guide synthesizes field-proven methodologies and thermodynamic principles to help you diagnose, resolve, and prevent solubility failures in your workflows.

Part 1: Core FAQs & Mechanistic Troubleshooting

Q1: My 2-ethylbutane-1-sulfonamide stock was perfectly clear when I made it, but after a week in the -20°C freezer, it has crashed out. Why did this happen? A1: The root cause is almost certainly water absorption. DMSO is profoundly hygroscopic; it rapidly absorbs atmospheric moisture every time the vial is opened[2]. When water enters the DMSO, it fundamentally alters the solvent's thermodynamic landscape. Water and DMSO form a highly structured, viscous hydrogen-bonded network[2]. Because 2-ethylbutane-1-sulfonamide possesses a bulky, lipophilic aliphatic chain, it relies on the unstructured, aprotic nature of pure DMSO to form a solvation cavity. As the water-DMSO network tightens, it expels the hydrophobic 2-ethylbutane tail via the hydrophobic effect, forcing the compound to crystallize and precipitate[3]. Repeated freeze-thaw cycles aggressively accelerate this crystallization process[3].

Q2: I just purchased a fresh bottle of DMSO, but when I try to dissolve the compound at room temperature, the solution looks cloudy and semi-solid. Is the compound insoluble? A2: Your compound is likely soluble, but your solvent is freezing. Pure, anhydrous DMSO has a relatively high freezing point of 18.5°C (65.3°F)[4]. If your laboratory is heavily air-conditioned or if the solvent was recently stored in a cool environment, the DMSO will begin to transition into a solid state, appearing as a cloudy, slushy suspension. This is a physical state issue, not a chemical solubility limit.

Q3: The compound dissolves beautifully in 100% DMSO, but the moment I dilute it into my aqueous assay buffer (pH 7.4), it instantly forms a cloudy precipitate. How can I prevent this? A3: This is a classic pH-dependent solubility failure. Sulfonamides are weakly acidic[5]. The primary sulfonamide group in 2-ethylbutane-1-sulfonamide typically has a pKa around 10. At a physiological pH of 7.4, the molecule is almost entirely unionized, leaving the hydrophobic 2-ethylbutane chain fully exposed to the aqueous environment, leading to rapid precipitation[5]. To resolve this, you must either:

  • Adjust the pH: If your assay tolerates it, slightly elevating the pH of the intermediate dilution buffer will deprotonate the sulfonamide nitrogen, creating a highly soluble anion[5].

  • Stepwise Dilution: Never spike 100% DMSO stock directly into a large volume of aqueous buffer. Perform a serial dilution in DMSO first, then use an intermediate co-solvent step before final assay introduction[6].

Part 2: Quantitative Data & Solvent Dynamics

Understanding the quantitative relationship between water ingress and DMSO performance is critical for maintaining the integrity of your compound libraries.

Table 1: Impact of Water Content on DMSO Properties & Compound Solubility
Water Content in DMSO (w/w)Freezing Point (°C)Solvent Structure DynamicsImpact on 2-ethylbutane-1-sulfonamide
0% (Anhydrous) 18.5°C[4]Aprotic, unassociatedMaximum solubility; clear solution.
~5% ~10°CMild hydrogen bondingMetastable zone; high risk of micro-precipitation over time.
10 - 15% ~0°CStructured network formingSignificant precipitation of the lipophilic tail[3].
33% (1 DMSO : 2 H₂O) -73°C[2]Highly viscous, rigid matrixComplete insolubility; massive crystallization[2].

Part 3: Mechanistic & Troubleshooting Visualizations

Mechanism A 1. Anhydrous DMSO (Aprotic Solvation of Compound) B 2. Atmospheric Moisture Absorption (Hygroscopic) A->B C 3. Water-DMSO Hydrogen Bonding Network Forms B->C D 4. Hydrophobic Exclusion of 2-ethylbutane Aliphatic Chain C->D E 5. Compound Precipitation (Crystallization) D->E

Figure 1: Thermodynamic mechanism of water-induced precipitation of lipophilic sulfonamides in DMSO.

TroubleshootingWorkflow Start Precipitation Observed in DMSO Stock CheckTemp Is ambient temp < 20°C? Start->CheckTemp Warm Warm to 37°C & Sonicate CheckTemp->Warm Yes CheckWater Is DMSO old or exposed to air? CheckTemp->CheckWater No Aliquot Aliquot & Store at -20°C under N2 Warm->Aliquot CheckWater->Warm No NewDMSO Reconstitute in fresh anhydrous DMSO CheckWater->NewDMSO Yes NewDMSO->Aliquot

Figure 2: Logical decision tree for troubleshooting sulfonamide precipitation in DMSO stocks.

Part 4: Standard Operating Procedures (Experimental Protocols)

To ensure self-validating and reproducible results, strictly adhere to the following methodologies when handling 2-ethylbutane-1-sulfonamide.

Protocol A: Preparation of Anhydrous DMSO Stock Solutions

Objective: Prevent initial water ingress and establish a thermodynamically stable stock.

  • Equilibration: Remove the lyophilized 2-ethylbutane-1-sulfonamide and a sealed bottle of anhydrous DMSO (≥99.9% purity) from cold storage. Allow both to equilibrate to room temperature (20-25°C) in a desiccator for 30 minutes before opening. Causality: Opening cold vials causes immediate condensation of atmospheric moisture into the hygroscopic solvent.

  • Weighing: Weigh the required mass of the compound into a sterile, dark amber microcentrifuge tube.

  • Dissolution: Add the calculated volume of anhydrous DMSO to achieve the desired molarity (e.g., 10 mM).

  • Agitation: Vortex gently for 60 seconds. If the solution is not optically clear, place the tube in a 37°C water bath for 5-10 minutes, followed by 5 minutes in an ultrasonic bath[7].

  • Aliquotting (Critical Step): Divide the master stock into single-use aliquots (e.g., 10 µL to 50 µL) to entirely eliminate freeze-thaw cycles[7].

  • Storage: Purge the headspace of the tubes with dry Argon or Nitrogen gas, seal tightly, and store at -20°C or -80°C[7].

Protocol B: Rescuing a Precipitated Stock Solution

Objective: Redissolve compounds that have crashed out due to minor water absorption or thermal shock.

  • Visual Inspection: Examine the tube against a dark background with a strong light source to confirm the presence of micro-precipitates.

  • Thermal Incubation: Place the sealed tube in a 37°C water bath for 15 minutes. Causality: Heating provides the kinetic energy required to break the newly formed crystalline lattice and disrupt the rigid water-DMSO hydrogen bonds.

  • Sonication: Transfer the tube to an ultrasonic bath for 10-15 minutes[7]. The cavitation bubbles generate localized high temperatures and pressures that force the hydrophobic 2-ethylbutane chain back into the solvation cavity.

  • Validation: Centrifuge the tube briefly (2000 x g for 1 minute). If a pellet forms, the water content has exceeded the critical threshold (supersaturation[2]). The stock must be discarded and remade using fresh anhydrous DMSO.

Protocol C: Aqueous Assay Dilution Workflow

Objective: Prevent the compound from crashing out when transitioning from organic to aqueous environments.

  • Serial Dilution in Organic Phase: Perform all initial serial dilutions in 100% anhydrous DMSO to reach exactly 100x your final desired assay concentration[7].

  • Intermediate Dilution: Dilute the 100x DMSO stock 1:10 into an intermediate buffer (e.g., PBS adjusted to pH 8.5-9.0, if tolerated by the assay). Causality: The elevated pH partially ionizes the primary sulfonamide, drastically increasing its aqueous solubility[5] before the final dilution.

  • Final Assay Addition: Dilute the intermediate solution 1:10 into the final assay media. This ensures the final DMSO concentration is ≤1.0%, preventing solvent-induced cytotoxicity[6].

  • Vehicle Control: Always run a parallel vehicle control containing the exact matching concentration of DMSO in the assay buffer to validate that any observed biological effects are due to the compound, not solvent toxicity or precipitation artifacts[6].

Sources

Troubleshooting

Technical Support Center: Crystallization of 2-Ethylbutane-1-Sulfonamide

Welcome to the technical support center for the crystallization of 2-ethylbutane-1-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the puri...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the crystallization of 2-ethylbutane-1-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the purification of this active pharmaceutical ingredient (API). By understanding the fundamental principles of crystallization, you can effectively reduce impurities and enhance product quality.

Given the specific nature of 2-ethylbutane-1-sulfonamide, this guide synthesizes established principles of small molecule and sulfonamide crystallization to provide actionable solutions.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the crystallization process, providing a foundational understanding for effective troubleshooting.

Q1: What are the likely impurities in 2-ethylbutane-1-sulfonamide synthesis?

A1: Impurities can originate from starting materials, by-products, or degradation.[1] For a typical sulfonamide synthesis, which often involves reacting a sulfonyl chloride with an amine, common impurities include:

  • Unreacted Starting Materials: Residual 2-ethylbutane-1-sulfonyl chloride or the amine source.

  • By-products: Hydrolysis of the sulfonyl chloride to its corresponding sulfonic acid is a frequent side reaction, especially in the presence of moisture.[2]

  • Structurally Related Impurities: Isomers or N-alkylated versions of the sulfonamide can form depending on the specific synthetic route.[3]

  • Residual Solvents: Solvents used in the reaction or previous steps that are not fully removed.

Q2: How do I select an appropriate solvent for crystallization?

A2: The ideal solvent is one in which 2-ethylbutane-1-sulfonamide is highly soluble at elevated temperatures but poorly soluble at lower temperatures.[4] Key considerations include:

  • Solubility Profile: Test the solubility in a range of solvents with varying polarities (e.g., alcohols, esters, ketones, hydrocarbons).[5]

  • "Like Dissolves Like": Since sulfonamides can exhibit hydrogen bonding, solvents like ethanol or ethyl acetate are often good starting points.[6][7]

  • Boiling Point: A solvent with a boiling point below 100°C is generally preferred for easy removal.[6] However, a very low boiling point can lead to rapid evaporation and poor crystal quality.[8]

  • Safety and Reactivity: The solvent should be non-reactive with the sulfonamide and have a favorable safety profile.[6]

Q3: What is the impact of cooling rate on crystal purity?

A3: The cooling rate is a critical parameter that influences both crystal size and purity.

  • Slow Cooling: Generally promotes the growth of larger, more perfect crystals.[9][10] This slower process allows time for impurity molecules to diffuse away from the growing crystal surface, resulting in higher purity.[9]

  • Rapid Cooling: Tends to produce smaller crystals and can lead to the trapping of impurities within the crystal lattice or as inclusions of mother liquor.[9][11] This happens because nucleation (the formation of new crystals) outpaces crystal growth.

Q4: What are the primary mechanisms of impurity incorporation?

A4: Impurities can be incorporated into the final crystalline product through several mechanisms:

  • Surface Adsorption: Impurities adhere to the surface of the crystal. This is often a kinetic process that can be influenced by process conditions.[12][13]

  • Inclusion (Mother Liquor): Pockets of impurity-rich solvent (mother liquor) get trapped within the growing crystal.[12][14]

  • Solid Solution (Lattice Incorporation): Impurity molecules with a similar size and shape to the product can substitute for product molecules within the crystal lattice.[13][14] This is a thermodynamically driven process and is often the most challenging to resolve.[12][13]

  • Co-precipitation: If the impurity itself becomes supersaturated in the solvent, it can crystallize out as a separate solid phase alongside the desired product.[13][15]

II. Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the crystallization of 2-ethylbutane-1-sulfonamide.

Problem 1: The product "oils out" instead of forming crystals.
  • Symptom: A liquid or oily layer separates from the solution upon cooling instead of solid crystals.

  • Root Cause Analysis: This typically occurs when the solution becomes supersaturated at a temperature above the melting point of the solid in that solvent system. Highly impure materials often have a significantly depressed melting point, exacerbating this issue.[6][16]

  • Solutions:

    • Increase Solvent Volume: Return the mixture to the heat source, add more solvent to decrease the concentration, and then attempt to cool again more slowly.[16]

    • Lower the Cooling Temperature: Use a cooling bath with a lower temperature to try and pass through the liquid phase quickly.

    • Change Solvent: Select a solvent with a lower boiling point.[6]

    • Seed the Solution: Introduce a few seed crystals of pure 2-ethylbutane-1-sulfonamide at a temperature just above where it oils out to encourage nucleation.[17]

Problem 2: Final product has high levels of process impurities.
  • Symptom: Analytical testing (e.g., HPLC, GC-MS) shows unacceptable levels of starting materials or by-products.[18][19][20]

  • Root Cause Analysis: The chosen crystallization conditions are not effective at rejecting the specific impurity. This could be due to co-precipitation, high solubility of the impurity, or formation of a solid solution.[13][15]

  • Workflow for Resolution:

    Caption: Troubleshooting workflow for high impurity levels.

  • Detailed Protocols:

    • Protocol 1: Optimizing the Cooling Rate

      • Dissolve the crude 2-ethylbutane-1-sulfonamide in the minimum amount of hot solvent.

      • Instead of cooling at room temperature, place the flask in an insulated container (e.g., a Dewar flask or a beaker wrapped in glass wool) to slow the cooling process.[21]

      • Allow the solution to cool gradually over several hours to overnight.

      • Collect the crystals and analyze the mother liquor and the solid for impurity levels to assess the purge. A slower cooling rate should lead to better rejection of impurities that are not incorporated into the crystal lattice.[9]

    • Protocol 2: Anti-Solvent Crystallization

      • Dissolve the crude material in a "good" solvent (one in which it is very soluble).

      • Filter the solution to remove any insoluble matter.

      • Slowly add a miscible "anti-solvent" (one in which the sulfonamide is poorly soluble) dropwise to the solution with stirring.[4]

      • Continue adding the anti-solvent until the solution becomes persistently cloudy (nucleation begins).

      • Allow the solution to stand and for crystals to grow.

      • Verification: This method is particularly effective if the impurity is soluble in the solvent/anti-solvent mixture, allowing it to be washed away in the mother liquor.[15]

Problem 3: Crystallization does not occur, or yield is very low.
  • Symptom: Upon cooling, no solid forms, or only a very small amount of solid is recovered.

  • Root Cause Analysis:

    • The solution is not sufficiently saturated.[21]

    • Too much solvent was used.[16]

    • The presence of certain impurities can inhibit nucleation.[17]

  • Solutions:

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask below the surface of the liquid with a glass rod. The microscopic scratches provide nucleation sites.[16]

      • Seeding: Add a tiny crystal of pure product to the solution.[16][17]

    • Increase Concentration: If induction methods fail, gently heat the solution to boil off some of the solvent, thereby increasing the concentration.[16] Cool the solution again to attempt crystallization.

    • Cool to a Lower Temperature: Use an ice bath or refrigerator to further decrease the solubility of the compound. Be aware that rapid cooling can decrease purity.[9][21]

III. Data Summary & Key Parameters

Effective crystallization relies on understanding the properties of potential solvents. The table below summarizes key properties of common laboratory solvents that could be screened for 2-ethylbutane-1-sulfonamide crystallization.

SolventBoiling Point (°C)[6]Polarity (Dielectric Constant)Key Characteristics
Water10080.1Good for highly polar compounds, but may require high temperatures.
Ethanol7824.5Good general-purpose polar protic solvent; often used for sulfonamides.[6]
Isopropanol8219.9Similar to ethanol, slightly less polar.
Ethyl Acetate776.0Medium polarity; good for compounds that are too soluble in alcohols.[8]
Acetone5620.7Polar aprotic solvent; its volatility can sometimes lead to rapid, poor-quality crystal growth.[8]
Toluene1112.4Nonpolar aromatic solvent; useful for less polar compounds or as an anti-solvent.[6]
Heptane981.9Very nonpolar; typically used as an anti-solvent.

IV. Mechanistic Visualization

Understanding the relationship between solubility, temperature, and purity is crucial. The following diagram illustrates the fundamental principle of purification by cooling crystallization.

Caption: Idealized solubility curves for product and impurity.

The goal is to find a solvent where the product's solubility (green line) has a steep dependence on temperature, while the impurity's solubility (yellow dashed line) is either very high or very low across the temperature range, but ideally does not decrease significantly upon cooling. This differential allows the product to crystallize out of the solution upon cooling while the impurity remains dissolved in the mother liquor.

V. References

  • Vertex AI Search. (2025, June 8). Identification and profiling of impurities in Pharmaceuticals.

  • Vertex AI Search. (n.d.). Incorporation mechanism of guest molecules in crystals: solid solution or inclusion?

  • ACS Publications. (2018, December 13). Mechanisms and Control of Impurities in Continuous Crystallization: A Review | Industrial & Engineering Chemistry Research.

  • Vertex AI Search. (n.d.). Guide for crystallization.

  • Brainly. (2024, March 1). If crystals don't form during recrystallization, how do you fix it and what went wrong?

  • Capellades, G., Bonsu, J. O., & Myerson, A. S. (2022, February 7). Impurity incorporation in solution crystallization: diagnosis, prevention, and control. MIT Open Access Articles.

  • ACS Publications. (2023, March 24). Prevalence of Impurity Retention Mechanisms in Pharmaceutical Crystallizations | Organic Process Research & Development.

  • Open Access Journals - Research and Reviews. (n.d.). Impurity Profiling in Pharmaceuticals: Strategies, Analytical Techniques, and Regulatory Perspectives.

  • PMC. (n.d.). A Structured Approach To Cope with Impurities during Industrial Crystallization Development.

  • Helmenstine, A. (2013, May 29). Solutions to Common Crystal Growing Problems. Science Notes.

  • Vertex AI Search. (2025, April 15). Impact of impurities on crystal growth.

  • Reddit. (2020, March 16). How does cooling rate affect the point at which crystalisation occures and why? : r/ChemicalEngineering.

  • Atlantis Press. (n.d.). Effect of Cooling Rate and Agitation on Fat Crystallization: A Mini-review.

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.

  • Vertex AI Search. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.

  • Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2024, December 26). Advances in Impurity Profiling of Pharmaceutical Formulations.

  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use.

  • ResearchGate. (n.d.). A Review on Impurity Profiling In Pharmaceutical Substances.

  • Pharmaffiliates. (n.d.). Sulfonamide-impurities.

  • Benchchem. (n.d.). Avoiding common errors in sulfonamide synthesis experimental protocols.

  • Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development.

  • MDPI. (2024, September 12). Advances in Pharmaceutical Crystals: Control over Nucleation and Polymorphism.

  • Vertex AI Search. (2023, March 24). Prevalence of Impurity Retention Mechanisms in Pharmaceutical Crystallizations.

  • ChemistryViews. (2012, October 2). Tips and Tricks for the Lab: Growing Crystals Part 2.

  • Vertex AI Search. (n.d.). Crystallization Solvents.pdf.

  • Stein, S. (n.d.). Cooling Rate and Crystal Size. Northwestern University.

  • IMSERC. (n.d.). crystallography-crystallization-guide.pdf.

  • MDPI. (2022, July 22). Effect of Cooling Rate on the Crystal Quality and Crystallization Rate of SiC during Rapid Solidification Based on the Solid–Liquid Model.

  • ResearchGate. (n.d.). Yield, purity, and characteristic impurities of the sulfonamide...

  • CECRI, Karaikudi. (n.d.). Effect of Different Cooling Modes on Crystal Size Distribution in a Batch Cooling Crystallizer for DL-Malic Acid.

  • Benchchem. (n.d.). Common issues and solutions in rubidium dichromate crystallization.

  • Research Journal of Pharmacy and Technology. (2020, December 23). Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide.

  • Springer. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for 2-Ethylbutane-1-sulfonamide Derivatives

Welcome to the technical support center for the synthesis and optimization of 2-ethylbutane-1-sulfonamide derivatives. This resource is designed for researchers, scientists, and professionals in drug development.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and optimization of 2-ethylbutane-1-sulfonamide derivatives. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experimental work. Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your research.

Section 1: Troubleshooting Guide

This section addresses common problems encountered during the synthesis of 2-ethylbutane-1-sulfonamide derivatives, offering potential causes and actionable solutions.

Issue 1: Low or No Product Yield

A frequent challenge in sulfonamide synthesis is a lower-than-expected yield of the desired product.[1] This can often be attributed to the reactivity of the starting materials, the reaction conditions, or the presence of impurities.[1]

Question: My reaction to synthesize a 2-ethylbutane-1-sulfonamide derivative is resulting in a very low yield. What are the likely causes and how can I improve it?

Answer: Several factors can contribute to low yields. A systematic approach to troubleshooting is recommended:

Potential Cause Explanation Suggested Solution
Low Reactivity of the Amine Sterically hindered amines, like those with bulky substituents near the nitrogen atom, or electron-deficient amines can exhibit low nucleophilicity, leading to slow or incomplete reactions.[1][2]Increase the reaction temperature or prolong the reaction time.[1][2] The use of a stronger, non-nucleophilic base can also help to deprotonate the amine and increase its reactivity.[1]
Inactive Sulfonyl Chloride 2-Ethylbutane-1-sulfonyl chloride, like other sulfonyl chlorides, is sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which is unreactive towards amines.[2][3]Ensure all glassware is thoroughly dried, and use anhydrous solvents.[2] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is also recommended.[2] Use a fresh or newly purified supply of the sulfonyl chloride.[3]
Incorrect Stoichiometry An improper ratio of the amine, sulfonyl chloride, and base can lead to incomplete conversion of the limiting reagent.[2][3]Carefully check the molar equivalents of all reactants. Typically, a 1:1 ratio of amine to sulfonyl chloride is used, with a slight excess of the amine sometimes employed to ensure complete consumption of the more valuable sulfonyl chloride.[3] A 1.5 to 2-fold excess of a tertiary amine base like triethylamine is common.[4]
Suboptimal Solvent Choice The solvent can significantly influence the reaction rate and outcome. Protic solvents like alcohols should be avoided as they can react with the sulfonyl chloride.[3]Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally preferred.[1][3]
Issue 2: Formation of Significant Byproducts

The appearance of unexpected spots on a TLC plate or peaks in an LC-MS analysis indicates the formation of side products, which can complicate purification and reduce the overall yield.[1]

Question: My reaction mixture shows multiple byproducts. What are the common side reactions and how can I minimize them?

Answer: Understanding the potential side reactions is key to optimizing your protocol:

Byproduct Cause Prevention Strategy
Di-sulfonylation Product If a primary amine is used, reaction at both N-H bonds can occur, leading to a di-sulfonylated byproduct. This is more likely with an excess of the sulfonyl chloride or at higher temperatures.[3]Use a 1:1 molar ratio or a slight excess of the amine relative to the sulfonyl chloride.[3] Maintain a lower reaction temperature (e.g., 0 °C to room temperature) and monitor the reaction closely to stop it once the starting amine is consumed.[3]
2-Ethylbutane-1-sulfonic Acid This is a result of the hydrolysis of 2-ethylbutane-1-sulfonyl chloride by water present in the reaction mixture.[2][3]As mentioned previously, ensure all reagents and solvents are anhydrous and the reaction is protected from atmospheric moisture.[2]
Sulfonate Ester If an alcohol is used as a solvent or is present as an impurity, it can compete with the amine and react with the sulfonyl chloride to form a sulfonate ester.[3]Strictly avoid alcoholic solvents. If their use is unavoidable for solubility reasons, use a large excess of the amine and a non-nucleophilic base.[3]
Issue 3: Difficult Purification

Even with a successful reaction, isolating the pure 2-ethylbutane-1-sulfonamide derivative can be challenging.

Question: I'm struggling to purify my product. What are the best strategies for purifying sulfonamides?

Answer: The choice of purification method depends on the properties of your specific derivative and the impurities present.

  • Recrystallization: This is often the most effective method for purifying solid sulfonamides.[5] The key is to find a suitable solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble.[5][6]

  • Column Chromatography: For derivatives that are oils or solids that are difficult to recrystallize, silica gel column chromatography is a versatile option.[3][5] A range of solvent systems, typically mixtures of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or dichloromethane), can be used to achieve separation.

  • Acid-Base Extraction: If unreacted amine is a major impurity, washing the organic layer with a dilute aqueous acid solution (e.g., 1M HCl) during the workup can effectively remove it by forming a water-soluble salt.[2][5] Conversely, any acidic byproducts like the sulfonic acid can be removed by washing with a dilute aqueous base (e.g., saturated sodium bicarbonate).[2]

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the optimization of reaction conditions for the synthesis of 2-ethylbutane-1-sulfonamide derivatives.

Q1: What is the most common and reliable method for synthesizing 2-ethylbutane-1-sulfonamide derivatives?

The most prevalent and classic method involves the reaction of 2-ethylbutane-1-sulfonyl chloride with a primary or secondary amine.[3] This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid (HCl) that is generated as a byproduct.[3]

Q2: How can I prepare the 2-ethylbutane-1-sulfonyl chloride precursor?

Sulfonyl chlorides are commonly prepared by the oxidative chlorination of the corresponding thiol (in this case, 2-ethylbutane-1-thiol).[7] Several methods exist for this transformation, including the use of reagents like aqueous chlorine or a combination of hydrogen peroxide and thionyl chloride.[7][8][9] A one-pot conversion of thiols directly to sulfonamides has also been developed, which can be a more efficient approach.[7][9]

Q3: Are there alternative methods to the sulfonyl chloride route for synthesizing these sulfonamides?

Yes, several other methods can be employed, which may be advantageous depending on the specific substrates and desired outcome:

  • Reductive Amination: While less common due to the low nucleophilicity of sulfonamides, reductive amination of aldehydes or ketones with a sulfonamide can be a viable route.[10] Recent advances have utilized zirconium catalysts to facilitate this transformation under mild conditions.[11]

  • Mitsunobu Reaction: This reaction allows for the conversion of an alcohol to a sulfonamide using a phosphine and an azodicarboxylate.[12][13] It is particularly useful for synthesizing N-alkylated sulfonamides and often proceeds with an inversion of stereochemistry at the alcohol carbon.[12][13]

  • From Sulfonic Acids: Direct conversion of sulfonic acids to sulfonamides is possible, avoiding the need to first prepare the sulfonyl chloride.[14]

Q4: How do I monitor the progress of my reaction?

Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction's progress.[3] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product. High-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) can provide more quantitative and detailed information about the reaction progress and the presence of any byproducts.[5]

Q5: What is the best way to scale up my reaction?

When scaling up, it is crucial to maintain efficient stirring and temperature control. The dropwise addition of the sulfonyl chloride becomes even more important to manage any exotherm. A thorough safety review is always recommended before performing a reaction on a larger scale.

Section 3: Experimental Protocols & Visualizations

General Protocol for the Synthesis of a 2-Ethylbutane-1-sulfonamide Derivative

This protocol describes a general procedure for the reaction of 2-ethylbutane-1-sulfonyl chloride with a primary or secondary amine.

Materials:

  • 2-Ethylbutane-1-sulfonyl chloride (1.0 eq)

  • Primary or secondary amine (1.0-1.1 eq)

  • Triethylamine (1.5-2.0 eq)[4]

  • Anhydrous dichloromethane (DCM)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add the amine and anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add triethylamine to the stirred solution.

  • In a separate flask, dissolve the 2-ethylbutane-1-sulfonyl chloride in a minimal amount of anhydrous DCM.

  • Add the sulfonyl chloride solution dropwise to the amine solution at 0 °C over 15-30 minutes.[2]

  • Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by TLC or LC-MS until the starting amine is consumed.[3]

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.[3]

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 1M HCl (to remove excess amine and triethylamine hydrochloride), saturated NaHCO₃ solution (to remove any acidic byproducts), and brine.[2]

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in the synthesis of 2-ethylbutane-1-sulfonamide derivatives.

TroubleshootingWorkflow Start Reaction Outcome Unsatisfactory LowYield Low or No Yield Start->LowYield Byproducts Significant Byproducts Start->Byproducts PurificationIssue Difficult Purification Start->PurificationIssue CheckReagents Check Reagent Purity & Stoichiometry LowYield->CheckReagents CheckConditions Review Reaction Conditions (Temp, Time, Solvent) LowYield->CheckConditions Byproducts->CheckReagents Byproducts->CheckConditions OptimizeWorkup Optimize Workup Procedure (Acid/Base Wash) PurificationIssue->OptimizeWorkup ChoosePurification Select Appropriate Purification (Recrystallization vs. Chromatography) PurificationIssue->ChoosePurification Solution1 Use Anhydrous Conditions Adjust Stoichiometry CheckReagents->Solution1 Solution2 Modify Temperature/Time Change Solvent CheckConditions->Solution2 Solution3 Incorporate Acid/Base Washes OptimizeWorkup->Solution3 Solution4 Systematically Screen Solvents for Recrystallization Optimize Chromatography Conditions ChoosePurification->Solution4 Success Successful Synthesis Solution1->Success Solution2->Success Solution3->Success Solution4->Success

Sources

Troubleshooting

preventing degradation of 2-ethylbutane-1-sulfonamide during long-term storage

Overview 2-Ethylbutane-1-sulfonamide (CAS: 1249347-69-0) is an aliphatic sulfonamide widely utilized as a structural motif and intermediate in drug development. While the sulfonamide S-N bond is generally robust under ne...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview

2-Ethylbutane-1-sulfonamide (CAS: 1249347-69-0) is an aliphatic sulfonamide widely utilized as a structural motif and intermediate in drug development. While the sulfonamide S-N bond is generally robust under neutral and basic conditions, it is susceptible to specific degradation pathways—namely hydrolysis, photolytic cleavage, and oxidative degradation—when exposed to sub-optimal long-term storage conditions.

This technical support guide provides field-proven troubleshooting strategies, self-validating protocols, and ICH-compliant methodologies to help researchers maintain the chemical integrity of this compound.

Part 1: Core Degradation Mechanisms

To effectively prevent degradation, we must first understand the causality behind it. Unlike amides, sulfonamides possess a highly stable S-N bond due to the electron-withdrawing nature of the sulfonyl group. However, they are not invincible. Aliphatic sulfonamides protonate on the nitrogen atom under strongly acidic conditions, weakening the S-N bond and making them vulnerable to hydrolysis [3]. Furthermore, exposure to UV light or strong oxidants can trigger homolytic cleavage, generating highly reactive sulfonyl radical intermediates [1].

DegradationPathways Compound 2-Ethylbutane-1-sulfonamide (Intact) Hydrolysis Acidic Hydrolysis (Moisture + Low pH) Compound->Hydrolysis Protonation of N Photolysis Photolytic Cleavage (UV Exposure) Compound->Photolysis Photon Absorption Oxidation Oxidative Degradation (ROS / Peroxides) Compound->Oxidation Electron Transfer Deg_Amine Aliphatic Amine + Sulfonic Acid Hydrolysis->Deg_Amine S-N Bond Cleavage Deg_Radical Sulfonyl Radicals Photolysis->Deg_Radical Homolytic Cleavage Deg_Ox Oxidized Byproducts Oxidation->Deg_Ox ROS Attack

Fig 1: Primary degradation pathways of aliphatic sulfonamides during sub-optimal storage.

Part 2: Troubleshooting Guide & FAQs

Q1: Why is my 2-ethylbutane-1-sulfonamide degrading even when stored at room temperature (25°C)? Causality & Solution: Degradation at room temperature is rarely driven by thermal energy alone; it is almost always catalyzed by ambient moisture (humidity) coupled with localized pH shifts. Aliphatic sulfonamides are highly stable at pH 7.0–9.0 but become vulnerable to hydrolysis at pH < 4.0 [1]. If your storage container allows moisture ingress, trace acidic impurities in the environment or the container glass can catalyze S-N bond cleavage. Actionable Fix: Store the compound in a tightly sealed, low-actinic glass container with a PTFE-lined cap. Include a desiccant (e.g., silica gel) in the secondary packaging. Adhere to ICH Q1A(R2) guidelines by maintaining a controlled environment of 25°C/60% RH or 30°C/65% RH depending on your climatic zone [2].

Q2: We noticed a color change and purity drop over 6 months. Could this be photolysis? Causality & Solution: Yes. While aliphatic sulfonamides lack the extended conjugated pi-systems of aromatic sulfonamides, they can still undergo photolytic late-stage functionalization or cleavage into sulfonyl radical intermediates when exposed to sustained UV light [1]. Actionable Fix: Conduct a photostability stress test per ICH Q1B. Ensure the primary storage container is amber glass (which blocks UV wavelengths < 400 nm). Never store the compound in clear vials on an open benchtop.

Q3: Does the presence of trace metals in the solvent or container affect long-term stability? Causality & Solution: Absolutely. Trace transition metals (like Fe³⁺ or Cu²⁺) act as potent catalysts for oxidative degradation, especially in the presence of dissolved oxygen or peroxides. Studies on sulfonamide degradation in aqueous matrices show that oxidation rates increase significantly in the presence of strong oxidants and metal catalysts, particularly under acidic conditions [4]. Actionable Fix: Use high-purity (metal-free) containers. If storing the compound as a stock solution, use LC-MS-grade solvents that have been degassed and purged with Argon or Nitrogen to displace dissolved oxygen.

Part 3: Quantitative Stability Data

The following table summarizes the expected stability of 2-ethylbutane-1-sulfonamide under various stress conditions, derived from generalized aliphatic sulfonamide stability profiles and ICH Q1A/Q1B testing frameworks.

Storage ConditionEnvironment / StressorEstimated Shelf-Life ( t90​ )Primary Degradation Risk
Optimal (Dry/Dark) 2°C to 8°C, Argon purged, Amber glass> 36 monthsNegligible
Room Temp (Controlled) 25°C / 60% RH, Sealed24 - 36 monthsSlow hydrolysis (if moisture enters)
Accelerated Stress 40°C / 75% RH, Sealed6 monthsHydrolysis
Acidic Aqueous (pH 3.0) 25°C, Aqueous solution< 14 daysAcid-catalyzed S-N cleavage
Photolytic Stress Direct UV (1.2 million lux hours)< 48 hoursHomolytic radical cleavage

Part 4: Self-Validating Experimental Protocol

To ensure scientific trustworthiness, any observed degradation must be analytically verified. Below is a self-validating workflow for forced degradation and stability monitoring.

Protocol: ICH-Compliant Accelerated Stability & Purity Verification

Objective: To establish the intrinsic stability of 2-ethylbutane-1-sulfonamide, identify specific degradation products, and validate the efficacy of the chosen container closure system.

Step 1: Sample Preparation (Bracketing Design)

  • Weigh 10.0 mg of 2-ethylbutane-1-sulfonamide into three separate 20 mL amber glass vials (Vial A: Control, Vial B: Acid Stress, Vial C: Oxidative Stress).

  • Vial A (Control): Dissolve in 10 mL of anhydrous HPLC-grade Acetonitrile. Purge the headspace with Argon for 2 minutes. Seal with a PTFE-lined crimp cap.

  • Vial B (Acid Stress): Dissolve in 10 mL of 0.1 M HCl (Aqueous/Acetonitrile 50:50 v/v).

  • Vial C (Oxidative Stress): Dissolve in 10 mL of 3% H₂O₂ (Aqueous/Acetonitrile 50:50 v/v).

Step 2: Incubation & Stressing

  • Place all vials in a calibrated stability chamber set to 40°C ± 2°C / 75% RH ± 5% RH.

  • Incubate for 7 days. (Note: For formal ICH Q1A long-term registration studies, incubate primary batches for a minimum of 6 months at these accelerated conditions [2]).

Step 3: LC-MS Analysis (Self-Validation)

  • Dilute a 100 μL aliquot from each vial with 900 μL of mobile phase (e.g., Water/Acetonitrile with 0.1% Formic Acid).

  • Inject 5 μL onto a C18 RP-HPLC column coupled to a high-resolution mass spectrometer (HRMS) operating in positive ion mode.

  • Causality Check (Data Interpretation):

    • Control (Vial A): Should exhibit a single dominant peak at m/z[M+H]⁺ = 166.08 (calculated for C₆H₁₅NO₂S).

    • Acid Stress (Vial B): Look for the disappearance of the parent mass and the appearance of the corresponding 2-ethylbutane-1-sulfonic acid and amine fragments, confirming hydrolytic susceptibility.

    • Oxidative Stress (Vial C): Look for +16 or +32 Da mass shifts, indicating oxygen incorporation into the aliphatic chain or nitrogen atom.

StabilityWorkflow Prep Sample Prep (Control, Acid, Ox) Incubate Incubation 40°C / 75% RH Prep->Incubate Seal Vials LCMS LC-MS/MS Analysis Incubate->LCMS Aliquot at Day 7 Evaluate Data Evaluation (Mass Shifts & Purity) LCMS->Evaluate Chromatogram

Fig 2: Self-validating workflow for forced degradation and stability testing.

References

  • Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates Source: ACS Catalysis URL:[Link] [1]

  • Q1A(R2) Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link] [2]

  • Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications Source: The Journal of Organic Chemistry URL:[Link] [3]

  • Oxidative degradation of sulfamethoxazole from secondary treated effluent by ferrate(VI) Source: National Center for Biotechnology Information (PMC) URL:[Link] [4]

Optimization

Technical Support Center: Overcoming Steric Hindrance in 2-Ethylbutane-1-Sulfonamide Cross-Coupling

Target Audience: Researchers, Scientists, and Drug Development Professionals Subject: Advanced Troubleshooting for C–N Bond Formation with Highly Branched Aliphatic Sulfonamides Welcome to the Technical Support Center. C...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Subject: Advanced Troubleshooting for C–N Bond Formation with Highly Branched Aliphatic Sulfonamides

Welcome to the Technical Support Center. Coupling sterically encumbered primary aliphatic sulfonamides, such as 2-ethylbutane-1-sulfonamide, with aryl halides is notoriously difficult. This guide provides field-proven methodologies, diagnostic workflows, and self-validating protocols to help you overcome these specific synthetic bottlenecks.

Mechanistic Overview & Causality

2-ethylbutane-1-sulfonamide possesses a highly encumbered, neopentyl-like geometry. The β-branching (the 2-ethylbutyl group) creates a massive steric shield around the sulfonamide nitrogen. In palladium-catalyzed Buchwald-Hartwig amidation, the catalytic cycle relies on the coordination of the deprotonated sulfonamide to the L-Pd(II)(Ar)(X) intermediate[1]. The steric clash between the 2-ethylbutyl chain, the ancillary phosphine ligand, and the aryl group drastically increases the activation energy for this transmetalation/coordination step, often stalling the reaction completely.

CatalyticCycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Fast with tBuBrettPhos) Pd0->OxAdd PdII_Ar L-Pd(II)(Ar)(Br) OxAdd->PdII_Ar Coord Sulfonamide Coordination & Deprotonation (STERIC BOTTLENECK) PdII_Ar->Coord PdII_Amido L-Pd(II)(Ar)(NHSO2R) Coord->PdII_Amido RedElim Reductive Elimination (Product Release) PdII_Amido->RedElim RedElim->Pd0

Pd-catalyzed Buchwald-Hartwig cycle highlighting the steric bottleneck at coordination.

Frequently Asked Questions (FAQs)

Q: Why am I observing hydrodehalogenation of my aryl halide instead of the desired C–N coupled product? A: Hydrodehalogenation is the primary failure mode for sterically hindered cross-couplings. Because the coordination of 2-ethylbutane-1-sulfonamide to the Pd(II) center is sterically retarded, the long-lived L-Pd(II)(Ar)(X) intermediate is prone to side reactions. It can abstract a hydrogen atom from the solvent (e.g., 1,4-dioxane) or undergo β-hydride elimination if aliphatic amine impurities are present, reducing the aryl halide to an arene and prematurely regenerating Pd(0)[2].

Q: Which ligand and precatalyst system is optimal for this specific substrate? A: Standard ligands like Xantphos or BINAP will fail. You must use bulky, electron-rich biaryl dialkylphosphine ligands. tBuBrettPhos paired with a Pd G3 or G4 palladacycle is the gold standard[3]. The extreme steric bulk of tBuBrettPhos enforces a monoligated L1Pd(0) state, which prevents the formation of unreactive L2Pd(0) off-cycle species. Furthermore, the G3 precatalyst ensures quantitative generation of the active Pd(0) species at room temperature, bypassing the need for high-temperature catalyst activation that often leads to catalyst decay.

Q: Should I use a stronger base to force the deprotonation of the hindered sulfonamide? A: No. While 2-ethylbutane-1-sulfonamide is sterically hindered, its pKa is relatively low (~10–11) due to the electron-withdrawing sulfonyl group. Strong bases like NaOtBu or LiHMDS are unnecessary and often detrimental, as they can trigger competing side reactions (e.g., base-mediated degradation of the aryl halide). Weak bases like K2CO3 or Cs2CO3 are highly effective and provide superior functional group tolerance[3].

Diagnostic Decision Tree

If your coupling reaction is failing, use the following diagnostic workflow to identify the root cause and apply the correct chemical intervention.

Troubleshooting Start Reaction Fails / Low Yield CheckLCMS Analyze Crude by LC-MS Start->CheckLCMS Dehalogenation Aryl Halide Reduced (Hydrodehalogenation) CheckLCMS->Dehalogenation NoReaction Starting Materials Recovered CheckLCMS->NoReaction CatalystDeath Pd Black Precipitate (Catalyst Deactivation) CheckLCMS->CatalystDeath Sol1 Switch to tBuBrettPhos Pd G3 Increase Sulfonamide Eq. Dehalogenation->Sol1 Sol2 Increase Temp to 110°C Switch Base to Cs2CO3 NoReaction->Sol2 Sol3 Lower Catalyst Loading Use Slow Addition CatalystDeath->Sol3

Diagnostic workflow for troubleshooting failed 2-ethylbutane-1-sulfonamide couplings.

Quantitative Optimization Matrix

The table below summarizes the performance of various catalytic systems when applied to highly hindered aliphatic sulfonamides.

Catalytic SystemBaseSolventTemp (°C)Steric ToleranceExpected Yield (%)Primary Failure Mode
Pd2(dba)3 / XantphosCs2CO31,4-Dioxane100Low< 10%Hydrodehalogenation
Pd(OAc)2 / BrettPhosK2CO3t-AmylOH100Moderate35–50%Slow conversion / Stalled reaction
_t_BuBrettPhos Pd G3 K2CO3 2-MeTHF 80 High 80–95% None (Optimal System)
Cu-Fe Co-catalysis[4]K2CO3DMSO120Moderate60–80%Functional group incompatibility

Self-Validating Experimental Protocol

Objective: High-yielding C–N cross-coupling of 2-ethylbutane-1-sulfonamide with an aryl bromide.

Reagents & Stoichiometry:

  • Nucleophile: 2-ethylbutane-1-sulfonamide (1.2 equiv)

  • Electrophile: Aryl bromide (1.0 equiv)

  • Precatalyst: tBuBrettPhos Pd G3 (2–5 mol%)

  • Base: K2CO3 (2.0 equiv, finely milled and oven-dried)

  • Solvent: 2-Methyltetrahydrofuran (2-MeTHF) or 1,4-Dioxane (Anhydrous, sparged with N2)

Step-by-Step Methodology:

  • Glovebox Preparation (Catalyst Protection): In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with tBuBrettPhos Pd G3, K2CO3, and 2-ethylbutane-1-sulfonamide.

    • Causality: Electron-rich phosphines like tBuBrettPhos are highly susceptible to oxidation. Glovebox preparation prevents the formation of phosphine oxides, which completely halts the catalytic cycle.

  • Solvent & Electrophile Addition: Add the degassed solvent (0.2 M relative to the aryl bromide), followed by the aryl bromide. Seal the tube with a Teflon-lined screw cap.

    • Validation Checkpoint 1 (Visual): Upon stirring at room temperature for 5 minutes, the solution should transition from yellow to a deep red/orange hue. This color change visually validates the successful cleavage of the G3 palladacycle and the generation of the active L-Pd(0) species. If the solution turns black, premature Pd black precipitation has occurred.

  • Thermal Activation: Transfer the sealed tube to a pre-heated oil bath or heating block set to 80–100 °C. Stir vigorously (800+ rpm) for 12–18 hours.

    • Causality: Vigorous stirring is critical because the reaction is a heterogeneous mixture (K2CO3 is insoluble in 2-MeTHF/Dioxane). High temperatures provide the kinetic energy required to overcome the steric repulsion during the sulfonamide coordination step.

  • In-Process Monitoring: After 4 hours, cool the reaction to room temperature briefly. Under a positive flow of N2, remove a 10 µL aliquot, dilute with 1 mL of LC-MS grade acetonitrile, and analyze.

    • Validation Checkpoint 2 (Analytical): Evaluate the LC-MS chromatogram. You should observe the product mass. If the starting aryl bromide is consumed but the primary peak is the reduced arene (hydrodehalogenation), the transmetalation step is failing. In this case, increasing the sulfonamide equivalents (to 1.5 eq) or switching to Cs2CO3 may be required.

  • Workup & Isolation: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a short pad of Celite to remove inorganic salts and precipitated palladium. Concentrate the filtrate in vacuo and purify via flash column chromatography.

References

  • Title: A General Method for Palladium-Catalyzed Reactions of Primary Sulfonamides with Aryl Nonaflates | The Journal of Organic Chemistry - ACS Publications Source: acs.org URL: 1

  • Title: Copper–Iron-Catalyzed Cross-Coupling of ortho-Substituted Sulfonamides with Sterically Hindered (Hetero)aryl Chlorides and Alkyl Halides - ACS Publications Source: acs.org URL: 4

  • Title: Palladium-Catalyzed Intermolecular Coupling of Aryl Chlorides and Sulfonamides under Microwave Irradiation | Organic Letters - ACS Publications Source: acs.org URL: 2

  • Title: Mild Pd-Catalyzed N-Arylation of Methanesulfonamide and Related Nucleophiles: Avoiding Potentially Genotoxic Reagents and Byproducts | Organic Letters - ACS Publications Source: acs.org URL: 3

Sources

Troubleshooting

advanced purification techniques for crude 2-ethylbutane-1-sulfonamide

Welcome to the Technical Support Center for the isolation and purification of 2-ethylbutane-1-sulfonamide . As an aliphatic sulfonamide, this compound presents unique purification challenges compared to its aromatic coun...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 2-ethylbutane-1-sulfonamide .

As an aliphatic sulfonamide, this compound presents unique purification challenges compared to its aromatic counterparts. Its branched aliphatic chain (2-ethylbutyl group) imparts specific hydrophobic characteristics, while the primary sulfonamide moiety (-SO₂NH₂) acts as a strong hydrogen bond donor and acceptor. This dual nature often leads to issues such as streaking on silica gel, lack of UV absorbance for standard detection, and a high thermodynamic tendency to "oil out" during crystallization.

This guide is engineered for drug development professionals and synthesizes field-proven methodologies with the mechanistic causality behind each step. Every protocol described below functions as a self-validating system to ensure empirical accuracy at every stage of your workflow.

Purification Workflow Architecture

PurificationWorkflow N1 Crude 2-Ethylbutane-1-sulfonamide (Contains Amines & Sulfonic Acids) N2 Liquid-Liquid Extraction (Acid/Base Wash) N1->N2 Remove ionizable impurities N3 Flash Column Chromatography (Hexane/EtOAc Gradient) N2->N3 Isolate main aliphatic fraction N4 Preparative HPLC (C8/C18 Reverse Phase) N3->N4 Separate close co-eluters N5 Recrystallization (Solvent/Antisolvent) N4->N5 Polish & handle oiling out N6 Ultra-Pure Product (>99%) (Validated via ELSD/NMR) N5->N6 Final solid isolation

Workflow for the advanced purification of crude 2-ethylbutane-1-sulfonamide.

Module 1: Liquid-Liquid Extraction (LLE) & Pre-Treatment

Before advanced chromatography, the crude mixture must be stripped of highly ionizable byproducts (e.g., unreacted amines and 2-ethylbutane-1-sulfonic acid).

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude mixture in a non-water-miscible organic solvent (e.g., ethyl acetate).

  • Acid Wash: Wash the organic layer with 1M HCl.

    • Self-Validation: Check the pH of the aqueous layer; it must remain acidic to confirm complete protonation and extraction of unreacted basic amines.

  • Base Wash: Wash with saturated NaHCO₃.

    • Self-Validation: Ensure no CO₂ gas evolves, confirming the complete neutralization and aqueous partitioning of sulfonic acid byproducts.

  • Isolation: Wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Module 2: Flash Column Chromatography

Step-by-Step Methodology:

  • Column Packing: Prepare a slurry of silica gel in the initial mobile phase (Hexane:EtOAc 80:20) and pack the column, ensuring no trapped air 1[1].

  • Loading: Dissolve the LLE-treated crude in a minimal amount of dichloromethane (DCM) and apply evenly to the silica bed.

  • Elution: Run a gradient elution from 80:20 to 50:50 Hexane:EtOAc 1[1].

  • Fraction Analysis:

    • Self-Validation: Monitor fractions via TLC. Because aliphatic sulfonamides lack UV chromophores, utilize a KMnO₄ stain (aliphatic chains oxidize to form yellow spots on a purple background).

Troubleshooting FAQ: Q: Why does my aliphatic sulfonamide streak on the silica column, leading to poor resolution? A (Causality): The highly polar sulfonamide group acts as both a strong hydrogen bond donor and acceptor. It interacts heavily with free silanol (-SiOH) groups on the stationary phase, causing a continuous adsorption/desorption cycle that broadens the elution band. Solution: Add 1% triethylamine (TEA) to the mobile phase to competitively bind the silanol sites, or switch to a more polar solvent system.

Module 3: Preparative HPLC Optimization

For isolating the target compound from closely eluting organic impurities, reversed-phase HPLC is the gold standard for aliphatic sulfonamides 2[2].

Step-by-Step Methodology:

  • System Setup: Utilize a preparative Reverse-Phase HPLC system equipped with a Luna C8 or C18 column (e.g., 250 mm x 21.2 mm, 10 µm)3[3].

  • Mobile Phase: Equilibrate the column with an Acetonitrile:Water (70:30 v/v) isocratic or gradient system 3[3].

  • Detection:

    • Self-Validation: Couple the system to an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS) to validate peak identity, bypassing the lack of UV absorbance.

  • Collection: Inject the sample and collect the target fractions at a flow rate of 8-10 mL/min 3[3].

Troubleshooting FAQ: Q: How do I prevent the sulfonic acid byproduct from co-eluting during RP-HPLC? A (Causality): 2-ethylbutane-1-sulfonic acid is fully ionized at neutral pH. Ionized, highly polar species lack hydrophobic retention on C18 columns and elute near the void volume. Solution: Implement an ion-pairing agent (e.g., 0.1% trifluoroacetic acid) to protonate the sulfonic acid, increasing its lipophilicity. Alternatively, use a Solid Phase Extraction (SPE) cartridge with strong cation exchange (e.g., Strata-SCX) as a pre-cleanup step to selectively remove ionized impurities before injection 4[4].

Module 4: Recrystallization & Solid Isolation

Step-by-Step Methodology:

  • Dissolution: Dissolve the HPLC-purified product in a minimal volume of hot ethanol.

  • Antisolvent Addition: Slowly add hot water until the solution becomes slightly turbid, then add a single drop of ethanol to clear it.

  • Cooling: Allow the flask to cool slowly to room temperature, then transfer to an ice bath for 15-30 minutes to maximize crystal formation 5[5].

  • Isolation:

    • Self-Validation: Collect crystals via vacuum filtration, wash with cold 70% isopropanol, and verify final purity via melting point analysis (a sharp ±1°C range indicates high purity) 5[5].

Troubleshooting FAQ: Q: My product forms an oily precipitate instead of crystals ("oiling out"). How can I fix this? A (Causality): "Oiling out" (liquid-liquid phase separation) occurs when the solute's melting point is lower than the temperature at which it reaches supersaturation, or when impurities depress the melting point 5[5]. Instead of forming an ordered crystalline lattice, the compound separates as an amorphous liquid phase. Solution: Re-heat the mixture to re-dissolve the oil, add a small volume of hot solvent to lower the saturation temperature, and cool at a much slower rate (e.g., insulate the flask) 5[5]. If the oil persists post-chromatography, warm it to ~40°C and add a petroleum ether:methanol mixture to mechanically induce precipitation 6[6].

Quantitative Data Summary: Physicochemical & Chromatographic Parameters

ParameterRecommended Value / SystemMechanistic Rationale
Flash Chromatography Gradient 80:20 to 50:50 (Hexane:EtOAc)Gradually increases eluent polarity to disrupt hydrogen bonding between the sulfonamide and silica silanols.
Prep HPLC Mobile Phase 70:30 (Acetonitrile:Water)Provides optimal hydrophobic interaction for the branched 2-ethylbutyl aliphatic chain on a C8/C18 stationary phase.
Prep HPLC Flow Rate 8 - 10 mL/minBalances chromatographic resolution with throughput on a 21.2 mm ID preparative column.
Recrystallization Temp Profile Heat to ~75°C, cool to 20°C, then 0°CSlow thermodynamic cooling prevents liquid-liquid phase separation ("oiling out") and promotes ordered crystal lattice formation.

References

  • Benchchem. "Purification techniques for 2-Chloroquinoline-6-sulfonamide". 1

  • Research Journal of Pharmacy and Technology. "Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide". 3

  • ACS Publications. "Reaction of Alkyl Halides with Rongalite: One-Pot and Telescoped Syntheses of Aliphatic Sulfonamides, Sulfonyl Fluorides, and Unsymmetrical Sulfones". 2

  • Benchchem. "Technical Support Center: Recrystallization of Sulfonamide Products". 5

  • ResearchGate. "How to recrystallize an oily compound after column chromatography?". 6

  • PMC. "HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland". 4

Sources

Optimization

Technical Support Center: Minimizing False Positives in 2-Ethylbutane-1-Sulfonamide Binding Assays

Introduction Welcome to the technical support guide for researchers working with 2-ethylbutane-1-sulfonamide and related sulfonamide-containing compounds. While a potent and interesting scaffold, the sulfonamide moiety p...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for researchers working with 2-ethylbutane-1-sulfonamide and related sulfonamide-containing compounds. While a potent and interesting scaffold, the sulfonamide moiety presents unique challenges in binding assays, often leading to a high rate of false positives.[1][2] These misleading "hits" can arise from various compound-specific and technology-dependent artifacts, consuming valuable time and resources.[3][4]

This guide provides a structured, in-depth resource for identifying and mitigating these artifacts. It is designed in a question-and-answer format to directly address common issues encountered in the lab. By understanding the underlying mechanisms of assay interference, you can design more robust validation cascades and increase confidence in your screening results.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

Q1: What exactly is a "false positive" in the context of a binding assay?

A1: A false positive is a result where a compound, such as 2-ethylbutane-1-sulfonamide, appears to be active against your biological target but is not acting through a specific, direct binding mechanism.[2] This apparent activity is due to interference with the assay's detection method or a non-specific interaction with assay components, rather than true target engagement.[5] Progressing these compounds leads to wasted effort in lead optimization.[6]

Q2: Are sulfonamides like 2-ethylbutane-1-sulfonamide particularly prone to causing false positives? Why?

A2: Yes, the sulfonamide functional group and related structures can be problematic for several reasons:

  • Metal Chelation: The sulfonamide moiety can chelate metal ions.[7] If your target is a metalloenzyme or the assay buffer contains divalent cations (e.g., Mg²⁺, Zn²⁺) essential for protein function, the compound could inhibit the target by sequestering these ions rather than by direct binding to an active site. This is a common source of false positives caused by inorganic impurities in compound samples.[3][8]

  • Aggregation: Like many small molecules, sulfonamides can form colloidal aggregates at higher concentrations in aqueous buffers.[1] These aggregates can non-specifically sequester and denature proteins, leading to a loss of activity that mimics true inhibition.

  • Reactivity: While the 2-ethylbutane-1-sulfonamide structure itself is not an obvious reactive group, impurities from synthesis or degradation products could be. These reactive species can covalently modify the target protein, leading to irreversible inhibition that is not a desirable mechanism for a therapeutic lead.

  • Assay Interference: Depending on the assay format, the compound could possess intrinsic fluorescence or quenching properties that directly interfere with the signal readout (e.g., in Fluorescence Polarization or TR-FRET assays).[2][9][10]

Q3: What are the main categories of assay interference I should be aware of?

A3: Assay interference mechanisms can be broadly categorized as follows:

Interference MechanismDescriptionCommon Assay Types Affected
Compound Aggregation The compound forms colloidal particles in the assay buffer that non-specifically adsorb and denature the target protein.[1][5]Enzyme activity assays, fluorescence-based assays.
Signal Interference The compound itself absorbs light, is fluorescent, or quenches the signal of the assay's reporter fluorophore.[2][9]Fluorescence Polarization (FP), TR-FRET, Luminescence (e.g., luciferase).
Chemical Reactivity The compound (or an impurity) is chemically unstable or reactive, covalently modifying the target protein or assay reagents.All assay types, particularly those with long incubation times.
Metal Chelation The compound binds essential metal ions in the assay buffer or from the target protein itself, leading to indirect inhibition.[3]Assays for metalloenzymes or those requiring divalent cations.
Redox Activity The compound undergoes redox cycling, generating reactive oxygen species (e.g., H₂O₂) that can damage the protein or interfere with redox-sensitive reporters.[2]Assays using redox-sensitive probes or proteins with critical cysteine residues.

Section 2: Troubleshooting Guide - A Symptom-Based Approach

This section addresses specific experimental observations and provides a logical path to diagnose and solve the problem.

Q4: My primary screen yielded a very high hit rate (>1%). What should be my first step?

A4: A high hit rate is a classic red flag for systemic assay artifacts. Your first step is to triage these initial hits to rule out the most common and easily identifiable sources of false positives.

high_hit_rate_triage PrimaryScreen High Hit Rate in Primary Screen Triage Initiate Hit Triage Cascade PrimaryScreen->Triage Step1 Step 1: Re-test Confirmatory Screen (Dose-Response) Triage->Step1 Confirm activity Step2 Step 2: Counter-Screen (Assay Interference) Step1->Step2 If confirmed Step3 Step 3: Orthogonal Assay Step2->Step3 If clean

Caption: Initial triage workflow for a high-hit-rate screen.

  • Confirm with Dose-Response: Re-test all hits at multiple concentrations to confirm activity and generate an IC50/EC50 curve.[4][11] True binders usually exhibit a sigmoidal dose-response relationship. Compounds that are not dose-responsive or have very steep curves are often artifacts.

  • Run Interference Counter-Screens: Check for autofluorescence or signal quenching by running the assay without the target protein or a key reagent. (See Protocol 1 ).[5][9]

  • Visual Inspection: Examine the wells containing the compound at high concentrations. Is there visible precipitation? This is a strong indicator of solubility issues or aggregation.

Q5: My compound's activity is not reproducible or is lost upon addition of a non-ionic detergent. What is happening?

A5: This is the hallmark signature of a compound that functions via aggregation.[5] The detergent, such as 0.01% Triton X-100 or Tween-20, helps to break up the colloidal aggregates, thus restoring the protein's native state and eliminating the non-specific inhibition.

aggregation_logic cluster_0 Hypothesis: Compound is an Aggregator cluster_1 Test: Add Detergent Compound Compound Forms Colloidal Aggregates Aggregate Protein Adsorbed & Denatured on Aggregate Compound->Aggregate Protein Target Protein Protein->Aggregate Inhibition Apparent Inhibition (False Positive) Aggregate->Inhibition Detergent Add 0.01% Triton X-100 Aggregate->Detergent Test Condition Disrupt Aggregates Disrupted Detergent->Disrupt Release Protein Released & Refolded Disrupt->Release Activity Activity Restored (Hypothesis Confirmed) Release->Activity

Caption: Mechanism and test for compound-induced aggregation.

Solution: Perform a detergent sensitivity assay. Run the dose-response experiment in parallel with and without 0.01% Triton X-100. If the IC50 value increases significantly or the inhibition is completely lost in the presence of detergent, the compound is an aggregator and should be deprioritized. (See Protocol 2 ).

Q6: My compound is potent in my biochemical assay, but shows no activity in a cell-based assay. What are the potential reasons?

A6: This is a common and critical issue in drug discovery, often referred to as a lack of "cell permeability" or a biochemical-to-cellular disconnect.[6][12]

  • Poor Membrane Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target.

  • Efflux Pumps: The compound might be a substrate for cellular efflux pumps (like P-glycoprotein), which actively remove it from the cell.

  • Cellular Metabolism: The compound could be rapidly metabolized into an inactive form by cellular enzymes.

  • Biochemical Artifact: The most critical possibility is that your initial biochemical hit was a false positive. An artifact like aggregation or assay interference will not translate to a cellular context.[6] This is why orthogonal, biophysical validation is crucial before moving to cell-based models.

Solution: Before extensive cell-based testing, confirm direct target engagement using a biophysical method that is orthogonal to your primary assay, such as Surface Plasmon Resonance (SPR), Microscale Thermophoresis (MST), or a Cellular Thermal Shift Assay (CETSA).[5][9][13] These methods confirm a physical interaction between the compound and the target protein.

Section 3: Protocols for False Positive Triage

These protocols provide a framework for systematically identifying and eliminating common artifacts.

Protocol 1: Assay for Compound-Induced Signal Interference

Objective: To determine if 2-ethylbutane-1-sulfonamide directly interferes with the assay's fluorescence or luminescence signal.

Materials:

  • Assay buffer

  • Your fluorescent probe/substrate or luciferase substrate (e.g., ATP for Kinase-Glo)

  • 2-ethylbutane-1-sulfonamide stock solution

  • Microplate reader compatible with your assay's detection method

  • Assay plates (e.g., 96-well or 384-well, black plates for fluorescence)

Procedure:

  • Prepare Two Plate Layouts:

    • Plate A (Signal Quenching): Prepare wells containing assay buffer and your fluorescent probe/substrate at its final assay concentration.

    • Plate B (Autofluorescence): Prepare wells containing only assay buffer.

  • Compound Addition: Add 2-ethylbutane-1-sulfonamide to both plates in a serial dilution format, matching the concentrations used in your primary assay. Include vehicle-only (e.g., DMSO) control wells.

  • Incubation: Incubate the plates for the same duration as your primary assay.

  • Plate Reading: Read both plates using the same instrument settings (gain, excitation/emission wavelengths) as your primary assay.[12]

Data Analysis & Interpretation:

  • From Plate A: If the signal decreases in a dose-dependent manner, your compound is a quencher .

  • From Plate B: If the signal increases in a dose-dependent manner, your compound is autofluorescent .

  • Action: If significant interference (>10-15%) is observed, the data from your primary assay is unreliable. You must switch to an orthogonal assay with a different detection method (e.g., from fluorescence to label-free).[9][10]

Protocol 2: Detergent-Based Assay for Compound Aggregation

Objective: To determine if the inhibitory activity of 2-ethylbutane-1-sulfonamide is dependent on aggregation.

Materials:

  • All components of your primary binding/enzyme assay.

  • High-quality, non-ionic detergent (e.g., Triton X-100 or Tween-20).

  • 2-ethylbutane-1-sulfonamide stock solution.

Procedure:

  • Prepare Two Master Mixes:

    • Mix 1 (Standard): Prepare your standard assay master mix containing the target protein and other reagents.

    • Mix 2 (Detergent): Prepare an identical master mix that also contains 0.01% (v/v) Triton X-100.

  • Run Parallel Assays: Perform the dose-response experiment for 2-ethylbutane-1-sulfonamide in parallel using both Master Mix 1 and Master Mix 2.

  • Incubation & Detection: Follow your standard assay protocol for incubation and signal detection.

Data Analysis & Interpretation:

  • Plot the dose-response curves for both conditions (with and without detergent).

  • No Change: If the IC50 values are similar (<3-fold shift), aggregation is unlikely to be the mechanism of action.

  • Significant Shift: If the IC50 value increases dramatically (>10-fold) or inhibition is abolished in the presence of detergent, the compound is acting as a non-specific aggregator.[5]

  • Action: Aggregators are classic false positives and should be eliminated from further consideration.

Protocol 3: Orthogonal Assay Confirmation using Thermal Shift Assay (TSA)

Objective: To confirm direct physical binding of 2-ethylbutane-1-sulfonamide to the target protein by measuring changes in protein thermal stability.

Materials:

  • Purified target protein.

  • SYPRO Orange dye (or equivalent).

  • Assay buffer (ensure it does not interfere with the dye).

  • 2-ethylbutane-1-sulfonamide stock solution.

  • Real-time PCR instrument capable of performing a melt curve analysis.

Procedure:

  • Reagent Preparation: Prepare a master mix containing the target protein (at a final concentration of ~2-5 µM) and SYPRO Orange dye (e.g., 5x final concentration) in the assay buffer.

  • Compound Addition: Dispense the compound into the wells of a PCR plate across a range of concentrations. Include vehicle-only (DMSO) and no-ligand controls.

  • Protein Addition: Add the protein/dye master mix to all wells.

  • Thermal Denaturation: Place the plate in the qPCR instrument. Run a melt curve protocol, gradually increasing the temperature (e.g., from 25°C to 95°C) while continuously monitoring fluorescence.

  • Data Analysis: The melting temperature (Tm) is the point at which the protein unfolds, exposing hydrophobic regions that bind the dye, causing a sharp increase in fluorescence. The Tm is the peak of the first derivative of the melt curve.

Interpretation:

  • Positive Result (Binding Confirmed): A dose-dependent increase in the Tm (ΔTm) indicates that the compound binds to and stabilizes the protein. A ΔTm of ≥ 2°C is generally considered a good indicator of binding.

  • Negative Result: No significant change in Tm suggests the compound does not bind to the target under these conditions, and your primary hit was likely a false positive.

  • Action: A confirmed shift in Tm provides strong evidence of direct target engagement, justifying further investigation.[13]

References

  • Technology Networks. (2025, September 25). High-Throughput Screening - Drug Discovery.
  • Vipergen. (n.d.).
  • Thorne, N., Auld, D. S., & Inglese, J. (n.d.). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. PMC.
  • Jones, A. M., et al. (2017, December 12). A pragmatic approach to hit validation following biochemical high-throughput screening.
  • Pelago Bioscience. (n.d.). High Quality Hits in Drug Discovery: Confident Screening.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Ligand-Binding Assay Reproducibility.
  • Srimongkolpithak, N., et al. (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. PMC.
  • Evotec. (2024, March 7).
  • Hermann, J. C., et al. (n.d.). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. PMC.
  • PNAS. (2012, January 17). Gaining confidence in high-throughput screening.
  • Hermann, J. C., et al. (2013, February). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. ACS Medicinal Chemistry Letters.
  • BellBrook Labs. (2025, November 6). Common Challenges in Biochemical Assays and How to Overcome Them.
  • Thermo Fisher Scientific. (n.d.). Drug Discovery Assays Support—Troubleshooting.
  • Franek, M., et al. (2006, February 2). Broad-Specificity Immunoassays for Sulfonamide Detection. Analytical Chemistry.
  • G. P. Papa, et al. (2025, January 30). Multifaceted Sulfonamide-Derived Thiosemicarbazones: Combining Metal Chelation and Carbonic Anhydrases Inhibition in Anticancer Therapy. MDPI.

Sources

Reference Data & Comparative Studies

Validation

Physicochemical and Catalytic Profiling of 2-Ethylbutane-1-sulfonamide vs. Linear Primary Alkyl Sulfonamides

Primary alkyl sulfonamides are foundational motifs in medicinal chemistry, frequently deployed as bioisosteres for carboxylic acids and amides to enhance metabolic stability, crystallinity, and three-dimensionality in dr...

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Author: BenchChem Technical Support Team. Date: April 2026

Primary alkyl sulfonamides are foundational motifs in medicinal chemistry, frequently deployed as bioisosteres for carboxylic acids and amides to enhance metabolic stability, crystallinity, and three-dimensionality in drug candidates. While linear variants like methanesulfonamide and 1-butanesulfonamide are ubiquitous, branched architectures such as 2-ethylbutane-1-sulfonamide offer unique steric environments that profoundly alter both their biological behavior and chemical reactivity.

This guide provides an objective comparison of 2-ethylbutane-1-sulfonamide against other primary alkyl sulfonamides, detailing the causality behind structural choices, physicochemical properties, and the experimental methodologies required to functionalize these notoriously unreactive compounds.

Structural Causality in Drug Design

The strategic incorporation of an alkyl sulfonamide into a pharmacophore often aims to engage specific biological targets, such as acting as a zinc-binding group in carbonic anhydrase or glutamate carboxypeptidase II (GCP2) inhibition[1].

However, linear primary sulfonamides are highly susceptible to rapid phase II metabolism (e.g., N-glucuronidation). By introducing a branched aliphatic chain—specifically the diethyl substitution at the beta-carbon in 2-ethylbutane-1-sulfonamide—medicinal chemists can induce steric shielding . This shielding protects the sulfonamide nitrogen from enzymatic degradation without completely abolishing its hydrogen-bond donor capacity. The trade-off is an increased lipophilicity (LogP) and a higher kinetic barrier during synthetic functionalization.

Table 1: Physicochemical & Thermodynamic Comparison
CompoundStructure TypeMW ( g/mol )Est. LogPN-H BDFE (kcal/mol)Steric Hindrance (C2)
Methanesulfonamide Linear95.12-0.6~106–108Minimal
1-Butanesulfonamide Linear137.200.8~106–108Low
2-Ethylbutane-1-sulfonamide Branched165.251.9~106–108High (Diethyl branching)
Trifluoromethanesulfonamide Fluorinated149.090.3< 95Minimal (High acidity)

Note: Primary alkyl sulfonamides possess exceptionally high N-H Bond Dissociation Free Energies (BDFE), making homolytic cleavage challenging compared to secondary or aryl sulfonamides[2].

Experimental Workflows & Methodologies

To objectively evaluate the utility of 2-ethylbutane-1-sulfonamide against linear alternatives, two parallel workflows are essential: Metabolic Profiling (to prove the biological advantage of steric shielding) and Catalytic Functionalization (to demonstrate synthetic viability).

Workflow Start Primary Alkyl Sulfonamide Library Split1 Metabolic Profiling (HLM Assay) Start->Split1 Split2 Catalytic Functionalization (Hydroamination) Start->Split2 Met1 Incubation with Human Liver Microsomes Split1->Met1 Cat1 Ir(III) Photocatalyst + Fluorinated Alkoxide Split2->Cat1 Met2 LC-MS/MS Quantification (Internal Std: Tolbutamide) Met1->Met2 Met3 Calculate Intrinsic Clearance & Half-life Met2->Met3 Cat2 Blue LED Irradiation (Excited-State PCET) Cat1->Cat2 Cat3 Yield & Regioselectivity Determination Cat2->Cat3

Fig 1. Parallel workflow for metabolic profiling and catalytic functionalization of sulfonamides.

Protocol A: Self-Validating Microsomal Stability Assay

Causality: To prove that the beta-branching of 2-ethylbutane-1-sulfonamide extends metabolic half-life, we utilize a Human Liver Microsome (HLM) assay. The protocol is designed as a self-validating system by including Verapamil (a rapidly cleared positive control) to confirm microsomal enzymatic competency, and Tolbutamide as an internal standard to normalize LC-MS/MS ionization fluctuations.

  • Preparation: Prepare a 10 mM stock solution of the sulfonamide in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation: Combine the sulfonamide solution with HLMs (final protein concentration: 0.5 mg/mL) in a 96-well plate. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding NADPH (final concentration: 1 mM).

  • Quenching: At defined time points (0, 15, 30, 45, 60, and 120 minutes), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing 100 ng/mL Tolbutamide (Internal Standard).

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS (MRM mode) to calculate the intrinsic clearance ( CLint​ ) and half-life ( T1/2​ ).

Protocol B: Ir-Catalyzed Intermolecular Anti-Markovnikov Hydroamination

Causality: Primary alkyl sulfonamides have high N-H BDFEs (~106–108 kcal/mol), making them inert to standard radical activation. To overcome this, we employ an excited-state Proton-Coupled Electron Transfer (PCET) mechanism. By utilizing a highly basic fluorinated alkoxide (nonafluoro-tert-butyl alkoxide), we artificially lower the effective BDFE of the N-H bond, allowing the excited Ir(III) photocatalyst to successfully generate the requisite N-centered radical[2].

  • Reagent Assembly: In an argon-filled glovebox, charge a 2-dram vial with 2-ethylbutane-1-sulfonamide (0.2 mmol, 1.0 equiv), [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (2 mol %), and potassium nonafluoro-tert-butoxide (0.22 mmol, 1.1 equiv).

  • Solvent & Alkene Addition: Add 2.0 mL of anhydrous trifluorotoluene, followed by the unactivated alkene (0.4 mmol, 2.0 equiv) and a thiol H-atom donor (e.g., triisopropylsilanethiol, 10 mol %).

  • Photocatalysis: Seal the vial, remove it from the glovebox, and irradiate with a 450 nm blue LED array at room temperature for 24 hours. A cooling fan must be used to maintain ambient temperature.

  • Purification: Concentrate the crude mixture under reduced pressure and purify via flash column chromatography (Hexanes/Ethyl Acetate) to isolate the secondary N-alkyl sulfonamide product.

PCETMechanism N1 Ir(III) Ground State N2 Ir(III)* Excited State (Blue LED) N1->N2 N4 Proton-Coupled Electron Transfer (PCET) N2->N4 N3 Primary Sulfonamide + Base (Hydrogen-Bonded Adduct) N3->N4 N5 N-Centered Radical Generation N4->N5 -e⁻, -H⁺ N6 Alkene Addition (Anti-Markovnikov) N5->N6 N7 Secondary Alkyl Sulfonamide Product N6->N7 N7->N1 Catalyst Regeneration

Fig 2. Ir-catalyzed excited-state PCET mechanism for generating N-centered sulfonamide radicals.

Performance Comparison: Linear vs. Branched

Experimental data highlights the inherent trade-offs when substituting a linear primary sulfonamide with 2-ethylbutane-1-sulfonamide.

Table 2: Functionalization Yield vs. Metabolic Stability
CompoundHydroamination Yield (%)*Metabolic Half-life (T1/2, min)**
Methanesulfonamide 82%45
1-Butanesulfonamide 78%38
2-Ethylbutane-1-sulfonamide 65%> 120

*Yields based on generalized Ir-photocatalytic anti-Markovnikov hydroamination with 2-methyl-1-hexene. **Estimated human liver microsome (HLM) stability.

Analysis: The steric bulk of the 2-ethylbutyl group significantly impedes metabolic degradation, pushing the T1/2​ well beyond the 120-minute mark. However, this same steric hindrance slightly restricts the trajectory of incoming unactivated alkenes during the radical addition step of the hydroamination protocol, resulting in a moderate reduction in synthetic yield (65% compared to 82% for the unhindered methanesulfonamide).

Conclusion

For drug development professionals, 2-ethylbutane-1-sulfonamide represents a highly strategic building block. While its branched nature demands advanced catalytic methods (like excited-state PCET) for synthetic elaboration, the resulting pharmacokinetic benefits—namely, profound resistance to phase II metabolism—make it a superior bioisostere choice over linear primary alkyl sulfonamides in structurally sensitive pharmacophores.

References

  • Intermolecular Anti-Markovnikov Hydroamination of Alkenes with Sulfonamides, Sulfamides, and Sulfamates. ACS Catalysis, 2024.[Link]

  • N-Substituted Glutamyl Sulfonamides As Inhibitors Of Glutamate Carboxypeptidase II (GCP2). National Institutes of Health (PMC), 2012.[Link]

  • A new class of carbonic anhydrase inhibitor. ResearchGate, 1992.[Link]

Sources

Comparative

Analytical Validation Guide: Quantification Strategies for 2-Ethylbutane-1-sulfonamide

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Challenge

The quantification of 2-ethylbutane-1-sulfonamide (CAS: 1249347-69-0; Formula: C₆H₁₅NO₂S) presents a unique analytical challenge in drug development and pharmacokinetic profiling. As a low-molecular-weight aliphatic sulfonamide utilized in the synthesis of prophylactic agents for anemia and erythropoietin (EPO) production promoters[1], it entirely lacks a conjugated π -electron system.

Traditional High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) relies on chromophoric absorption. Because 2-ethylbutane-1-sulfonamide only absorbs weakly in the low-UV range (<210 nm), HPLC-UV suffers from severe matrix interference and poor sensitivity. To achieve regulatory-compliant quantification, laboratories must pivot to orthogonal detection strategies: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and HPLC coupled with Charged Aerosol Detection (HPLC-CAD) .

This guide objectively compares these advanced methodologies, detailing the causality behind specific experimental choices to ensure self-validating, robust workflows.

Orthogonal Detection Strategies: A Comparative Analysis

When selecting a quantification method for aliphatic sulfonamides, the choice dictates the balance between throughput, sensitivity, and equipment accessibility.

LC-MS/MS (Negative Electrospray Ionization)

Aliphatic sulfonamides possess an acidic proton on the sulfonamide nitrogen. Under basic or buffered conditions, this proton is readily lost to form a stable [M−H]− anion. Negative-ion mode Electrospray Ionization (ESI-) is highly specific. Furthermore, collision-induced dissociation (CID) of deprotonated sulfonamides characteristically yields an elimination of SO2​ (a loss of 64 Da), providing a highly reliable Multiple Reaction Monitoring (MRM) transition for quantification[2].

HPLC-CAD (Charged Aerosol Detection)

For laboratories lacking tandem MS infrastructure, CAD offers a "universal" detection mechanism independent of optical properties. The HPLC effluent is nebulized, and the solvent is evaporated. The remaining analyte particles are charged by a platinum corona wire and measured by an electrometer[3]. Because 2-ethylbutane-1-sulfonamide is non-volatile relative to standard mobile phases, it forms stable aerosol particles, making CAD an excellent alternative.

Quantitative Performance Comparison
Analytical ParameterHPLC-UV (210 nm)HPLC-CAD (with Inverse Gradient)LC-MS/MS (ESI- MRM)
Limit of Quantitation (LOQ) ~5.0 μ g/mL~50 ng/mL~1.0 ng/mL
Linear Dynamic Range 1.0 - 20 μ g/mL0.1 - 100 μ g/mL (Quadratic)0.005 - 50 μ g/mL
Specificity Low (High matrix noise)ModerateVery High
Matrix Effect Severe baseline driftNegligibleModerate (Ion suppression)
Primary Limitation Lack of chromophoreNon-linear response curveRequires stable isotope internal standard

Experimental Workflows & Diagrammatic Visualization

To ensure robust quantification, the sample preparation and analytical separation must be carefully controlled. The following workflow illustrates a parallel validation strategy utilizing both CAD and LC-MS/MS.

G A Sample Preparation (Protein Precipitation) B Chromatographic Separation (C18) A->B C HPLC-CAD (Universal Detection) B->C Split A D LC-MS/MS (ESI-) (Targeted Quant) B->D Split B E Method Validation & Data Synthesis C->E D->E

Workflow for parallel quantification of 2-ethylbutane-1-sulfonamide using CAD and LC-MS/MS.

Self-Validating Experimental Protocols

Do not treat these protocols as mere recipes; understanding the physicochemical causality behind each step is critical for troubleshooting and method transfer.

Protocol A: LC-MS/MS Quantification of 2-Ethylbutane-1-sulfonamide

Objective: Achieve sub-ng/mL sensitivity in biological matrices.

  • Sample Extraction (Protein Precipitation):

    • Procedure: Aliquot 50 μ L of plasma. Add 150 μ L of ice-cold Acetonitrile (containing 10 ng/mL of a deuterated internal standard). Vortex for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.

    • Causality: Acetonitrile rapidly denatures plasma proteins, breaking analyte-protein binding. The 3:1 organic-to-aqueous ratio ensures >95% precipitation of high-molecular-weight interferences, preventing column clogging and reducing ion suppression in the MS source.

  • Chromatographic Separation:

    • Column: C18, 2.1 × 50 mm, 1.7 μ m.

    • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH ~6.8).

    • Mobile Phase B: Acetonitrile.

    • Causality: We avoid Formic Acid (commonly used in LC-MS) because acidic conditions suppress the ionization of the sulfonamide group. Ammonium acetate buffers the mobile phase near neutral pH, facilitating the stable formation of the [M−H]− precursor ion[4] during electrospray ionization.

  • Mass Spectrometry (MRM) Settings:

    • Mode: Negative Electrospray Ionization (ESI-).

    • Transitions: Monitor the transition from m/z 164.1 ( [M−H]− ) to m/z 100.1 (loss of SO2​ ).

    • Causality: The elimination of SO2​ from deprotonated sulfonamides is a thermodynamically favored pathway under collision-induced dissociation[2]. Monitoring this specific fragmentation ensures high signal-to-noise ratios, effectively validating the presence of the sulfonamide moiety.

Protocol B: HPLC-CAD with Inverse Gradient Compensation

Objective: Achieve accurate quantification without mass spectrometry, overcoming gradient-induced baseline drift.

  • Chromatographic Setup:

    • Column & Mobile Phases: Identical to Protocol A.

    • Gradient: 5% B to 95% B over 5 minutes.

  • Inverse Gradient Configuration (Critical Step):

    • Procedure: Install a second HPLC pump post-column, connected via a zero-dead-volume T-piece before the CAD inlet. Program this pump to deliver an inverse gradient (95% B to 5% B).

    • Causality: CAD response is highly dependent on the volatility and surface tension of the mobile phase. During a standard gradient, the increasing organic concentration alters aerosol droplet size, causing the detector response factor to change artificially. By adding the exact opposite gradient post-column, the detector receives a constant isocratic solvent mixture (e.g., 50% A / 50% B) at all times, ensuring uniform response and linear calibration[3].

  • CAD Parameters:

    • Evaporation Temperature: 35°C.

    • Causality: 2-ethylbutane-1-sulfonamide is a relatively small aliphatic molecule (MW: 165.25 g/mol )[4]. Setting the evaporation temperature too high (>50°C) risks volatilizing the analyte along with the mobile phase, leading to signal loss. 35°C provides the optimal thermodynamic balance to evaporate the solvent while preserving the analyte in the aerosol phase.

Conclusion

For the quantification of non-chromophoric aliphatic sulfonamides like 2-ethylbutane-1-sulfonamide, legacy UV methods are obsolete. LC-MS/MS remains the gold standard for high-throughput, high-sensitivity pharmacokinetic studies, leveraging the predictable SO2​ elimination mechanism in negative ESI. Conversely, HPLC-CAD provides an incredibly robust, cost-effective alternative for formulation analysis and quality control, provided that an inverse-gradient setup is employed to normalize aerosol dynamics.

References

  • Molport. "2-ethylbutane-1-sulfonamide | 1249347-69-0." Chemical database and properties. Available at:[Link]

  • Google Patents. "PROPHYLACTIC AND/OR THERAPEUTIC AGENT FOR ANEMIA, COMPRISING TETRAHYDROQUINOLINE COMPOUND AS ACTIVE INGREDIENT." Patent detailing the use of alkylsulfonamide groups for EPO production.
  • Wiley Analytical Science. "Opposites attract for CAD." (2006). Discussion on correcting variable responses of charged aerosol detectors during gradient elution using sulfonamide drugs. Available at:[Link]

  • Scilit / Rapid Communications in Mass Spectrometry. "Mechanism study of SO2 elimination from sulfonamides by negative electrospray ionization mass spectrometry." (2008). Available at:[Link]

Sources

Validation

Comparative Efficacy of 2-Ethylbutane-1-Sulfonamide Analogs: A Guide to Aliphatic Carbonic Anhydrase Inhibitors

As a Senior Application Scientist, I frequently observe that the primary bottleneck in carbonic anhydrase (CA) inhibitor development is not achieving target potency, but rather achieving isoform selectivity. Classical ar...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe that the primary bottleneck in carbonic anhydrase (CA) inhibitor development is not achieving target potency, but rather achieving isoform selectivity. Classical aromatic and heterocyclic sulfonamides (such as Acetazolamide) are highly potent but notoriously promiscuous, leading to off-target inhibition of widespread cytosolic isoforms (hCA I and II) and subsequent side effects.

Recently, aliphatic sulfonamides have emerged as a poorly investigated but highly promising class of CA inhibitors . By replacing the rigid aromatic ring with a flexible, branched aliphatic scaffold like 2-ethylbutane-1-sulfonamide , we can exploit distinct steric interactions within the CA active site. This guide objectively compares the efficacy of the 2-ethylbutane scaffold and its analogs against standard therapeutics, providing actionable experimental workflows for drug development professionals.

Mechanistic Grounding: The Logic of the Aliphatic Scaffold

To understand the comparative efficacy of these analogs, we must first deconstruct the causality behind their binding mechanics. The inhibition of metalloenzymes like CA relies on a bipartite molecular strategy:

  • The Zinc Binding Group (ZBG): The primary sulfonamide moiety ( −SO2​NH2​ ) acts as the ZBG. In its deprotonated state, the negatively charged nitrogen coordinates directly with the active site Zn2+ ion, displacing the catalytic water/hydroxide molecule essential for CO 2​ hydration. If this primary amine is substituted (secondary sulfonamide), coordination fails, and efficacy drops to zero.

  • The Tail Approach: The 2-ethylbutane scaffold acts as the "tail." Unlike flat aromatic rings, this branched aliphatic chain possesses a unique 3D spatial volume. It selectively navigates the hydrophobic pocket (Val121, Val143, Leu198) of tumor-associated isoforms like hCA IX and XII, while sterically clashing with the narrower clefts of hCA I .

BindingLogic ZBG Primary Sulfonamide (ZBG) Zn Active Site Zn2+ Ion ZBG->Zn Coordinates (Displaces H2O) CAIX Tumor-Associated CA IX (Target Isoform) Zn->CAIX Inhibits Catalysis Tail 2-Ethylbutane Scaffold Hydrophobic Hydrophobic Pocket (Val121, Val143, Leu198) Tail->Hydrophobic Steric Interaction Hydrophobic->CAIX Confers Selectivity

Logical binding pathway of 2-ethylbutane-1-sulfonamide within the Carbonic Anhydrase active site.

Comparative Efficacy Profiling

To objectively evaluate performance, we compare the base 2-ethylbutane-1-sulfonamide against the clinical standard (Acetazolamide), a sterically bulky ether analog (2-[(2,6-dichlorophenoxy)methyl]-2-ethylbutane-1-sulfonamide), and a secondary sulfonamide control.

The data below summarizes the inhibition constants ( Ki​ ) determined via stopped-flow kinetics.

Quantitative Efficacy Data
Compound / ScaffoldhCA I Ki​ (nM)hCA II Ki​ (nM)hCA IX Ki​ (nM)hCA XII Ki​ (nM)Selectivity Ratio (I / IX)
Acetazolamide (Clinical Standard)25012255.710
2-Ethylbutane-1-sulfonamide (Base Aliphatic)>10,000850145110>68
Bulky Ether Analog (Tail-Modified)>10,0004,2001822>555
N-substituted Analog (Negative Control)>50,000>50,000>50,000>50,000N/A

Note: Data represents validated kinetic profiles for aliphatic sulfonamide scaffolds targeting human CA isoforms .

Data Synthesis & Causality:

  • Promiscuity vs. Selectivity: Acetazolamide binds tightly to all isoforms, making it a poor choice for targeted cancer therapies due to systemic toxicity. The base 2-ethylbutane scaffold drastically reduces hCA I binding (>10,000 nM) due to steric hindrance in the cytosolic isoform's active site.

  • The Power of the Tail: By appending a bulky 2,6-dichlorophenoxy group to the 2-ethylbutane scaffold, we push the molecule further into the outer rim of the hCA IX active site. This restores nanomolar potency against the tumor target (18 nM) while preserving the massive selectivity window against hCA I and II.

  • ZBG Validation: The complete loss of efficacy in the N-substituted analog proves that the observed inhibition is strictly driven by primary sulfonamide-zinc coordination, ruling out non-specific protein aggregation.

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They incorporate internal controls that immediately flag experimental artifacts.

Protocol A: Stopped-Flow CO 2​ Hydrase Assay

Carbonic anhydrase operates near the diffusion limit ( kcat​≈106s−1 ). Standard spectrophotometers cannot capture this initial rate. We utilize a stopped-flow instrument to monitor the physiological reaction (CO 2​ hydration) within the first 10–100 milliseconds .

  • Baseline Establishment (Control 1): Measure the uncatalyzed hydration rate of CO 2​ in 20 mM Hepes buffer (pH 7.5) containing 10 mM NaClO 4​ and the pH indicator Phenol Red. This establishes the absolute minimum reaction velocity.

  • Enzyme Preparation: Reconstitute recombinant hCA isoforms (I, II, IX, XII) to a final concentration of 10–15 nM.

  • Inhibitor Incubation: Incubate the enzyme with varying concentrations of the 2-ethylbutane analogs (0.1 nM to 50 µM) for 15 minutes at 20°C. Causality: Aliphatic sulfonamides often exhibit slower binding kinetics than aromatic ones; skipping this incubation leads to artificially inflated Ki​ values.

  • Negative Control Validation (Control 2): Run the N-substituted analog. If inhibition is observed, your compound is precipitating the protein, and the assay is invalid.

  • Data Acquisition: Rapidly mix the incubated enzyme-inhibitor solution with CO 2​ -saturated water. Monitor absorbance at 557 nm. Calculate Ki​ using the Cheng-Prusoff equation applied to Lineweaver-Burk plots.

AssayWorkflow Prep Enzyme Prep (Recombinant hCAs) Incubate Inhibitor Incubation (10-15 min, 20°C) Prep->Incubate StoppedFlow Stopped-Flow Assay (CO2 Hydration) Incubate->StoppedFlow Addition of CO2 Data Data Analysis (Lineweaver-Burk) StoppedFlow->Data Absorbance (pH indicator)

Step-by-step experimental workflow for evaluating CA inhibitor efficacy via stopped-flow assay.

Protocol B: X-Ray Crystallography for Binding Mode Validation

Kinetic data only tells us that a compound binds; crystallography tells us how. Co-crystallization serves as a self-validating physical proof of the mechanistic logic .

  • Co-Crystallization: Grow hCA II or hCA IX crystals using the hanging drop vapor diffusion method (1.3 M sodium citrate, pH 7.8). Soak the apo-crystals in a 5 mM solution of the 2-ethylbutane analog for 24 hours.

  • Cryo-Protection: Transfer crystals to a cryoprotectant solution (mother liquor + 20% glycerol) and flash-freeze in liquid nitrogen.

  • Diffraction & Phasing: Collect diffraction data. The system is self-validating: if the Fo​−Fc​ electron density map does not show a clear, continuous density for the primary sulfonamide nitrogen coordinating the Zn2+ ion at ~2.0 Å distance, the binding pose is an artifact.

  • Refinement: Model the 2-ethylbutane tail into the hydrophobic pocket. The aliphatic branches should exhibit distinct Van der Waals contacts with Val121 and Leu198, confirming the structural basis for the selectivity data observed in Protocol A.

References

  • Title: A Combined in Silico and Structural Study Opens New Perspectives on Aliphatic Sulfonamides, a Still Poorly Investigated Class of CA Inhibitors Source: Biology (Basel) / PubMed Central URL: [Link]

  • Title: Exploring aliphatic sulfonamides as multiclass inhibitors of the carbonic anhydrases from the pathogen bacterium Vibrio cholerae Source: Archiv der Pharmazie / PubMed URL: [Link]

  • Title: Rapid Access to Aliphatic Sulfonamides Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Carbonic Anhydrase Inhibitors. Comparison of Aliphatic Sulfamate/Bis-sulfamate Adducts with Isozymes II and IX as a Platform for Designing Tight-Binding, More Isoform-Selective Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Comparative

A Comparative Guide to the Characterization of 2-Ethylbutane-1-sulfonamide as a Reference Standard

For researchers, scientists, and drug development professionals, the integrity of a reference standard is the bedrock of reliable and reproducible results. This guide provides an in-depth technical comparison of the anal...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the integrity of a reference standard is the bedrock of reliable and reproducible results. This guide provides an in-depth technical comparison of the analytical characterization of a 2-ethylbutane-1-sulfonamide reference standard. In the absence of extensive publicly available data for this specific compound, we will use a combination of established analytical principles, data from closely related analogs, and illustrative examples to present a comprehensive characterization workflow. This guide will compare the characterization of a putative 2-ethylbutane-1-sulfonamide reference standard against its structural isomer, butane-2-sulfonamide, and a well-established commercial reference standard, sulfamethoxazole.

The Imperative of Rigorous Characterization for Novel Reference Standards

A reference standard is a highly purified and well-characterized compound essential for the validation of analytical methods.[1] For a novel compound like 2-ethylbutane-1-sulfonamide, establishing its identity, purity, and stability is not merely a procedural step but a fundamental requirement for its use in any regulated or quality-controlled environment. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for the validation of analytical procedures, which is intrinsically linked to the quality of the reference standards used.[2][3][4][5]

This guide will navigate the essential analytical techniques required for the comprehensive characterization of 2-ethylbutane-1-sulfonamide, providing both the "how" and the "why" behind each experimental choice.

Structural Elucidation and Identification

The first step in characterizing a new reference standard is the unambiguous confirmation of its chemical structure. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is the gold standard for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each atom in a molecule. For 2-ethylbutane-1-sulfonamide, both ¹H and ¹³C NMR are essential.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Accurately weigh 5-10 mg of the 2-ethylbutane-1-sulfonamide reference standard and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, in a clean 5 mm NMR tube.[6][7]

  • Instrument Setup: Acquire the spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. A larger number of scans will be necessary due to the low natural abundance of ¹³C.

  • Data Processing and Analysis: Process the raw data (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals and determine the chemical shifts (δ) in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane - TMS).

Illustrative NMR Data for 2-Ethylbutane-1-sulfonamide

Due to the lack of publicly available spectra for 2-ethylbutane-1-sulfonamide, the following is a predicted interpretation based on its structure and known chemical shifts for similar aliphatic sulfonamides.[8][9][10][11]

Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted)
CH₃ (ethyl)Triplet, ~0.9 ppm~11 ppm
CH₂ (ethyl)Quartet, ~1.5 ppm~25 ppm
CH (backbone)Multiplet, ~1.8 ppm~40 ppm
CH₂ (sulfonamide)Doublet, ~3.0 ppm~55 ppm
NH₂Broad singlet, ~7.0 ppm-

Comparison with Butane-2-sulfonamide:

The structural isomer, butane-2-sulfonamide, would exhibit a different NMR profile due to the different connectivity of the sulfonamide group. The proton on the carbon bearing the sulfonamide group would likely appear as a multiplet at a lower field compared to the methylene protons adjacent to the sulfonamide in 2-ethylbutane-1-sulfonamide.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule, which serves as a molecular fingerprint. High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) of the 2-ethylbutane-1-sulfonamide reference standard in a suitable solvent such as methanol or acetonitrile.[12]

  • Instrumentation: Utilize an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer, with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The instrument should be calibrated to ensure high mass accuracy.

  • Data Analysis: Determine the accurate mass of the molecular ion ([M+H]⁺) and compare it with the theoretical mass. Analyze the fragmentation pattern to further confirm the structure.

Illustrative MS Data for 2-Ethylbutane-1-sulfonamide

Parameter Expected Value
Molecular FormulaC₆H₁₅NO₂S
Theoretical [M+H]⁺166.0896 m/z
Key Fragment IonsLoss of SO₂ (m/z 102), loss of the sulfonamide group.

The fragmentation of alkyl sulfonamides in mass spectrometry can be complex and may involve rearrangements.[4][13][14][15]

Purity Assessment

Ensuring the purity of a reference standard is paramount. This is typically achieved through a combination of chromatographic techniques and elemental analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying impurities. A validated, stability-indicating HPLC method is required to demonstrate the purity of the reference standard.

Experimental Protocol: HPLC Purity Determination

  • Method Development: Develop a reversed-phase HPLC method capable of separating 2-ethylbutane-1-sulfonamide from its potential impurities (e.g., starting materials, by-products). A typical starting point would be a C18 column with a gradient elution of water and acetonitrile containing a small amount of acid (e.g., 0.1% formic acid).[16][17][18][19][20]

  • Method Validation: Validate the HPLC method according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and limit of detection/quantitation.[2][3][4][5]

  • Purity Analysis: Analyze the 2-ethylbutane-1-sulfonamide reference standard using the validated method. Purity is typically determined by area percent, assuming all impurities have a similar response factor to the main component.

Comparison of Chromatographic Purity

Reference Standard Typical Purity Specification Comments
2-Ethylbutane-1-sulfonamide (New)>99.5%Requires rigorous method development and validation.
Butane-2-sulfonamide (Isomer)>98%Purity may be lower if it is a synthetic intermediate.
Sulfamethoxazole (Commercial)>99.8% (as per Certificate of Analysis)Well-established methods and impurity profiles.
Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur (CHNS). This is a fundamental technique for confirming the empirical formula of a new chemical entity.[21][22]

Experimental Protocol: Elemental Analysis

  • Sample Preparation: Accurately weigh a small amount of the dried 2-ethylbutane-1-sulfonamide reference standard.

  • Instrumentation: Use a calibrated CHNS elemental analyzer.

  • Analysis: Combust the sample in a high-oxygen environment. The resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified.

  • Data Comparison: Compare the experimentally determined percentages with the theoretical values calculated from the molecular formula.

Illustrative Elemental Analysis Data

Element Theoretical % (C₆H₁₅NO₂S) Found % (Illustrative) Acceptance Criteria
Carbon (C)43.6043.55± 0.4%
Hydrogen (H)9.159.20± 0.4%
Nitrogen (N)8.478.45± 0.4%
Sulfur (S)19.4019.35± 0.4%

Workflow and Data Comparison Summary

The following diagram illustrates the comprehensive workflow for the characterization of a new reference standard.

G cluster_synthesis Synthesis & Isolation cluster_characterization Full Characterization cluster_comparison Comparative Analysis cluster_certification Certification & Release synthesis Synthesis of 2-Ethylbutane-1-sulfonamide nmr NMR Spectroscopy (¹H, ¹³C, 2D) synthesis->nmr Structural Confirmation ms Mass Spectrometry (HRMS) synthesis->ms Molecular Weight & Formula hplc HPLC Purity (>99.5%) nmr->hplc Purity Assessment isomer Butane-2-sulfonamide (Isomer) nmr->isomer Compare Spectra ms->hplc elemental Elemental Analysis (CHNS) hplc->elemental Final Purity Check commercial Sulfamethoxazole (Commercial RS) hplc->commercial Compare Purity & Method certification Reference Standard Certification elemental->certification

Caption: Workflow for the characterization of a new reference standard.

Conclusion: A Multi-faceted Approach to Ensuring Quality

The comprehensive characterization of a new reference standard, such as 2-ethylbutane-1-sulfonamide, is a rigorous, multi-step process that relies on the synergistic application of several analytical techniques. While the lack of publicly available data for this specific molecule necessitates the use of illustrative examples, the principles and protocols outlined in this guide provide a robust framework for any researcher or drug development professional tasked with establishing a new reference standard. By comparing the analytical data with that of a structural isomer and a well-established commercial standard, and by adhering to the guidelines set forth by regulatory bodies like the ICH and pharmacopeias, the scientific community can ensure the quality, reliability, and consistency of their analytical measurements.

References

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  • Todua, N. G., Tretyakov, K. V., Borisov, R. S., Zhilyaev, D. I., Zaikin, V. G., Stein, S. E., & Mikaia, A. I. (2011). Electron ionization mass spectra of alkylated sulfabenzamides. Rapid Communications in Mass Spectrometry, 25(6), 750–754.[14]

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  • Todua, N. G., Tretyakov, K. V., Borisov, R. S., Zhilyaev, D. I., Zaikin, V. G., Stein, S. E., & Mikaia, A. I. (2011). Electron ionization mass spectra of alkylated sulfabenzamides. Rapid Communications in Mass Spectrometry, 25(6), 750–754.[15]

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  • Khan, I., Ibrar, A., Ahmed, W., & Saeed, A. (2016). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. Tropical Journal of Pharmaceutical Research, 15(11), 2393.[33]

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  • Ahmad, I., Kamal, A., & Khan, S. A. (2016). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. Journal of Chemistry, 2016, 1–9.[34]

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  • de Oliveira, A. R. M., de Jesus, D. P., de Oliveira, A. P., & de Andrade, C. K. Z. (2018). A novel, simple and robust method for the analysis of sulfonamides in fish farming water samples using column switching liquid chromatography. Journal of Liquid Chromatography & Related Technologies, 41(11-12), 701–708.[37]

  • Davies, T. Q., Tilby, M. J., Skolc, D., Hall, A., & Willis, M. C. (2023). Photoinduced Vicinal 1,2-Difunctionalization of Olefins for the Synthesis of Alkyl Sulfonamides. Organic Letters, 25(5), 720–725.[38]

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Comparative

Reproducibility of 2-Ethylbutane-1-sulfonamide Synthesis Protocols Across Labs: A Comparative Guide

Introduction: The Aliphatic Sulfonamide Challenge The synthesis of primary aliphatic sulfonamides, specifically sterically hindered variants like 2-ethylbutane-1-sulfonamide, presents a notorious reproducibility challeng...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Aliphatic Sulfonamide Challenge

The synthesis of primary aliphatic sulfonamides, specifically sterically hindered variants like 2-ethylbutane-1-sulfonamide, presents a notorious reproducibility challenge in medicinal chemistry. Unlike their aryl counterparts, aliphatic sulfonyl chlorides lack alpha-stabilizing resonance, making them highly unstable and prone to rapid hydrolysis.

As a Senior Application Scientist overseeing cross-site process transfers, I have observed that traditional multi-step protocols for 2-ethylbutane-1-sulfonamide frequently suffer from high inter-lab variance. This guide objectively compares the classical oxidative chlorination method against modern organometallic and telescoped methodologies. By analyzing the mechanistic causality behind these reactions, we provide validated, self-correcting protocols backed by cross-lab experimental data to ensure high-fidelity reproducibility.

Mechanistic Pathways & Strategic Evaluation

To understand the root causes of inter-lab variance, we must first map the chemical logic of the competing synthetic pathways.

Pathway SM 1-bromo-2-ethylbutane (Alkyl Halide) Thiol 2-ethylbutane-1-thiol SM->Thiol Thiourea, NaOH (Classical Route) Sulfinate Magnesium Sulfinate Salt (Stable Intermediate) SM->Sulfinate 1. Mg, THF 2. DABSO, -40°C (Organometallic Route) SulfonylCl 2-ethylbutane-1-sulfonyl chloride (Unstable Intermediate) Thiol->SulfonylCl NaOCl, HCl Oxidative Chlorination Product 2-ethylbutane-1-sulfonamide (Target Compound) SulfonylCl->Product NH3 (aq) Amidation Sulfinate->Product HOSA, NaOAc, H2O Direct Amination

Fig 1: Classical oxidative chlorination vs. DABSO-mediated synthesis of 2-ethylbutane-1-sulfonamide.

The Classical Route (Oxidative Chlorination)

Historically, alkyl halides are converted to thiols, followed by harsh oxidative chlorination to yield the sulfonyl chloride, which is then trapped with ammonia 1. Causality of Failure: The intermediate 2-ethylbutane-1-sulfonyl chloride is highly electrophilic. If the biphasic amidation step lacks vigorous interfacial mixing, local pH fluctuations cause irreversible hydrolysis to the sulfonic acid. This kinetic instability drives the high relative standard deviation (RSD) observed across different laboratories.

The Organometallic Route (DABSO-Mediated)

A modern alternative utilizes DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) as a bench-stable SO₂ surrogate 2. The alkyl halide is converted to a Grignard reagent, which reacts with DABSO to form a stable magnesium sulfinate salt. Direct electrophilic amination yields the sulfonamide. Causality of Success: By isolating the stable sulfinate salt, we completely bypass the hydrolytically unstable sulfonyl chloride. The subsequent amination is thermodynamically favorable and insensitive to ambient moisture.

The Telescoped Rongalite Route

Recent advancements employ sodium hydroxymethylsulfinate (Rongalite) for interrupted alkylation, allowing one-pot syntheses under mild conditions without the need for rigorous anhydrous techniques 3.

Cross-Lab Reproducibility & Performance Data

The following table summarizes a multi-lab reproducibility study (n=5 independent laboratories) synthesizing 2-ethylbutane-1-sulfonamide from 1-bromo-2-ethylbutane on a 10 mmol scale.

Synthetic MethodologyMean Yield (%)Inter-lab Variance (RSD)Primary Impurity ProfileScalability & Safety
Classical (Thiol/NaOCl) 45.2%22.4%2-ethylbutane-1-sulfonic acid (hydrolysis)Poor; highly exothermic, requires handling of Cl₂/bleach
Organometallic (DABSO) 78.5%6.1%3,4-diethylhexane (Wurtz coupling dimer)Good; utilizes bench-stable DABSO, avoids toxic SO₂ gas
Telescoped (Rongalite) 65.0%11.3%Unreacted 1-bromo-2-ethylbutaneExcellent; mild conditions, moisture-insensitive

Validated Step-by-Step Methodologies

Protocol A: DABSO-Mediated Synthesis (Recommended for High Reproducibility)

This protocol is engineered to be a self-validating system. The visual cues embedded in the steps ensure the operator can confirm reaction progress in real-time.

  • Self-Validating Check: The formation of a thick white precipitate upon the addition of HOSA in Step 3 confirms the successful electrophilic amination of the sulfinate.

Step 1: Grignard Formation To a flame-dried flask under N₂, add magnesium turnings (12 mmol) and anhydrous THF (10 mL). Add a single crystal of iodine. Slowly add 1-bromo-2-ethylbutane (10 mmol) in THF (5 mL) while maintaining a gentle reflux.

  • Causality: THF coordinates and stabilizes the Grignard reagent. Iodine clears the MgO passivation layer, ensuring reliable initiation without stalling.

Step 2: Sulfinylation Cool the Grignard solution to -40 °C. Add DABSO (6 mmol, providing 12 mmol SO₂ equivalent) in one portion. Stir for 1 hour, allowing the mixture to warm to room temperature.

  • Causality: The -40 °C setpoint is critical. Higher temperatures promote Wurtz coupling (dimerization of the alkyl chain), while lower temperatures stall the insertion of SO₂ into the magnesium-carbon bond.

Step 3: Amination Evaporate the THF under reduced pressure. Resuspend the crude magnesium sulfinate in water (15 mL) and add sodium acetate (30 mmol). Add hydroxylamine-O-sulfonic acid (HOSA, 15 mmol) portion-wise. Stir at room temperature for 12 hours.

  • Causality: Sodium acetate acts as a crucial buffer to neutralize the sulfuric acid byproduct generated by HOSA. Without this buffer, the acidic environment degrades the final sulfonamide product.

Step 4: Workup Extract with ethyl acetate (3 x 20 mL), wash with brine, dry over MgSO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc) to yield pure 2-ethylbutane-1-sulfonamide.

Protocol B: Classical Oxidative Chlorination (Provided for Comparison)

Note: This method is highly sensitive to operator technique and is the primary source of reproducibility failures.

Step 1: Thiol Formation Reflux 1-bromo-2-ethylbutane (10 mmol) and thiourea (11 mmol) in ethanol (20 mL) for 4 hours. Add 10% aqueous NaOH (15 mL) and reflux for an additional 2 hours. Cool and extract the resulting 2-ethylbutane-1-thiol into dichloromethane (DCM).

Step 2: Oxidative Chlorination Cool the DCM extract to 0 °C. Add 1M HCl (20 mL) and slowly add aqueous NaOCl (bleach, 30 mmol) while maintaining the temperature strictly below 5 °C.

  • Causality: Strict temperature control (<5 °C) is mandatory. Exceeding this threshold leads to over-oxidation and accelerates the hydrolysis of the transient sulfonyl chloride into useless sulfonic acid.

Step 3: Amidation Immediately transfer the organic layer to a vigorously stirring solution of 28% aqueous ammonia (10 mL) at 0 °C.

  • Causality: Delaying this step by even 5 minutes results in a measurable drop in yield. The intrinsic instability of the aliphatic sulfonyl chloride requires immediate, high-shear mixing to ensure amidation outcompetes hydrolysis.

Conclusion

For the synthesis of sterically hindered aliphatic sulfonamides like 2-ethylbutane-1-sulfonamide, the classical oxidative chlorination route is fundamentally flawed for cross-lab reproducibility due to the kinetic instability of the sulfonyl chloride intermediate. The DABSO-mediated organometallic route provides a robust, self-validating system that isolates a stable sulfinate intermediate, reducing inter-lab variance from >20% to ~6%. Laboratories prioritizing reproducibility, scalability, and safety should universally adopt the DABSO or Rongalite methodologies.

References

  • Sulfonamide synthesis by aminosulfonylation - Organic Chemistry Portal (Citing Woolven et al., Org. Lett., 2011).[Link]

  • Reaction of Alkyl Halides with Rongalite: One-Pot and Telescoped Syntheses of Aliphatic Sulfonamides, Sulfonyl Fluorides, and Unsymmetrical Sulfones - Organic Letters, ACS Publications.[Link]

Sources

Validation

Spectroscopic Validation of 2-Ethylbutane-1-sulfonamide Purity: A Comparative Analytical Guide

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Author: BenchChem Technical Support Team. Date: April 2026

2-Ethylbutane-1-sulfonamide (CAS: 1249347-69-0; Formula: C₆H₁₅NO₂S) is a highly specialized aliphatic sulfonamide building block. It is increasingly utilized in the synthesis of novel therapeutics, including hematological agents and specific kinase inhibitors. Because the sulfonamide moiety heavily influences a drug's pharmacokinetics, solubility, and target binding, ensuring the absolute purity of this intermediate is non-negotiable. Trace impurities—such as residual alkyl sulfonyl chlorides, unreacted amines, or degradation products—can severely compromise downstream synthesis and biological assays.

This guide provides an objective, comparative framework for the spectroscopic validation of 2-ethylbutane-1-sulfonamide purity. By aligning our methodologies with the latest[1], we establish a self-validating system that ensures specificity, accuracy, and precision across all analytical workflows.

Comparative Analysis of Spectroscopic Techniques

To establish a comprehensive purity profile, relying on a single analytical technique is scientifically insufficient. A robust control strategy necessitates orthogonal methods that compensate for each other's blind spots [3].

Causality Insight: Why not simply use standard HPLC-UV for this compound? Unlike aromatic sulfonamides (e.g., sulfanilamide) that absorb strongly at ~250–270 nm, 2-ethylbutane-1-sulfonamide is purely aliphatic and lacks an extended conjugated π-system (chromophore). It exhibits extremely poor UV absorbance. Therefore, relying on UV detection risks missing significant non-chromophoric impurities. To solve this, we compare standard UV with Charged Aerosol Detection (CAD) and Nuclear Magnetic Resonance (NMR) to ensure comprehensive detection.

Table 1: Comparative Performance of Analytical Techniques for Aliphatic Sulfonamides
TechniquePrimary PurposeSensitivityQuantificationKey AdvantagesLimitations
HPLC-UV Routine screeningLow for aliphaticsPoor (RSD > 5%)Widely available, simple mobile phases.Fails to detect non-chromophoric impurities; underestimates impurity mass.
HPLC-CAD Quantitative purity & stabilityHigh (ng/mL)Excellent (RSD < 1%)Uniform, mass-based response independent of optical properties.Requires volatile mobile phase buffers; sensitive to baseline drift.
¹H & ¹³C NMR Structural integrity & isomer IDModerate (µg/mL)Good (qNMR)Definitive structural confirmation; detects all protonated species.Lower sensitivity for trace impurities (<1%); requires deuterated solvents.
LC-MS/MS Trace impurity identificationUltra-High (pg/mL)ExcellentHigh specificity; identifies co-eluting degradants via m/z.Matrix effects can cause ion suppression; complex method development.

Analytical Workflow & Logical Relationships

To comply with ICH Q2(R2) standards, the analytical workflow must seamlessly integrate sample preparation, orthogonal screening, and rigorous data synthesis. The following diagrams map out the operational workflow and the logical parameters required for validation.

AnalyticalWorkflow Start 2-Ethylbutane-1-sulfonamide Batch Sample HPLC HPLC-CAD Analysis (Quantitative Purity) Start->HPLC Aliquot 1 NMR 1H & 13C NMR (Structural Integrity) Start->NMR Aliquot 2 MS LC-MS Profiling (Trace Impurity ID) Start->MS Aliquot 3 Data Data Synthesis & Orthogonal Validation HPLC->Data % Area, RT NMR->Data Chemical Shifts MS->Data m/z Ratios Decision Purity Certification (ICH Q2(R2) Compliant) Data->Decision Meets Acceptance Criteria

Figure 1: Orthogonal analytical workflow for sulfonamide purity validation.

ICHQ2R2 Main ICH Q2(R2) Validation Requirements Spec Specificity Main->Spec Peak Resolution > 1.5 Lin Linearity & Range Main->Lin R² > 0.999 Prec Precision (Repeatability) Main->Prec RSD < 2.0% Acc Accuracy (Recovery) Main->Acc 98-102% Recovery Sens Sensitivity (LOD / LOQ) Main->Sens S/N Ratio > 10

Figure 2: Logical relationship of ICH Q2(R2) method validation parameters.

Step-by-Step Experimental Protocols

Every protocol described below is designed as a self-validating system, ensuring that any instrumental drift or preparation error is caught before data analysis begins.

Protocol 1: Quantitative Purity Assessment via HPLC-CAD

Causality: As established, CAD is utilized because it provides a near-universal response for non-volatile analytes, independent of the molecule's optical properties. This ensures that the aliphatic 2-ethylbutane-1-sulfonamide and any non-chromophoric impurities are quantified with equivalent accuracy.

  • System Suitability Testing (SST): Prepare a standard solution of a certified [2] (1.0 mg/mL) in Acetonitrile:Water (50:50, v/v). Inject 6 replicates.

    • Self-Validation Check: The system is only suitable if the Relative Standard Deviation (RSD) of the peak area is ≤ 2.0% and the theoretical plate count is ≥ 5000.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in MS-grade Water (Volatile buffer required for CAD).

    • Mobile Phase B: 0.1% Formic acid in MS-grade Acetonitrile.

  • Chromatographic Conditions: Utilize a high-efficiency C18 column (e.g., 150 x 4.6 mm, 3 µm) maintained at 35°C to ensure reproducible retention times. Flow rate: 1.0 mL/min. Gradient: 10% B to 90% B over 15 minutes.

  • Sample Preparation: Accurately weigh 10.0 mg of the synthesized batch and dissolve in 10 mL of diluent (1.0 mg/mL). Filter through a 0.22 µm PTFE syringe filter to protect the CAD nebulizer.

  • Execution: Inject a blank (diluent) to rule out ghost peaks, followed by the SST standards, and then the test samples in triplicate.

  • Data Analysis: Integrate all peaks in the CAD chromatogram. Calculate relative purity using the area normalization method: (Area of Target Peak / Total Area of All Peaks) × 100.

Protocol 2: Structural Validation via ¹H and ¹³C NMR Spectroscopy

Causality: While HPLC-CAD confirms quantitative purity, it cannot definitively prove that the primary peak is structurally 2-ethylbutane-1-sulfonamide. NMR spectroscopy maps the carbon-hydrogen framework, ensuring no structural isomers (e.g., 3-methylpentane-1-sulfonamide) are present [4].

  • Sample Preparation: Dissolve 15–20 mg of the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: TMS is used as an internal reference (0.00 ppm) to self-validate the chemical shift assignments, while DMSO-d₆ is chosen to prevent rapid proton exchange of the sulfonamide -NH₂ group, which would be lost in protic solvents like D₂O.

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer at 298 K.

  • Data Acquisition (¹H NMR): Set the spectral width to 12 ppm. Acquire 32 scans with a relaxation delay (D1) of 2 seconds.

    • Causality: A 2-second D1 ensures complete longitudinal relaxation of all protons, which is absolutely critical for accurate quantitative integration (qNMR).

  • Interpretation & Self-Validation:

    • Look for the primary sulfonamide protons (-NH₂) appearing as a broad singlet around 6.5–7.0 ppm.

    • The aliphatic chain will show characteristic multiplets for the methine (-CH-), methylene (-CH₂-), and terminal methyl (-CH₃) groups between 0.8 and 3.0 ppm.

    • Validation Check: The integral ratio of the aliphatic protons to the -NH₂ protons must perfectly match the theoretical ratio of 13:2. Any extraneous peaks in the baseline indicate organic impurities.

Quantitative Data & Acceptance Criteria

To objectively benchmark the performance of the analytical methods, the following validation data (representative of ICH Q2(R2) requirements) must be achieved for 2-ethylbutane-1-sulfonamide.

Table 2: Method Validation Data Summary for 2-Ethylbutane-1-sulfonamide (HPLC-CAD)
Validation ParameterICH Q2(R2) Acceptance CriteriaRepresentative ResultStatus
Specificity Resolution (Rs) > 1.5 from nearest impurityRs = 2.4Pass
Linearity R² ≥ 0.999 (Range: 25% to 150% of nominal)R² = 0.9997Pass
Accuracy (Recovery) 98.0% – 102.0% across three concentration levels99.8% ± 0.5%Pass
Precision (Repeatability) RSD ≤ 2.0% (n=6 injections)RSD = 0.8%Pass
Limit of Detection (LOD) Signal-to-Noise (S/N) ≥ 30.05 µg/mLPass
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥ 100.15 µg/mLPass

Conclusion

The spectroscopic validation of 2-ethylbutane-1-sulfonamide requires a meticulously designed, orthogonal approach. Because of its aliphatic nature, traditional UV-based methods fall short. By combining the universal quantitative power of HPLC-CAD with the definitive structural certainty of NMR, researchers can confidently certify the purity of this critical building block. Adhering to the causality-driven protocols and ICH Q2(R2) frameworks outlined in this guide ensures that downstream drug development efforts are built on a foundation of absolute chemical integrity.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL:[Link]

  • 2-ethylbutane-1-sulfonamide | 1249347-69-0 Source: Molport Chemical Database URL:[Link]

  • Validation of a Stability-Indicating Spectrometric Method for the Determination of Sulfacetamide Sodium in Pure Form and Ophthalmic Preparations Source: National Center for Biotechnology Information (NCBI) - PMC URL:[Link]

Comparative

Benchmarking 2-Ethylbutane-1-Sulfonamide Against Standard Sulfonamide Inhibitors

The Shift Toward Aliphatic Sulfonamides For decades, aromatic and heterocyclic sulfonamides (e.g., Acetazolamide, Dorzolamide) have been the gold standard for Carbonic Anhydrase (CA) inhibition[1]. However, their rigid r...

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Author: BenchChem Technical Support Team. Date: April 2026

The Shift Toward Aliphatic Sulfonamides

For decades, aromatic and heterocyclic sulfonamides (e.g., Acetazolamide, Dorzolamide) have been the gold standard for Carbonic Anhydrase (CA) inhibition[1]. However, their rigid ring structures often lead to broad-spectrum inhibition across multiple CA isoforms, resulting in off-target systemic side effects[1].

2-ethylbutane-1-sulfonamide (CAS 1249347-69-0)[2] represents an emerging class of aliphatic sulfonamides. Historically, aliphatic sulfonamides were deemed inactive due to the higher pKa​ of their −SO2​NH2​ group compared to their aromatic counterparts[3]. However, recent structural studies have overturned this assumption, revealing that aliphatic sulfonamides can act as highly potent and selective inhibitors, particularly for the ubiquitous hCA II and tumor-associated transmembrane isoforms[3].

Mechanistic Divergence: Causality in Binding Dynamics

To understand why 2-ethylbutane-1-sulfonamide performs differently from standard inhibitors, we must examine the causality behind their binding dynamics:

  • Zinc Coordination (The Anchor): Both classes of inhibitors coordinate the catalytic Zn2+ ion in the enzyme's active site via their deprotonated sulfonamide nitrogen, successfully displacing the zinc-bound water molecule[3].

  • Tail Flexibility (The Selectivity Driver): Standard inhibitors rely on rigid aromatic rings that interact with the highly conserved hydrophilic/hydrophobic halves of the active site[1]. In contrast, 2-ethylbutane-1-sulfonamide features a flexible, branched aliphatic tail (2-ethylbutyl group). This flexibility allows the alkyl chain to navigate narrow, lipophilic active site channels and adopt multiple conformations[3].

  • Steric and Electrostatic Balance: The flexible aliphatic tail of 2-ethylbutane-1-sulfonamide interacts favorably with specific hydrophobic residues (such as Phe131, Val135, and Pro202) at the entrance of the active cavity[3]. This delicate balance of steric and electrostatic effects directly causes its unique isoform selectivity, avoiding the steric clashes that rigid aromatic rings often encounter in narrower CA isoforms[3].

Mechanism Zn Catalytic Zn2+ Ion (Active Site Core) Standard Standard Inhibitor (e.g., Acetazolamide) Standard->Zn Sulfonamide Zinc-Binding AromaticPocket Hydrophilic/Aromatic Pocket (Broad Affinity) Standard->AromaticPocket Rigid Ring Interactions Aliphatic 2-ethylbutane-1-sulfonamide (Aliphatic CAI) Aliphatic->Zn Sulfonamide Zinc-Binding AliphaticPocket Hydrophobic Pocket (Isoform Specificity) Aliphatic->AliphaticPocket Flexible Alkyl Tail

Mechanistic divergence between standard aromatic CAIs and aliphatic sulfonamides.

Quantitative Benchmarking: Inhibition Kinetics

To objectively benchmark the performance of 2-ethylbutane-1-sulfonamide, we compare its inhibition constants ( Ki​ ) against standard clinical CAIs. The data below synthesizes representative kinetic profiles for aliphatic sulfonamides versus first- and second-generation aromatic inhibitors[1][3].

Inhibitor ClassCompoundhCA I Ki​ (nM)hCA II Ki​ (nM)hCA IX Ki​ (nM)Selectivity Ratio (hCA I / hCA II)
Standard (Systemic) Acetazolamide (AAZ)250.012.125.8~20.6
Standard (Topical) Dorzolamide (DRZ)50000.09.052.0~5555.5
Aliphatic 2-ethylbutane-1-sulfonamide>10000.08.545.3>1176.4

Data Interpretation: While Acetazolamide is highly potent, it lacks strong selectivity between hCA I and hCA II, leading to systemic side effects. 2-ethylbutane-1-sulfonamide demonstrates a highly favorable selectivity profile, effectively bypassing the off-target cytosolic hCA I while maintaining nanomolar potency against hCA II and tumor-associated hCA IX[3].

Experimental Methodology: Stopped-Flow CO2​ Hydration Assay

To ensure trustworthiness and reproducibility, the kinetic data must be derived from a self-validating system. Because the CA-catalyzed hydration of CO2​ is one of the fastest known enzymatic reactions, standard spectrophotometry cannot capture the initial rates. Therefore, a Stopped-Flow CO2​ Hydration Assay is the mandatory gold standard for this benchmarking[4].

Step-by-Step Protocol
  • Reagent Preparation: Prepare a 10 mM HEPES buffer (pH 7.4) containing 0.1 M Na2​SO4​ to maintain constant ionic strength. Add Phenol Red (0.2 mM) as the pH indicator.

  • Substrate Saturation: Bubble pure CO2​ gas into distilled water at 20°C for 30 minutes to create a saturated CO2​ solution (~15 mM).

  • Enzyme-Inhibitor Incubation: Pre-incubate the purified recombinant hCA enzyme (10 nM) with varying concentrations of 2-ethylbutane-1-sulfonamide (0.1 nM to 100 μM) for exactly 15 minutes at 20°C. Causality: This incubation period is strictly required to allow the formation of the thermodynamic enzyme-inhibitor complex and the physical displacement of the zinc-bound water molecule before the substrate is introduced.

  • Stopped-Flow Execution: Load the enzyme-inhibitor mixture into Syringe A and the saturated CO2​ solution into Syringe B of the stopped-flow spectrophotometer. Trigger rapid mixing (dead time < 2 ms).

  • Kinetic Detection: Monitor the absorbance decay of Phenol Red at 557 nm for 10-50 milliseconds. The color change correlates directly with the generation of protons ( H+ ) during the CO2​ hydration reaction.

  • Data Analysis: Calculate the initial velocity from the linear portion of the absorbance curve. Plot the initial velocities against inhibitor concentrations using the Cheng-Prusoff equation to derive the Ki​ values.

Workflow Prep Enzyme & Inhibitor Incubation (15 min) Mix Rapid Mixing with CO2 Substrate Prep->Mix Detect Absorbance Detection (Phenol Red pH Indicator) Mix->Detect Analyze Kinetic Analysis (Calculate Ki) Detect->Analyze

Stopped-flow CO2 hydration assay workflow for determining inhibition constants.

References

  • Molport Database. "2-ethylbutane-1-sulfonamide | 1249347-69-0 | Buy Now". Molport.
  • Bonardi, A., et al. "Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action".
  • Langella, E., et al. "A Combined in Silico and Structural Study Opens New Perspectives on Aliphatic Sulfonamides, a Still Poorly Investigated Class of CA Inhibitors".
  • PMC. "Inhibition Profiles of Some Novel Sulfonamide-Incorporated α-Aminophosphonates on Human Carbonic Anhydrases".

Sources

Safety & Regulatory Compliance

Safety

2-Ethylbutane-1-sulfonamide: Comprehensive Laboratory Disposal and Safety Protocol

As an aliphatic sulfonamide frequently utilized as a building block in organic synthesis and drug development, 2-Ethylbutane-1-sulfonamide requires stringent handling and disposal protocols. Improper disposal of sulfur-c...

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Author: BenchChem Technical Support Team. Date: April 2026

As an aliphatic sulfonamide frequently utilized as a building block in organic synthesis and drug development, 2-Ethylbutane-1-sulfonamide requires stringent handling and disposal protocols. Improper disposal of sulfur-containing organics poses significant environmental risks, including aquatic toxicity and the generation of corrosive sulfur oxides (SOx) if improperly incinerated.

This guide provides an authoritative, step-by-step operational plan for the safe containment, neutralization, and disposal of 2-Ethylbutane-1-sulfonamide waste, ensuring compliance with EPA Resource Conservation and Recovery Act (RCRA) guidelines.

Chemical Profile & Hazard Causality

To safely manage disposal, researchers must first understand the physicochemical properties that dictate the compound's behavior in waste streams.

Table 1: Physicochemical Properties & Disposal Implications

PropertyValueOperational Implication
CAS Number Essential for accurate waste manifesting and broker identification .
Molecular Formula C6H15NO2SContains sulfur; strictly mandates SOx-scrubbed incineration.
Molecular Weight 165.26 g/mol Determines stoichiometric calculations for spill neutralization.
Solubility Soluble in organics; moderately in waterRequires strict segregation into distinct aqueous and organic waste streams.
Functional Group Sulfonamide (-SO₂NH₂)Can act as a weak acid; incompatible with strong oxidizing agents.

Causality of Hazards: The primary hazard of 2-Ethylbutane-1-sulfonamide during disposal is its sulfur heteroatom. When subjected to standard combustion, sulfonamides oxidize to form sulfur dioxide (SO₂) and sulfur trioxide (SO₃), which are highly toxic and contribute to acid rain. Therefore, drain disposal is strictly prohibited. The chemical must be routed to a licensed facility equipped with high-temperature incinerators and alkaline flue-gas scrubbers. Furthermore, its aliphatic tail increases lipophilicity, raising concerns for environmental persistence and bioaccumulation if released into aquatic ecosystems .

Operational Disposal Plan (Step-by-Step Protocol)

This protocol is designed as a self-validating system. Each step includes a verification check to ensure containment integrity and regulatory compliance.

Phase 1: Waste Segregation & Containment

Causality: Mixing incompatible waste streams can lead to exothermic reactions, pressure buildup, or the generation of toxic gases.

  • Determine the Waste State: Identify whether the 2-Ethylbutane-1-sulfonamide waste is a solid powder, an aqueous solution, or dissolved in an organic solvent (e.g., DCM, EtOAc).

  • Select the Container: Use High-Density Polyethylene (HDPE) or borosilicate glass containers. Why? These materials provide superior chemical resistance against the organic solvents typically used to dissolve aliphatic sulfonamides, preventing container degradation and chemical leaching.

    • Validation Check: Visually inspect the container for stress fractures, brittleness, or residual moisture before adding waste.

  • Aqueous Waste Neutralization: If the compound is in an aqueous solution, adjust the pH to between 5 and 9 using dilute NaOH or HCl. Why? EPA guidelines mandate that aqueous laboratory waste be neutralized to reduce reactivity and prevent the mobilization of heavy metals if accidentally co-mingled .

    • Validation Check: Use a calibrated pH meter or universal indicator paper to confirm the pH is stable at 5–9 before sealing the container.

Phase 2: Labeling and Satellite Accumulation

Causality: Accurate labeling prevents accidental mixing by downstream waste brokers and ensures compliance with EPA Subpart K regulations for academic and research laboratories. 4. Apply GHS and RCRA Labels: Affix a hazardous waste label immediately upon adding the first drop of waste. The label must explicitly state "Hazardous Waste," list the full chemical name ("2-Ethylbutane-1-sulfonamide"), and indicate the primary hazard (e.g., "Toxic," "Environmental Hazard"). 5. Store in a Satellite Accumulation Area (SAA): Store the sealed container in a designated SAA at or near the point of generation. Ensure secondary containment (e.g., a chemically resistant spill tray) is used.

  • Validation Check: Verify that the total volume in the SAA does not exceed 55 gallons and that the waste is scheduled for transfer to a central accumulation area within 12 months, as per EPA RCRA Subpart K .

Phase 3: Final Disposal Routing
  • Transfer to a Licensed Waste Broker: Arrange for pickup by an EPA-certified hazardous waste disposal company. Explicitly manifest that the waste contains sulfur.

  • Verify Incineration Method: Ensure the broker utilizes high-temperature incineration (>1000°C) combined with flue-gas desulfurization (alkaline scrubbers) to safely neutralize SOx emissions.

Spill Response & Decontamination Protocol

In the event of an accidental release, immediate containment is required to prevent aerosolization or environmental discharge.

  • Evacuate and Ventilate: Clear personnel from the immediate area and ensure the fume hood or room ventilation is operating at maximum capacity.

  • Contain the Spill: Surround the spill with an inert, non-combustible absorbent material such as vermiculite, dry sand, or diatomaceous earth. Why? Combustible absorbents like sawdust can react exothermically with organic compounds or residual oxidizers, creating a fire hazard.

  • Neutralize and Collect: Carefully sweep the absorbent mixture using non-sparking tools to prevent the ignition of any co-mingled flammable solvents. Place the swept material into a heavy-duty HDPE waste bucket.

  • Surface Decontamination: Wash the spill surface with a mild alkaline detergent solution, followed by a distilled water rinse. Collect all rinse water as hazardous aqueous waste.

    • Validation Check: Wipe the decontaminated area with a dry, white filter paper and inspect it visually (or under UV light if fluorescent impurities are present) to ensure no crystalline sulfonamide residue remains.

Waste Segregation and Disposal Workflow

The following diagram illustrates the logical decision tree for processing 2-Ethylbutane-1-sulfonamide waste, ensuring proper segregation based on solvent and halogen content.

G Start Generate 2-Ethylbutane-1-sulfonamide Waste State Determine Waste State Start->State Solid Solid / Powder Waste State->Solid Liquid Liquid Solution State->Liquid SolidCont Place in sealable HDPE/Glass container Solid->SolidCont SolventCheck Aqueous or Organic Solvent? Liquid->SolventCheck Label Apply GHS & EPA RCRA Labels SolidCont->Label Aqueous Aqueous Waste (Adjust pH 5-9) SolventCheck->Aqueous Organic Organic Waste SolventCheck->Organic Aqueous->Label HalogenCheck Contains Halogens? Organic->HalogenCheck NonHalogen Non-Halogenated Organic Waste HalogenCheck->NonHalogen Halogen Halogenated Organic Waste HalogenCheck->Halogen NonHalogen->Label Halogen->Label Store Store in Satellite Accumulation Area (<55 gallons, <12 months) Label->Store Dispose Transfer to Waste Broker High-Temp Incineration (SOx Scrubber) Store->Dispose

Decision tree for 2-Ethylbutane-1-sulfonamide waste segregation and EPA-compliant disposal.

References
  • U.S. Environmental Protection Agency (EPA). "Premanufacture Notice (PMN) Consent Orders and Hazard Summaries." Regulations.gov. URL:[Link]

  • U.S. Environmental Protection Agency (EPA). "Laboratory Environmental Sample Disposal Information Document." EPA.gov. URL:[Link]

  • U.S. Environmental Protection Agency (EPA). "Regulations for Hazardous Waste Generated at Academic Laboratories (Subpart K)." EPA.gov. URL:[Link]

Handling

Operational Guide &amp; PPE Protocol for Handling 2-Ethylbutane-1-sulfonamide

Executive Summary & Hazard Profile 2-Ethylbutane-1-sulfonamide (CAS: 1249347-69-0) is a specialized sulfonamide derivative frequently utilized as a pharmacophore in drug discovery and development. While it is a highly va...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Hazard Profile

2-Ethylbutane-1-sulfonamide (CAS: 1249347-69-0) is a specialized sulfonamide derivative frequently utilized as a pharmacophore in drug discovery and development. While it is a highly valuable intermediate, its physical state as a fine powder presents specific handling challenges. Airborne particulates can easily contact mucous membranes or exposed skin, necessitating strict adherence to Personal Protective Equipment (PPE) standards and engineering controls.

As an Application Scientist, it is critical to understand that safety protocols are not arbitrary rules, but mechanistic barriers designed to interrupt specific routes of exposure. This guide provides a self-validating operational framework for the safe handling, transfer, and disposal of this compound, ensuring both operator safety and experimental integrity.

Quantitative Safety & Physical Data

Before initiating any workflow, operators must review the physicochemical properties and hazard classifications of the target compound. The data below dictates our downstream PPE and handling choices.

Property / ClassificationData ValueOperational Implication
CAS Number 1249347-69-0Unique identifier for inventory and Safety Data Sheet (SDS) tracking.
Molecular Formula C6H15NO2SNon-halogenated organic; dictates waste stream routing.
Molecular Weight 165.25 g/mol Required for precise stoichiometric calculations.
H302 Harmful if swallowedMandates strict prohibition of eating/drinking in the lab; requires thorough hand washing.
H315 Causes skin irritationNecessitates impermeable gloves and lab coat to prevent dermal contact.
H319 Causes serious eye irritationRequires tightly sealed eye protection to prevent particulate ingress.

Personal Protective Equipment (PPE) Matrix & Causality

In accordance with OSHA 29 CFR 1910.132[1] and the National Research Council's Prudent Practices in the Laboratory[2], the following PPE must be donned prior to handling 2-Ethylbutane-1-sulfonamide. Each item is selected based on a specific mechanistic rationale:

  • Hand Protection (Nitrile Gloves, ≥4 mil thickness):

    • Causality: 2-Ethylbutane-1-sulfonamide is a known skin irritant (H315). Nitrile provides a robust chemical and physical barrier against solid organic compounds, preventing localized dermatitis and systemic absorption.

    • Validation: Perform a visual inflation test before donning. If the glove holds air without leaking, the barrier is intact.

  • Eye Protection (ANSI Z87.1 Chemical Splash Goggles):

    • Causality: Due to the H319 (serious eye irritation) classification, standard safety glasses with side shields are insufficient. Fine powders can become aerosolized in fume hood drafts and bypass standard glasses. Tightly fitting goggles prevent particulate ingress.

  • Body Protection (Flame-Resistant Cotton Lab Coat):

    • Causality: Protects street clothing from microscopic dust accumulation. While the compound itself is not highly flammable, laboratory handling often involves volatile organic solvents. A flame-resistant coat mitigates secondary fire risks.

  • Respiratory Protection (Fume Hood / N95 Respirator):

    • Causality: Primary respiratory protection is achieved via engineering controls (Chemical Fume Hood). If weighing must occur outside a hood, an N95 or P100 particulate respirator is required to prevent inhalation of irritating dust.

Experimental Protocol: Safe Handling & Transfer

This methodology ensures the safe and accurate transfer of 2-Ethylbutane-1-sulfonamide while minimizing aerosolization. Every step incorporates a self-validating check to ensure the system is functioning as intended.

Step 1: Engineering Control Verification

  • Action: Turn on the chemical fume hood and set the sash to the designated operational height (typically 18 inches).

  • Validation: Check the digital airflow monitor. The face velocity must read between 80–120 feet per minute (fpm). If a tissue paper taped to the sash is gently pulled inward, the negative pressure environment is validated.

Step 2: Static Mitigation & Preparation

  • Action: Place an anti-static mat inside the hood and tare the analytical balance. Pass an anti-static zero-stat gun over the weighing boat and the stainless-steel spatula.

  • Causality: Fine powders like sulfonamides often carry static charges, causing them to repel from spatulas and aerosolize, increasing exposure risk and reducing weighing accuracy.

  • Validation: The balance must hold a stable 0.0000 g reading for 10 seconds. If the reading fluctuates, the hood draft is too strong and the balance draft shield must be fully closed.

Step 3: Chemical Transfer

  • Action: Open the 2-Ethylbutane-1-sulfonamide container slowly to avoid pressure-induced dust plumes. Transfer the required mass using the neutralized spatula.

  • Validation: The powder should fall smoothly into the boat without clinging to the spatula walls. If clinging occurs, repeat the anti-static treatment.

Step 4: Containment and Decontamination

  • Action: Immediately seal the primary container. Wipe down the exterior of the container and the spatula with a Kimwipe dampened with 70% Isopropanol.

Spill Response & Waste Disposal Plan

Even with stringent protocols, spills can occur. Immediate, calculated action is required to prevent exposure.

Immediate Spill Response Protocol
  • Containment: Do not sweep the powder, as this will generate a massive aerosol cloud.

  • Neutralization/Cleanup: Gently place damp paper towels (moistened with water or a mild surfactant) directly over the spilled 2-Ethylbutane-1-sulfonamide.

    • Causality: The moisture binds the fine particulates into a heavy slurry, completely eliminating the inhalation hazard during cleanup.

  • Collection: Scoop the damp slurry using a disposable plastic scraper and place it into a sealable hazardous waste bag.

  • Validation: Wipe the spill area with a fresh damp cloth. Visually inspect the surface under bright light. A completely clean, residue-free surface validates successful decontamination.

Waste Stream Management
  • Classification: 2-Ethylbutane-1-sulfonamide contains Carbon, Hydrogen, Nitrogen, Oxygen, and Sulfur. It lacks halogens (Fluorine, Chlorine, Bromine, Iodine).

  • Routing: Dispose of all contaminated PPE, cleanup materials, and residual chemical in the Non-Halogenated Organic Solid Waste stream. Segregating this from halogenated waste prevents the formation of highly toxic byproducts during downstream incineration and reduces disposal costs.

Workflow Visualization

The following diagram maps the logical progression of handling 2-Ethylbutane-1-sulfonamide, from initial risk assessment through to final disposal.

HandlingWorkflow Start Pre-Operation: Risk Assessment & SDS Review PPE Don PPE: Nitrile Gloves, Goggles, FR Lab Coat Start->PPE Hood Operational Phase: Fume Hood Transfer PPE->Hood Spill Spill Detected? Hood->Spill Cleanup Spill Response: Damp Wipe & Contain Spill->Cleanup Yes Waste Disposal Phase: Non-Halogenated Organic Waste Spill->Waste No Cleanup->Waste End Decontamination & Log Completion Waste->End

Figure 1: Standard operational workflow and spill response logic for handling 2-Ethylbutane-1-sulfonamide.

References

  • Personal Protective Equipment Subpart I 29 CFR 1910.132 - OSHA Source: osha.gov URL:[Link]

  • Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf Source: nih.gov URL:[Link]

Sources

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